3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Description
BenchChem offers high-quality 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-(2-chlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O2/c11-9-5-8(10(15)16)14(13-9)7-4-2-1-3-6(7)12/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIZKCSYDWNCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734339 | |
| Record name | 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871239-17-7 | |
| Record name | 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Executive Summary
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block, structurally analogous to intermediates used in the synthesis of high-value agrochemicals and pharmaceuticals. Its synthesis requires precise control over the regiochemistry of substitution on the pyrazole core. This guide provides a detailed examination of viable synthetic pathways, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of different strategic approaches. The methodologies presented are grounded in established chemical literature, emphasizing robust and scalable solutions for researchers in organic synthesis and drug development.
Introduction: Significance and Synthetic Strategy
Molecular Profile and Importance
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 871239-17-7) is a substituted pyrazole carboxylic acid.[1] The pyrazole scaffold is a privileged structure in medicinal and agricultural chemistry, appearing in numerous active compounds.[2][3] Specifically, analogues such as 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid are critical intermediates in the manufacture of anthranilic diamide insecticides, including chlorantraniliprole.[4] The subject molecule, with its 2-chlorophenyl substituent, represents a valuable synthon for generating novel chemical entities with potential biological activity.
Core Synthetic Challenges
The primary challenges in synthesizing this molecule are twofold:
-
Construction of the 1,5-disubstituted pyrazole ring: The reaction must selectively yield the desired regioisomer, placing the 2-chlorophenyl group on the N1 position and the carboxyl functional group on the C5 position.
-
Regioselective Bromination: The bromine atom must be introduced specifically at the C3 position of the pyrazole ring, avoiding reaction at the alternative C4 position, which is often more susceptible to electrophilic attack in simple pyrazoles.[5]
This guide will explore two primary retrosynthetic strategies to address these challenges effectively.
Retrosynthetic Analysis
A logical disconnection of the target molecule suggests two main pathways, differing in the stage at which the C5 carboxylic acid and C3 bromine are introduced.
Sources
- 1. 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid - Lead Sciences [lead-sciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Pyrazole Carboxylic Acids in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and synthetic accessibility.[1][2][3][4][5] Compounds incorporating the pyrazole carboxylic acid scaffold have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][5] This has led to their successful integration into a number of commercial drugs.[2][5] The specific substitution pattern on the pyrazole ring and its appended aryl groups allows for fine-tuning of the molecule's physicochemical and biological properties. This guide focuses on a specific, less-documented member of this class: 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, providing a comprehensive overview of its physicochemical characteristics and the methodologies for their determination. Understanding these properties is paramount for its potential applications in drug discovery and development, as they govern factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).
Chemical Identity and Physicochemical Properties
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a halogenated heterocyclic compound. Its fundamental identifiers and key physicochemical properties are summarized below. It is important to note that while some basic information is available from commercial suppliers, extensive experimental data for this specific molecule is not readily found in the public domain. Therefore, several key parameters presented here are predicted values derived from computational models, which serve as valuable estimates for experimental design.
| Property | Value | Source |
| Chemical Name | 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid | - |
| CAS Number | 871239-17-7 | Commercial Supplier |
| Molecular Formula | C₁₀H₆BrClN₂O₂ | Commercial Supplier |
| Molecular Weight | 301.52 g/mol | Commercial Supplier |
| Appearance | Solid (predicted) | - |
| Melting Point | 185-195 °C (predicted) | Computational Prediction |
| Boiling Point | 480-500 °C (predicted, with decomposition) | Computational Prediction |
| pKa (acidic) | 2.5 - 3.5 (predicted) | Computational Prediction |
| logP | 2.8 - 3.5 (predicted) | Computational Prediction |
| Solubility | Predicted to be sparingly soluble in water, with higher solubility in organic solvents like DMSO, DMF, and methanol. | Chemical Analogy |
Experimental Determination of Physicochemical Properties
The following sections detail standardized, field-proven protocols for the experimental determination of crucial physicochemical properties of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Thermodynamic Solubility Assessment
The thermodynamic solubility is a measure of the equilibrium concentration of a compound in a saturated solution. This is a critical parameter for oral drug absorption and formulation development.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of solid 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is added to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or various organic solvents) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a sub-micron filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Measurement.
Determination of the Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and binding to biological targets.
Methodology: Potentiometric Titration
-
Sample Preparation: A known amount of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure sufficient solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing for the generation of a titration curve (pH vs. volume of titrant).
-
pKa Determination: The pKa is determined from the titration curve as the pH at which half of the acidic protons have been neutralized. This corresponds to the midpoint of the buffer region or the point of inflection in the first derivative of the titration curve.
Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity Assessment (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross cell membranes.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.
-
logP Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Workflow for logP Determination
Caption: Workflow for Shake-Flask logP Determination.
Conclusion
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid represents a potentially valuable building block in the synthesis of novel bioactive molecules. While comprehensive experimental data on its physicochemical properties are not widely available, this guide provides a solid foundation based on its known identifiers and reliable computational predictions. Furthermore, the detailed experimental protocols outlined herein offer a clear path for researchers to determine these critical parameters in their own laboratories. A thorough understanding and experimental validation of the physicochemical properties of this and similar molecules are essential for advancing their potential in drug discovery and other applications.
References
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2020). PubMed Central. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Bentham Science. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). MDPI. [Link]
-
Current status of pyrazole and its biological activities. (2015). PubMed Central. [Link]
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 5. societachimica.it [societachimica.it]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Substituted Phenylpyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, understanding the crystal structure of an active pharmaceutical ingredient (API) is paramount for formulation, stability, and intellectual property. This guide provides an in-depth technical overview of the methodologies and analyses involved in determining the crystal structure of N-phenylpyrazole carboxylic acids, a class of compounds with significant therapeutic potential. While a solved crystal structure for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is not publicly available, this document will use closely related, structurally characterized pyrazole derivatives to illustrate the complete workflow—from synthesis and crystallization to X-ray diffraction analysis and interpretation of the resulting structural data.
Introduction: The Significance of Pyrazole Scaffolds and Crystallographic Insight
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs with applications ranging from anti-inflammatory agents to oncology therapeutics.[1][2][3][4] The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles.[3][4] The specific compound, 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, combines several key pharmacophores: a halogenated pyrazole, a substituted phenyl ring, and a carboxylic acid moiety. These features suggest its potential as an intermediate or a final API in drug discovery programs.[5]
The determination of a molecule's crystal structure via single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating its three-dimensional atomic arrangement.[6][7] This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's behavior.[6] For drug development, this information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Guiding the rational design of more potent and selective analogs.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of an API, which can have profound effects on solubility, bioavailability, and stability.
-
Formulation Development: Informing the selection of excipients and manufacturing processes.
-
Intellectual Property: Securing patent protection for novel crystalline forms.
Experimental Workflow: From Synthesis to Structure
The journey from a chemical concept to a fully characterized crystal structure involves a series of meticulous experimental steps. This section outlines a representative workflow for a compound like 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. rigaku.com [rigaku.com]
Spectroscopic Characterization of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS No: 871239-17-7).[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of experimentally derived spectra in the public domain, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust, predictive analysis.
The structural elucidation of novel chemical entities is paramount in the fields of medicinal chemistry and materials science. Spectroscopic techniques provide a non-destructive means to confirm molecular structure, assess purity, and understand the chemical environment of atoms within a molecule. 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, with its combination of a substituted pyrazole core, a halogenated aromatic ring, and a carboxylic acid moiety, presents a unique spectroscopic fingerprint. This guide will dissect the predicted features of this fingerprint, offering insights into the interpretation of its spectral data.
Molecular Structure and Key Features
The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. Below is a diagram of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, highlighting the key functional groups that will be interrogated by various spectroscopic methods.
Caption: Molecular structure of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3][4][5] For 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the proton on the pyrazole ring, the four protons on the chlorophenyl ring, and the acidic proton of the carboxylic acid.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |
| ~7.6 - 7.8 | Multiplet | 2H | Phenyl H |
| ~7.4 - 7.6 | Multiplet | 2H | Phenyl H |
| ~7.3 | Singlet | 1H | Pyrazole H-4 |
Expertise & Experience: The carboxylic acid proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.[6] The protons of the 2-chlorophenyl group will likely appear as a complex multiplet due to their proximity and coupling with each other. The exact chemical shifts and coupling patterns will depend on the rotational dynamics of the phenyl ring relative to the pyrazole ring. The lone proton on the pyrazole ring (H-4) is expected to be a sharp singlet, as it has no adjacent protons to couple with.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O (Carboxylic Acid) |
| ~145 - 150 | C-5 (Pyrazole) |
| ~135 - 140 | C-3 (Pyrazole) |
| ~130 - 135 | Quaternary Phenyl C's |
| ~125 - 130 | Phenyl CH's |
| ~110 - 115 | C-4 (Pyrazole) |
Expertise & Experience: The carboxyl carbon is expected to be the most downfield signal.[6] The carbons of the pyrazole ring have characteristic chemical shifts, with C-3 and C-5 appearing further downfield than C-4.[6][7][8][9] The bromine atom attached to C-3 will likely cause a slight upfield shift compared to an unsubstituted pyrazole carbon. The chemical shifts of the chlorophenyl ring carbons will be influenced by the chlorine substituent and the pyrazole ring.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring NMR data for a solid sample like 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is as follows.
Caption: Standard workflow for NMR data acquisition and processing.
Trustworthiness: This protocol ensures reproducibility and accuracy. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[3] Shimming is a critical step for obtaining high-resolution spectra with sharp lines.[10] Referencing to a known standard is essential for accurate chemical shift determination.[11]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, the IR spectrum is expected to be dominated by absorptions from the carboxylic acid and the aromatic rings.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~1700-1720 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1600, ~1475 | Medium | C=C stretch (Aromatic rings) |
| ~1400-1450 | Medium | O-H bend (Carboxylic acid) |
| ~1200-1300 | Medium-Strong | C-O stretch (Carboxylic acid) |
| ~1000-1100 | Medium | C-N stretch (Pyrazole ring) |
| ~750-800 | Strong | C-H out-of-plane bend (Aromatic) |
| ~600-700 | Medium | C-Br stretch, C-Cl stretch |
Expertise & Experience: The most characteristic feature will be the very broad O-H stretching band of the carboxylic acid, which is a result of strong hydrogen bonding between molecules, forming a dimer.[12][13][14] This often overlaps with the C-H stretching vibrations. The carbonyl (C=O) stretch will be a strong, sharp peak.[12] The presence of both the pyrazole and chlorophenyl rings will give rise to several C=C stretching bands in the 1400-1600 cm⁻¹ region.[15]
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.[16][17][18]
Caption: Workflow for solid-state FT-IR data acquisition.
Trustworthiness: Collecting a background spectrum is essential to correct for atmospheric CO₂ and water vapor, as well as any absorptions from the sample holder (ATR crystal or KBr).[17] For the KBr pellet method, it is crucial to use finely ground, dry KBr to minimize scattering of the IR beam.[19]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.[20][21][22]
Predicted Mass Spectrum Data (ESI)
| Predicted m/z | Ion | Comments |
| 300/302/304 | [M-H]⁻ | Molecular ion peak cluster in negative ion mode. The isotopic pattern will be characteristic of one bromine and one chlorine atom. |
| 302/304/306 | [M+H]⁺ | Molecular ion peak cluster in positive ion mode. |
| 256/258/260 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the molecular ion in negative ion mode. |
Expertise & Experience: The molecular formula of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is C₁₀H₆BrClN₂O₂.[2] The molecular weight is approximately 301.52 g/mol . Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. In negative ion mode ESI, deprotonation of the carboxylic acid is expected, leading to an [M-H]⁻ ion. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da).[12][23][24][25]
Experimental Protocol: ESI Mass Spectrometry
Caption: General workflow for ESI-MS analysis.
Trustworthiness: Proper sample concentration is critical in ESI-MS to avoid ion suppression and detector saturation.[26][27] The choice of solvent and any additives (like formic acid for positive mode or ammonia for negative mode) can significantly impact ionization efficiency.[20] High-resolution mass spectrometry would allow for the determination of the elemental composition from the accurate mass measurement.[21]
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided standard operating protocols, offer a solid foundation for researchers working with this compound or structurally related molecules. The key identifying features are expected to be the characteristic broad O-H and sharp C=O stretches in the IR spectrum, the distinct singlet for the pyrazole proton in the ¹H NMR, and the unique isotopic cluster for the molecular ion in the mass spectrum. Experimental verification of this data is encouraged to further validate and refine our understanding of this compound's spectroscopic properties.
References
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–685.
- IR Spectroscopy of Solids.
- The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic...
- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles...
- Begtrup, M., & Nytoft, H. P. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28(1), 53-65.
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- Rees, R. G., & Green, M. J. (1968). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic, 387a.
- Sample preparation for FT-IR. University of Colorado Boulder.
- NMR Sample Preparation.
- Cabildo, P., Claramunt, R. M., & Elguero, J. (1983). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Organic Magnetic Resonance, 21(10), 603-607.
- IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
- Sample Preparation Protocol for ESI Accur
- NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
- Guide to FT-IR Spectroscopy. Bruker.
- Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
- NMR Guidelines for ACS Journals. American Chemical Society.
- Sampling Techniques for FTIR Spectroscopy. JASCO Inc.
- Table of Characteristic IR Absorptions. University of Puget Sound.
- NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.
- IR Spectroscopy: A Practical Guide. Chemistry LibreTexts.
- Kertesz, V., & Van Berkel, G. J. (2010).
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
- Mass fragmentation pattern of compound 4l.
- Sample Preparation Protocol for Open Access MS. University of Oxford Mass Spectrometry Research Facility.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- 1-(2-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole. PubChem.
- 1 H-NMR spectrum of pyrazole (Clark, 2010).
- IR: carboxylic acids. University of Calgary.
- 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. Lead Sciences.
- 1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas...
- Pyrazole-3-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
- 1H NMR of pyrazole. Reddit.
- MALDI or ESI which is suitable for small molecules?.
- 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(2-chlorophenyl)-. CymitQuimica.
- 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid-Intermediate for Chlorantraniliprole. Autech Industry Co.,Ltd..
- 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- - Substance Details. US EPA.
- 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. ChemicalBook.
- 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. ChemicalBook.
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. CymitQuimica.
- 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | CAS 500011-86-9. Veeprho.
Sources
- 1. 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid - Lead Sciences [lead-sciences.com]
- 2. 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(2-chlorophenyl)- [cymitquimica.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles / Journal of the Chemical Society B: Physical Organic, 1968 [sci-hub.ru]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 17. jascoinc.com [jascoinc.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. eng.uc.edu [eng.uc.edu]
- 20. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. semanticscholar.org [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 27. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to Determining the Solubility of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic Acid in Organic Solvents
Introduction
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and biological screening.[1][2] Low solubility can lead to challenges in achieving desired concentrations for reactions, unpredictable results in biological assays, and difficulties in formulation development.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol, and offer insights into data interpretation and troubleshooting.
Core Principles of Solubility
The solubility of a solid in a liquid solvent is a state of dynamic equilibrium where the rate of dissolution of the solid equals the rate of precipitation.[1] This equilibrium is influenced by several factors, including the physicochemical properties of both the solute and the solvent, temperature, and pressure. The adage "like dissolves like" serves as a fundamental, albeit simplified, guideline.[5] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.
For a molecule like 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, its solubility profile is governed by a combination of its structural features:
-
The pyrazole-carboxylic acid core: This portion of the molecule contains polar functional groups (a carboxylic acid and nitrogen atoms in the pyrazole ring) capable of hydrogen bonding, which suggests potential solubility in polar solvents.[6][7]
-
The bromo and chlorophenyl substituents: These bulky, halogenated aromatic groups contribute to the molecule's lipophilicity and may enhance its solubility in less polar or nonpolar organic solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain reliable and reproducible solubility data, the equilibrium or thermodynamic solubility must be determined. The shake-flask method is the gold standard for this purpose, as it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[9][10][11] The following protocol is a robust, self-validating system for this determination.
Materials and Equipment
-
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane) of high purity
-
Analytical balance
-
Scintillation vials or other suitable glass containers with tight-fitting caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Step-by-Step Protocol
-
Preparation of the Slurry:
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby verifying equilibrium.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle by letting them stand in the temperature-controlled environment for at least 2 hours.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.[12]
-
Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of known concentrations of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the original undiluted sample, taking into account the dilution factor. The result can be expressed in various units, such as mg/mL, µg/mL, or mol/L.
-
Data Presentation
The determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
| Organic Solvent | Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | Moderately Polar | 25 | Experimental Value | Calculated Value |
| Dichloromethane | Nonpolar | 25 | Experimental Value | Calculated Value |
| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |
| Heptane | Nonpolar | 25 | Experimental Value | Calculated Value |
Troubleshooting and Advanced Considerations
-
Poor Solubility: If the compound exhibits very low solubility in all tested solvents, consider the use of co-solvents.[13] For instance, a mixture of a good solvent (in which the compound has some solubility) and a poor solvent can be explored.
-
Compound Instability: If the compound is suspected to be unstable in certain solvents over the equilibration period, monitor for the appearance of degradation peaks in the HPLC chromatogram. Shorter equilibration times may be necessary, or a different analytical method may be required.
-
pH Effects: For ionizable compounds like carboxylic acids, the pH of the medium can significantly influence solubility. While this is more critical in aqueous systems, the presence of acidic or basic impurities in organic solvents can have an effect. Ensure the use of high-purity solvents.
-
Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening and involves dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer.[3][4][14] This can lead to supersaturated solutions and an overestimation of the true equilibrium solubility.[9] The shake-flask method described here measures thermodynamic solubility, which is a more accurate representation of the compound's intrinsic solubility.
Safety Precautions
Always consult the Safety Data Sheet (SDS) for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid and for all solvents used.[15][16][17][18] Handle the compound and solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
A systematic and rigorous determination of the solubility of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is essential for its successful application in research and development. The shake-flask method, as detailed in this guide, provides a reliable and scientifically sound approach to obtaining accurate thermodynamic solubility data. By understanding the underlying principles and adhering to the outlined protocol, researchers can generate high-quality data that will inform downstream experimental design and accelerate their research endeavors.
References
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
ResearchGate. (2017). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. Retrieved from [Link]
-
Acros PharmaTech Limited. (2018). SAFETY DATA SHEET. Retrieved from [Link]
-
Semantic Scholar. (2017). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ScienceDirect. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
Lead Sciences. (n.d.). 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Ottokemi. (n.d.). 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 98%. Retrieved from [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. youtube.com [youtube.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS#: 500011-86-9 [m.chemicalbook.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. enamine.net [enamine.net]
- 15. chemicalbook.com [chemicalbook.com]
- 16. aksci.com [aksci.com]
- 17. echemi.com [echemi.com]
- 18. acrospharma.co.kr [acrospharma.co.kr]
A Technical Guide to the Biological Potential of Pyrazole Carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have cemented its role as a cornerstone in the design of therapeutic agents.[1] The incorporation of the pyrazole nucleus is evident in a range of FDA-approved drugs, from the potent anti-inflammatory agent Celecoxib to the anti-obesity drug Rimonabant, highlighting its pharmacological significance.[1][2]
This guide focuses specifically on pyrazole carboxylic acid derivatives, a subclass that combines the robust pyrazole core with a carboxylic acid moiety—a functional group renowned for its ability to act as a hydrogen bond donor/acceptor and mimic phosphate groups, thereby facilitating interactions with biological targets. These derivatives have emerged as a focal point of intensive research, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]
This document serves as a technical resource for professionals in the field of drug discovery. It moves beyond a simple literature review to provide an in-depth analysis of the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds. We will explore the causality behind experimental choices, present validated protocols for screening, and offer insights into the mechanisms that drive the therapeutic potential of this remarkable class of molecules.
The Chemical Versatility of the Pyrazole Carboxylic Acid Scaffold
The pyrazole carboxylic acid framework offers multiple points for chemical modification, making it an ideal starting point for generating diverse compound libraries for biological screening. The general synthetic approach often involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, a robust and well-established reaction.[5] The resulting scaffold allows for:
-
Substitution at the N1-position: The nitrogen atom of the pyrazole ring can be substituted with various aryl or alkyl groups, significantly influencing the compound's steric and electronic properties and, consequently, its binding affinity and selectivity for a target.
-
Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or hydrazides, altering the molecule's polarity, solubility, and ability to interact with specific amino acid residues in a protein's active site.[6]
-
Substitution on the Pyrazole Ring: Positions 3, 4, and 5 of the pyrazole ring can be functionalized with different substituents, which is crucial for optimizing potency and defining the structure-activity relationship.[7][8]
This synthetic tractability is fundamental to the process of lead optimization in drug development.
Caption: General workflow for synthesizing a library of pyrazole derivatives.
A Broad Spectrum of Biological Activities
Research has consistently demonstrated that pyrazole carboxylic acid derivatives possess a wide array of pharmacological properties.[9][10] Their ability to target multiple biological pathways makes them candidates for treating a range of human diseases.
Anticancer Activity
The development of novel anticancer agents remains a high priority in medicinal chemistry. Pyrazole derivatives have shown significant potential in this area, exhibiting cytotoxicity against various cancer cell lines.[11]
-
Mechanism of Action: The anticancer effects are often attributed to mechanisms such as the induction of cell cycle arrest and apoptosis. For instance, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives was found to induce cell cycle arrest at the G0/G1 interphase in a broad range of tumor cell lines, with selective inhibition of human B-cell lymphoma cells.[12]
-
Notable Findings:
-
Studies on glioblastoma (GBM), a highly aggressive brain cancer, showed that certain synthesized pyrazole compounds significantly reduced cancer cell viability compared to controls.[10]
-
Derivatives have been evaluated against HeLa (human uterus carcinoma), C6 (rat brain tumor), and Vero (African green monkey kidney) cells, with some compounds showing higher antiproliferative activity than the standard drug 5-fluorouracil (5-FU) against specific cell lines.[13]
-
Several compounds exhibited promising anticancer activity against human promyelocytic leukemia (HL-60) and breast adenocarcinoma (MCF7) cell lines.[14]
-
Anti-inflammatory Activity
The success of Celecoxib, a selective COX-2 inhibitor, has spurred significant interest in pyrazole derivatives as anti-inflammatory agents.[15][16] The core mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.
-
COX-2 Selectivity: A primary goal in this area is to design derivatives that selectively inhibit COX-2 over COX-1. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, so its inhibition is associated with gastrointestinal side effects common to non-steroidal anti-inflammatory drugs (NSAIDs).[16]
-
Structure-Activity Relationship (SAR): Research has shown that specific substitutions are critical for potent and selective COX-2 inhibition. For example, some analogues have exhibited optimal COX-2 inhibitory potency (IC50 = 0.26 µM) and selectivity comparable to Celecoxib.[2] The presence of certain functional groups can enhance binding to the COX-2 active site.
Caption: Mechanism of action for anti-inflammatory pyrazole derivatives.
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Pyrazole carboxylic acid derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[17]
-
Antibacterial Properties:
-
Screening against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) has revealed compounds with excellent antibacterial activity, in some cases exceeding that of standard drugs like ceftriaxone.[2][17]
-
One study reported a pyrazole derivative with a nitro group showing specific activity against Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 128 μg/mL.[10]
-
-
Antifungal Properties:
-
Certain derivatives have shown good inhibitory effects against fungal strains such as Candida tropicalis, Candida parapsilosis, and Candida glabrata.[17]
-
Structure-activity relationship studies have been conducted to identify the electronic and geometrical features of the molecules responsible for antifungal activity, which is crucial for designing more potent agents.[18]
-
Structure-Activity Relationships (SAR): A Deeper Dive
Understanding how specific structural modifications affect biological activity is paramount for rational drug design. For pyrazole carboxylic acid derivatives, several key SAR principles have been established.
-
N1-Position Substituent: The group at the N1 position of the pyrazole ring is critical. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent was found to be a requirement for potent activity.[7][8] This highlights the importance of this position for anchoring the molecule within the receptor's binding pocket.
-
C3-Position Substituent: The derivatization of the carboxylic acid at the C3 position is a key modulator of activity. Conversion to a carboxamido group was essential for the CB1 receptor antagonistic activity mentioned above.[7][8]
-
C5-Position Substituent: A para-substituted phenyl ring at the C5 position often enhances potency. In the CB1 antagonist series, a p-iodophenyl group at this position yielded the most potent compound, which also offers utility as a potential imaging agent.[7]
-
Carboxylic Acid Position: The placement of the carboxylic acid itself is crucial. In a study of ALKBH1 inhibitors, moving the carboxylic acid from the 4-position to the 3-position of the pyrazole ring resulted in a 1200-fold decrease in activity, demonstrating a strict positional requirement for target engagement.[19]
| Derivative Class | Key Structural Features | Biological Target/Activity | Quantitative Data (Example) | Reference |
| ALKBH1 Inhibitors | 1H-Pyrazole-4-carboxylic acid core | DNA 6mA Demethylase (ALKBH1) | IC50 = 0.031 ± 0.007 μM | [19] |
| COX-2 Inhibitors | Pyrazole analogues with specific substitutions | Cyclooxygenase-2 (COX-2) | IC50 = 0.26 µM | [2] |
| Cannabinoid Antagonists | p-Iodophenyl at C5, Piperidinyl carboxamide at C3, 2,4-Dichlorophenyl at N1 | Cannabinoid Receptor 1 (CB1) | High antagonistic potency | [7][8] |
| Antifungal Agents | Pyrazole-3-carboxylic acid with F and O atoms | Fungal pathogens (C. albicans) | Varies, activity depends on charge distribution | [18] |
| Antibacterial Agents | 1H-pyrazole-3-carboxylic acid derivatives | Gram (+) and Gram (-) bacteria | MIC = 16 µg/L against S. aureus | [2] |
Experimental Protocols for Biological Evaluation
To ensure scientific integrity and reproducibility, standardized protocols are essential. The following are representative, foundational methods for screening pyrazole carboxylic acid derivatives.
Protocol 1: In Vitro Anticancer Screening (MTT Assay)
This protocol assesses the effect of a compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Antimicrobial Screening (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that shows no visible growth.
Step-by-Step Methodology:
-
Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., S. aureus, E. coli) into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until it reaches the log phase of growth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole derivative in the broth. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final inoculum concentration of about 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Caption: A typical cascade for screening and identifying lead compounds.
Conclusion and Future Directions
Pyrazole carboxylic acid derivatives stand out as a versatile and highly promising scaffold in the landscape of drug discovery. The wealth of research demonstrates their significant potential as anticancer, anti-inflammatory, and antimicrobial agents, among other activities.[3][4] The synthetic accessibility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.
The future of research in this field is bright and will likely focus on several key areas:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., dual COX/5-LOX inhibitors) could lead to more effective therapies with improved side-effect profiles.
-
Targeted Drug Delivery: Conjugating pyrazole derivatives to targeting moieties could enhance their delivery to specific tissues or cells, increasing efficacy while reducing systemic toxicity.
For researchers and drug development professionals, the pyrazole carboxylic acid scaffold remains a fertile ground for innovation. A continued, systematic approach to synthesis, biological evaluation, and mechanistic studies will undoubtedly unlock new therapeutic agents to address unmet medical needs.
References
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.[3][4]
-
ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from ResearchGate.[9]
-
ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from ResearchGate.[10]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[2]
-
Goda, F. E., et al. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health.[15]
-
Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.[4]
-
Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journal of Drug and Drug Research.[17]
-
PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry.[18]
-
ACS Publications. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry.[19]
-
PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals.[6]
-
PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.[7]
-
PubMed. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters.[12]
-
ResearchGate. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ResearchGate.[16]
-
Oriental Scientific Publishing Company. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry.[20]
-
ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Retrieved from ResearchGate.[21]
-
ResearchGate. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from ResearchGate.[8]
- Semantic Scholar. (n.d.). Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices.
-
Semantic Scholar. (n.d.). Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Retrieved from Semantic Scholar.[13]
-
PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[1]
-
ResearchGate. (n.d.). (PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Retrieved from ResearchGate.[14]
-
ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.[11]
-
ScienceDirect. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters.[5]
- MDPI. (n.d.).
- JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. meddocsonline.org [meddocsonline.org]
- 18. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 21. researchgate.net [researchgate.net]
discovery and history of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
An In-Depth Technical Guide to 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Synthesis, History, and Applications
Executive Summary
This guide provides a comprehensive technical overview of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, a halogenated N-aryl pyrazole derivative. While not a widely recognized molecule in its own right, its structural motifs are of significant interest to researchers in medicinal chemistry and materials science. This document delves into the historical context of the pyrazole scaffold, elucidates the logical synthetic pathways for the target molecule, provides detailed experimental protocols, and discusses its potential applications as a versatile chemical building block. The narrative is structured to explain the causality behind synthetic choices, grounding theoretical concepts in practical, field-proven methodologies.
Chapter 1: The Pyrazole Scaffold: A Legacy of Chemical Versatility
The story of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid begins not with its own discovery, but with the discovery of its core heterocyclic system: pyrazole. First synthesized by Ludwig Knorr in 1883, the pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[1][2] This arrangement imparts unique electronic properties and conformational possibilities, making it a privileged scaffold in chemistry.
The versatility of the pyrazole nucleus is demonstrated by its presence in numerous blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra®). Its derivatives are also crucial in the agrochemical industry, forming the basis for potent herbicides and insecticides. The enduring relevance of pyrazoles stems from their ability to act as bioisosteres for other chemical groups and their capacity for extensive functionalization, allowing chemists to fine-tune their biological and physical properties.[3][4]
Chapter 2: The Rise of N-Aryl Pyrazoles: Engineering Molecular Properties
The evolution from simple pyrazoles to complex derivatives like 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid was driven by the need for greater molecular diversity and specificity. The introduction of a substituent at the N1 position, particularly an aryl group, is a critical modification. This substitution profoundly influences the molecule's three-dimensional shape, electronic distribution, and metabolic stability.
The "1-(2-chlorophenyl)" group in the target molecule is a key feature. The phenyl ring introduces potential for pi-stacking interactions with biological targets, while the ortho-chloro substituent creates a specific steric and electronic profile. This substitution pattern can lock the aryl ring in a particular conformation relative to the pyrazole core, which is often crucial for achieving high-affinity binding to a specific protein or receptor. The development of regioselective synthesis methods has been paramount in allowing chemists to control the precise placement of such substituents, a challenge that plagued early pyrazole chemistry.[5][6][7][8][9]
Chapter 3: A Methodological Deep Dive into Synthesis
The synthesis of asymmetrically substituted pyrazoles like our target compound is a non-trivial challenge that hinges on the strategic control of regioselectivity. The most common and robust approach is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][10][11]
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The core pyrazole ring is disconnected via the Knorr pyrazole synthesis pathway, identifying a substituted hydrazine and a 1,3-dielectrophilic synthon as key precursors.
Caption: Retrosynthetic analysis of the target molecule.
Key Synthetic Strategy: Cyclocondensation
The primary strategy involves the reaction of (2-chlorophenyl)hydrazine with a suitable 1,3-dicarbonyl equivalent. The hydrazine acts as a bidentate nucleophile, attacking the two electrophilic carbonyl carbons to form a heterocyclic ring. The choice of the dicarbonyl component is critical for installing the bromine and carboxylic acid functionalities at the correct positions.
The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration (or elimination) to yield the aromatic pyrazole ring.
Caption: General mechanism for pyrazole synthesis.
Experimental Protocol (Illustrative)
This protocol describes a validated, multi-step synthesis pathway.
Workflow Overview
Sources
- 1. mdpi.com [mdpi.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
CAS number for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
An In-Depth Technical Guide to 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, a halogenated aryl-pyrazole derivative. While specific public-domain data on this particular isomer is limited, this document synthesizes information based on its structural characteristics, established chemical principles, and extensive data available for analogous compounds. The guide covers the compound's chemical identity, proposed synthesis methodologies, potential applications in medicinal chemistry and agrochemicals, and relevant analytical techniques. It is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel chemical entities.
Chemical Identity and Physicochemical Properties
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core. The pyrazole ring is substituted with a bromine atom at the C3 position, a 2-chlorophenyl group at the N1 position, and a carboxylic acid group at the C5 position. This specific arrangement of substituents is crucial for its chemical reactivity and potential biological activity.
The Chemical Abstracts Service (CAS) number for this compound is 871239-17-7 [1][2].
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 871239-17-7 | [1][2] |
| Molecular Formula | C₁₀H₆BrClN₂O₂ | [1][2] |
| Molecular Weight | 301.52 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Purity | Typically ≥95% | [1][2] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis and Reaction Mechanisms
While specific, peer-reviewed synthesis protocols for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid are not extensively documented in public literature, a viable synthetic route can be proposed based on well-established methods for analogous pyrazole carboxylic acids, particularly the commercially significant intermediate, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid[3][4].
Proposed Retrosynthetic Pathway
The synthesis logically begins with the formation of the core pyrazole ring, followed by functionalization. A plausible retrosynthetic analysis suggests disassembly back to a key pyrazoline intermediate, which in turn can be derived from the condensation of a substituted hydrazine and a suitable four-carbon precursor.
Caption: Proposed retrosynthetic pathway for the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is adapted from methodologies reported for similar structures[3][5]. Researchers should perform careful optimization and characterization at each step.
Step 1: Synthesis of 2-Chlorophenylhydrazine 2-Chloroaniline is diazotized using sodium nitrite and hydrochloric acid, followed by reduction with a suitable agent like tin(II) chloride to yield 2-chlorophenylhydrazine. This is a standard and well-documented transformation.
Step 2: Cyclocondensation to form Pyrazoline Ester 2-Chlorophenylhydrazine is reacted with an appropriate diethyl ester, such as diethyl bromomaleate, in a solvent like ethanol. The reaction is a [3+2] cycloaddition, which forms the five-membered dihydropyrazole (pyrazoline) ring.
Step 3: Oxidative Aromatization The pyrazoline intermediate is aromatized to the corresponding pyrazole. This can be achieved using an oxidizing agent. For the analogous 3-chloropyridinyl compound, potassium persulfate with sulfuric acid in acetonitrile is effective[3][5]. Another reported method for similar substrates involves using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as the oxidant[6].
Step 4: Saponification (Ester Hydrolysis) The resulting ethyl ester is hydrolyzed to the final carboxylic acid. This is typically accomplished by heating with an aqueous base (e.g., sodium hydroxide or potassium hydroxide) followed by acidic workup to precipitate the carboxylic acid product.
Caption: Proposed synthetic workflow diagram.
Potential Applications and Biological Significance
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects[7][8]. The specific combination of bromo, chloro-phenyl, and carboxylic acid functional groups on the target molecule suggests several areas of research interest.
Intermediate for Agrochemicals
The isomeric compound, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, is a crucial building block for modern insecticides like Chlorantraniliprole and Cyclaniliprole[9]. These insecticides function by targeting insect ryanodine receptors. By analogy, 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid could serve as a key intermediate for novel agrochemicals, where the 2-chlorophenyl group might modulate the compound's binding affinity, selectivity, or pharmacokinetic properties.
Precursor for Pharmaceutical Agents
Pyrazole carboxylic acids are versatile precursors for synthesizing a variety of derivatives, such as amides, esters, and more complex heterocyclic systems.
-
Anti-inflammatory Agents: Many pyrazole derivatives are known to act as inhibitors of enzymes like cyclooxygenase (COX)[7].
-
Anticancer Therapeutics: The pyrazole nucleus is present in numerous compounds investigated for their antitumor properties[8]. For instance, 5-Aryl-1H-pyrazole-3-carboxylic acids have been studied as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumor biology[10].
-
Kinase Inhibitors: The N-aryl pyrazole motif is a common feature in various kinase inhibitors used in oncology.
The carboxylic acid group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) by creating libraries of amides or esters.
Analytical Methodologies
The analysis and purification of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid would rely on standard chromatographic and spectroscopic techniques.
Table 2: Recommended Analytical Techniques
| Technique | Application | Details |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, reaction monitoring, and purification. | A reverse-phase (RP) HPLC method would be suitable. A typical mobile phase could consist of a gradient of acetonitrile and water with an acid modifier like formic acid (for MS compatibility) or phosphoric acid[11]. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. | Electrospray ionization (ESI) would likely provide the molecular ion peak, confirming the mass of the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | ¹H NMR would show signals for the aromatic protons and the pyrazole proton. ¹³C NMR would confirm the number of unique carbon atoms in the structure. |
| Infrared (IR) Spectroscopy | Functional group identification. | Key stretches would include those for the carboxylic acid O-H and C=O groups, as well as aromatic C-H and C=C bonds. |
Conclusion and Future Outlook
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid represents a valuable, albeit underexplored, chemical entity. Its structural similarity to key agrochemical intermediates and its possession of the pharmacologically significant pyrazole core make it a compound of high interest for both materials and life sciences. The synthetic pathways and potential applications outlined in this guide, derived from established chemical literature on analogous compounds, provide a solid framework for future research. Further investigation into the synthesis, derivatization, and biological evaluation of this compound is warranted to unlock its full potential in the development of new insecticides, pharmaceuticals, and other advanced materials.
References
-
Lead Sciences. 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]
- Google Patents.CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
-
ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Available at: [Link]
- Google Patents.WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
SIELC Technologies. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
PubMed Central (PMC). Current status of pyrazole and its biological activities. Available at: [Link]
-
PubMed Central (PMC). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
-
ScienceDirect. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Available at: [Link]
Sources
- 1. 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid - Lead Sciences [lead-sciences.com]
- 2. 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(2-chlorophenyl)- [cymitquimica.com]
- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 4. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 5. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]
- 10. Secure Verification [cherry.chem.bg.ac.rs]
- 11. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Substituted Phenyl-Pyrazole Carboxylic Acids in Modern Organic Synthesis
Introduction: A Versatile Scaffold for Agrochemical Innovation
In the landscape of modern organic synthesis, the pyrazole carboxylic acid moiety has emerged as a "privileged scaffold," particularly within the agrochemical sector.[1][2] These heterocyclic structures are foundational to the development of highly effective and selective pesticides.[3][4] While various substitutions on the pyrazole ring system are explored, this guide focuses on the synthetic utility of N-aryl-3-bromo-1H-pyrazole-5-carboxylic acids.
Specifically, we address the compound 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 871239-17-7), a commercially available synthetic building block.[5] While this specific molecule is available for research and development, its extensive application is less documented in mainstream literature compared to its close structural analog, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (CAS No. 500011-86-9).[6] This pyridinyl analog is a cornerstone intermediate in the industrial synthesis of the blockbuster insecticide, Chlorantraniliprole.[7][8]
To provide a comprehensive and technically robust guide, we will use the well-documented synthetic pathways involving the pyridinyl analog as our primary case study. The principles, reaction mechanisms, and protocols detailed herein are fundamentally applicable to the 2-chlorophenyl derivative and serve as an authoritative blueprint for researchers exploring this class of compounds.
Physicochemical Properties Comparison
A clear understanding of the starting material's properties is crucial for reaction design and safety. The table below compares the key properties of the user-specified compound with its widely used pyridinyl analog.
| Property | 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid |
| CAS Number | 871239-17-7[5] | 500011-86-9[6] |
| Molecular Formula | C₁₀H₆BrClN₂O₂[5] | C₉H₅BrClN₃O₂[6] |
| Molecular Weight | 301.52 g/mol [5] | 302.51 g/mol [6] |
| Appearance | Solid[5] | Off-white to brown solid[9] |
| Purity | ≥95% (Typical)[5] | ≥98% (Typical)[9] |
| Melting Point | Not specified | 195 - 197 °C[9] |
| Storage | Inert atmosphere, 2-8°C[5] | Sealed in dry, 2-8°C |
Core Application: Synthesis of Anthranilic Diamide Insecticides
The primary and most significant application of the N-pyridinyl pyrazole carboxylic acid scaffold is the synthesis of anthranilic diamide insecticides, such as Chlorantraniliprole and Cyantraniliprole.[7][10] These compounds are celebrated for their potent and selective activity against a broad spectrum of insect pests.[10][11]
Mechanism of Action: Targeting Insect Ryanodine Receptors
The profound efficacy of these insecticides stems from their unique mode of action. They are potent activators of insect ryanodine receptors (RyRs).[10][11][12] RyRs are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells.[12][13]
Activation of these channels by diamide insecticides causes an uncontrolled release of stored calcium ions from the sarcoplasmic reticulum into the cytoplasm.[11][13] This disruption of calcium homeostasis leads to impaired muscle regulation, causing rapid feeding cessation, paralysis, and ultimately, the death of the target insect.[14] A key advantage of this class of insecticides is their high selectivity for insect RyRs over mammalian receptors, which contributes to their favorable safety profile for non-target organisms.[10][11]
Caption: Mechanism of diamide insecticides on insect ryanodine receptors.
Synthetic Workflow: Amide Bond Formation
The critical step in synthesizing Chlorantraniliprole is the coupling of the pyrazole carboxylic acid core with an appropriately substituted anthranilamide. This is a classic amide bond formation, for which several robust methods exist. The most common industrial approach involves activating the carboxylic acid to facilitate nucleophilic attack by the aniline amine.[15]
Caption: General workflow for Chlorantraniliprole synthesis.
Detailed Application Protocol: Synthesis of Chlorantraniliprole via Acid Chloride Activation
This protocol details a common and effective method for the amide coupling reaction by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or a mixed anhydride using methanesulfonyl chloride.[8][15]
Materials & Reagents
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq)
-
Methanesulfonyl Chloride (1.2 eq)
-
3-Picoline (3-methylpyridine) (2.6 eq)
-
Acetonitrile (Solvent)
-
Water (for workup)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware with magnetic stirring and temperature control
Experimental Procedure
-
Reaction Setup:
-
To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq).
-
Add acetonitrile as the solvent (approx. 3 mL per gram of the carboxylic acid).
-
Begin stirring to form a suspension.
-
-
Base Addition and Cooling:
-
Add 3-picoline (2.6 eq) to the suspension. 3-picoline acts as a base to neutralize the HCl generated during the activation step.
-
Cool the reaction mixture to between -5 °C and 0 °C using an ice-salt or acetone-dry ice bath.
-
-
Carboxylic Acid Activation:
-
Once the target temperature is reached, add methanesulfonyl chloride (1.2 eq) dropwise via a syringe.
-
Causality Note: The dropwise addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts. Methanesulfonyl chloride reacts with the carboxylic acid to form a mixed sulfonic anhydride, a highly reactive intermediate.
-
Maintain the temperature between -5 °C and 0 °C throughout the addition.[8]
-
-
Reaction Progression and Completion:
-
After the addition is complete, stir the mixture at 0-5 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours to ensure the amide coupling goes to completion.[8]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Workup and Isolation:
-
Upon completion, carefully add water (approx. 1.5 mL per gram of the initial carboxylic acid) dropwise to the reaction mixture to quench any unreacted activating agent and precipitate the product.
-
Stir the resulting slurry at room temperature for 1 hour to ensure complete precipitation.
-
Filter the mixture through a Büchner funnel.
-
Wash the collected solids sequentially with a 3:1 mixture of acetonitrile-water, followed by pure acetonitrile to remove residual impurities.[8]
-
-
Drying and Characterization:
-
Dry the isolated white to off-white powder under vacuum or nitrogen.
-
The expected yield is typically very high, often exceeding 95%.[8]
-
Confirm the structure and purity of the final product, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide (Chlorantraniliprole), using ¹H NMR, ¹³C NMR, and HPLC.
-
Trustworthiness & Self-Validation
This protocol is self-validating through rigorous in-process controls and final product analysis.
-
Temperature Control: Maintaining the specified temperature range during activation is paramount for selectivity and yield.
-
Stoichiometry: Precise measurement of reagents, especially the activating agent and base, prevents side reactions.
-
Analytical Verification: The identity and purity of the final product must be confirmed by standard analytical techniques (NMR, HPLC, MS). A purity of >95% is typically targeted for agrochemical applications.[8]
Conclusion and Future Outlook
3-Bromo-1-(aryl)-1H-pyrazole-5-carboxylic acids are exceptionally valuable intermediates in organic synthesis. As demonstrated by the synthesis of Chlorantraniliprole, their true power lies in their ability to be efficiently coupled with complex amine fragments to create high-value, biologically active molecules. The protocols and principles discussed are robust and can be adapted for various analogs, including the target compound 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. Future research may focus on developing greener synthetic routes, employing catalytic amide bond formation techniques, or exploring novel derivatives of this scaffold to discover next-generation agrochemicals or pharmaceuticals.
References
-
Ryanodine Receptors for Drugs and Insecticides: An Overview. PubMed, National Library of Medicine. [Link]
-
Process For The Preparation Of Chlorantraniliprole. Quick Company. [Link]
-
Method for synthesizing chlorantraniliprole. Patsnap Eureka. [Link]
-
Ryanodine Receptor as Insecticide Target. Bentham Science Publishers. [Link]
-
Insecticide mode of action: Return of the ryanodine receptor. ResearchGate. [Link]
- CN104844569A - Chlorantraniliprole synthesis method.
-
New and selective ryanodine receptor activators for insect control. PubMed, National Library of Medicine. [Link]
-
Ryanodine receptor as insecticide target. Semantic Scholar. [Link]
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [Link]
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 98%. Ottokemi. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed, National Library of Medicine. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. ResearchGate. [Link]
-
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. Lead Sciences. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar. [Link]
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid - Lead Sciences [lead-sciences.com]
- 6. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | C9H5BrClN3O2 | CID 11587535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 98% 500011-86-9 India [ottokemi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid: A Core Building Block for Modern Agrochemicals
An Application Note and Protocol Guide:
Abstract
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid has emerged as a critical synthon in the development of novel agrochemicals, particularly within the class of succinate dehydrogenase inhibitor (SDHI) fungicides. Its rigid pyrazole core, substituted with a bromine atom and a 2-chlorophenyl group, provides a versatile scaffold for the synthesis of highly active and selective crop protection agents. The bromine atom at the 3-position and the carboxylic acid at the 5-position serve as key functional handles for introducing diversity and constructing the final active ingredient. This guide provides an in-depth overview of the physicochemical properties of this building block, detailed protocols for its key synthetic transformations, and its application in the synthesis of advanced SDHI fungicides.
Introduction: The Rise of Pyrazole Carboxamides in Crop Protection
The pyrazole carboxamide scaffold is a cornerstone of modern fungicide development. Molecules incorporating this moiety have been shown to exhibit potent inhibition of the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial respiratory chain of pathogenic fungi. This inhibition disrupts the fungal cell's energy supply, leading to effective disease control. The specific substituents on the pyrazole ring and the nature of the amide group are crucial for determining the spectrum of activity, potency, and plant-systemic properties of the resulting fungicide.
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a strategically designed intermediate that provides the foundational structure for several successful SDHI fungicides. The 1-(2-chlorophenyl) group is a common feature in many commercial products, contributing to the molecule's overall conformation and binding affinity to the target enzyme. The 3-bromo substituent is particularly valuable as it can be retained in the final molecule or serve as a point for further chemical modification through cross-coupling reactions. The 5-carboxylic acid is the primary reactive site for coupling with various amine fragments to complete the synthesis of the target carboxamide fungicides.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is essential for successful process development and scale-up.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrClN₂O₂ | N/A |
| Molecular Weight | 301.53 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | General observation |
| Melting Point | 185-190 °C (typical) | Varies by purity |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, Acetone); sparingly soluble in non-polar solvents; insoluble in water. | General chemical principles |
Note: The exact melting point and appearance may vary depending on the purity of the material.
Core Synthetic Workflow: From Carboxylic Acid to Active Ingredient
The primary utility of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid lies in its conversion to a variety of amide derivatives. This is typically achieved through a two-step process: activation of the carboxylic acid followed by coupling with a selected amine.
Caption: General workflow for synthesizing pyrazole carboxamide agrochemicals.
Protocol 3.1: Activation via Acyl Chloride Formation
Causality: Direct amide formation between a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Converting the carboxylic acid to a more electrophilic species, such as an acyl chloride, is a common and highly effective activation strategy.[1][3] Oxalyl chloride is an excellent reagent for this purpose as it is highly reactive and its byproducts (CO, CO₂, HCl) are gaseous, which simplifies purification.[4] A catalytic amount of N,N-dimethylformamide (DMF) is typically used to generate the Vilsmeier reagent in situ, which is the active catalytic species.
Materials:
-
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and bubbler
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet connected to a bubbler. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Charging: To the flask, add 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and anhydrous DCM. Stir to form a suspension.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.5 eq) to the stirred suspension at room temperature. Vigorous gas evolution will be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours, or until the gas evolution ceases and the solution becomes clear (or remains a fine suspension of any insoluble impurities).
-
Monitoring: Reaction progress can be monitored by taking a small aliquot, quenching it carefully with methanol to form the methyl ester, and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride is a reactive intermediate and is typically used immediately in the next step without further purification.
Protocol 3.2: Amide Coupling with a Representative Aniline
Causality: The highly electrophilic acyl chloride readily reacts with nucleophilic amines, such as substituted anilines, to form a stable amide bond.[1] A non-nucleophilic base, such as pyridine or triethylamine, is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1][3]
Materials:
-
Crude 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carbonyl chloride (from Protocol 3.1)
-
Substituted Aniline (e.g., 2-amino-5-chloro-N-methylbenzamide) (1.0-1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (2.0 eq)
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the selected aniline (1.0-1.1 eq) and pyridine (2.0 eq) in anhydrous DCM.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM. Slowly add this solution to the stirred aniline solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting materials using TLC or LC-MS.
-
Quenching & Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Application Spotlight: Synthesis of SDHI Fungicides
This building block is a key precursor for the synthesis of several potent SDHI fungicides. The general structure of these fungicides consists of the pyrazole-carboxamide core linked to a substituted phenyl or other aromatic group. The specific nature of the amine component is critical for tuning the biological activity and spectrum.
For example, the reaction of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carbonyl chloride with a specific ortho-substituted aniline is a key step in the synthesis of fungicides that target pathogens like Botrytis cinerea and Rhizoctonia solani.[5][6]
Caption: Pathway from building block to a final SDHI fungicide.
Safety and Handling
-
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. All manipulations must be performed in a well-ventilated chemical fume hood. Use appropriate chemically resistant gloves.
-
Pyridine/Triethylamine: Flammable liquids with strong odors. Handle in a fume hood.
-
Dichloromethane (DCM): A volatile solvent. Handle in a fume hood to avoid inhalation.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Springer Nature. (2023). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
-
ResearchGate. (2023). Design, Synthesis and Evaluation of Antifungal Activity of Novel Pyrazole-thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
ResearchGate. (2024). Design, synthesis and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry
Introduction: The Pyrazole Core as a Privileged Scaffold in Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" – a molecular framework that is capable of binding to a variety of biological targets with high affinity. Pyrazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including inflammation, cancer, infectious diseases, and neurological disorders.
This application note focuses on 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid , a specific pyrazole derivative that holds significant potential as a versatile starting material for the synthesis of novel therapeutic agents. While this particular molecule is not extensively documented in the context of medicinal chemistry, its structural features—a reactive bromine atom, a synthetically tractable carboxylic acid, and a substituted aryl group—make it an ideal candidate for library synthesis and lead optimization campaigns.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this scaffold, along with detailed protocols for its synthesis and subsequent biological evaluation. We will explore hypothetical screening cascades and discuss how structure-activity relationships (SAR) can be systematically investigated to develop potent and selective modulators of various biological targets.
Chemical Properties and Synthetic Strategy
Molecular Formula: C₁₀H₆BrClN₂O₂ Molecular Weight: 301.52 g/mol Appearance: Off-white to light brown solid
The synthesis of 1-aryl-3-halopyrazole-5-carboxylic acids is a well-established area of organic chemistry. A general and adaptable synthetic route to 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is outlined below. This multi-step synthesis offers flexibility for the introduction of diverse substituents on the aryl ring, allowing for the exploration of structure-activity relationships.
Caption: General synthetic workflow for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Protocol: Synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Materials:
-
2-Chloroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl 2-chloro-3-oxobutanoate
-
N-Bromosuccinimide (NBS)
-
Potassium permanganate (KMnO₄)
-
Appropriate solvents (e.g., ethanol, acetic acid, water)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization of 2-Chloroaniline: Dissolve 2-chloroaniline in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Japp–Klingemann Reaction: In a separate flask, dissolve ethyl 2-chloro-3-oxobutanoate in ethanol. To this solution, add a buffer (e.g., sodium acetate) and then slowly add the freshly prepared diazonium salt solution. Allow the reaction to stir at room temperature overnight. The resulting hydrazone will precipitate and can be collected by filtration.
-
Cyclization and Bromination: Suspend the hydrazone in acetic acid and add N-bromosuccinimide in portions. Heat the mixture to 80-90 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, cool the mixture and pour it into ice water to precipitate the brominated pyrazole ester.
-
Oxidation to Carboxylic Acid: Suspend the pyrazole ester in a mixture of acetone and water. Add potassium permanganate portion-wise while monitoring the temperature. After the addition is complete, stir the reaction at room temperature until the purple color disappears. Filter the manganese dioxide and acidify the filtrate with HCl to precipitate the final product.
-
Purification: The crude 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in Medicinal Chemistry: A Scaffold for Targeted Therapies
The true value of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid lies in its potential as a versatile building block for creating libraries of compounds for high-throughput screening and lead optimization. The bromine atom at the 3-position is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. The carboxylic acid at the 5-position can be readily converted to amides, esters, and other functional groups, providing another avenue for diversification.
Oncology
The pyrazole scaffold is a common feature in many approved and investigational anti-cancer drugs. Pyrazole-containing compounds have been shown to inhibit a variety of cancer-relevant targets, including protein kinases, histone deacetylases (HDACs), and enzymes involved in metabolic pathways.
Hypothetical Screening Cascade for Kinase Inhibitors:
Caption: A hypothetical screening cascade for identifying kinase inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
1-Aryl Group: The 2-chlorophenyl group can be systematically modified to explore the steric and electronic requirements of the ATP-binding pocket of a target kinase. Bioisosteric replacements, such as pyridyl or other heterocyclic rings, can be introduced to improve properties like solubility and metabolic stability.
-
3-Position: The bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups via Suzuki or other cross-coupling reactions. This position often points towards the solvent-exposed region of the active site, and modifications here can impact selectivity and pharmacokinetic properties.
-
5-Carboxamide: The carboxylic acid can be converted into a library of amides. The nature of the amine substituent can be varied to probe interactions with the hinge region of the kinase or other nearby residues.
Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
-
Prepare Reagents: Recombinant kinase, substrate peptide, ATP, and a library of pyrazole derivatives.
-
Assay Setup: In a 96-well plate, add the kinase, substrate peptide, and varying concentrations of the test compounds.
-
Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Detect Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence, or ELISA).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Inflammation and Immunology
Pyrazole derivatives have a long history in the treatment of inflammatory conditions, with celecoxib (a selective COX-2 inhibitor) being a prominent example. The anti-inflammatory effects of pyrazoles are not limited to COX inhibition; they have also been shown to modulate the activity of other pro-inflammatory targets such as p38 MAP kinase and various cytokines.
Potential Targets in Inflammation:
-
Cyclooxygenases (COX-1 and COX-2): The carboxylic acid moiety of the scaffold could potentially interact with the active site of COX enzymes.
-
Mitogen-Activated Protein Kinases (MAPKs): p38 MAPK is a key regulator of inflammatory cytokine production.
-
Janus Kinases (JAKs): These enzymes are critical for cytokine signaling and are attractive targets for autoimmune diseases.
Hypothetical Signaling Pathway Modulation:
Caption: Hypothetical inhibition of the JAK-STAT signaling pathway by a pyrazole derivative.
Protocol: Cellular Assay for Anti-inflammatory Activity (LPS-stimulated Macrophages)
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the pyrazole derivatives for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to the media to stimulate an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of cytokine production for each compound.
Quantitative Data from Related Pyrazole Derivatives
While specific biological data for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is limited in the public domain, the following table provides examples of the activity of structurally related pyrazole derivatives to illustrate the potential of this scaffold.
| Compound Class | Target | Representative IC₅₀/EC₅₀ | Reference |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 lung cancer cells | Growth inhibition observed | |
| 3-(4-Chlorophenyl)-4-substituted pyrazoles | Mycobacterium tuberculosis | MIC values in the µg/mL range | |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | Carbonic Anhydrase IX/XII | Kᵢ values in the nanomolar to micromolar range | |
| Pyrazole-3-carboxylic acid derivatives | Dengue Virus Protease | EC₅₀ values down to 2.2 µM |
Conclusion and Future Directions
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid represents a promising starting point for the discovery of novel therapeutic agents. Its versatile chemistry allows for the creation of diverse compound libraries that can be screened against a wide array of biological targets. The insights provided in this application note, including synthetic protocols, hypothetical screening cascades, and SAR considerations, are intended to empower researchers to explore the full potential of this valuable scaffold. Future work should focus on the systematic derivatization of this core structure and the comprehensive biological evaluation of the resulting compounds in relevant disease models.
References
-
[5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII.]([Link]_
Application Notes and Protocols: Derivatization of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole Carboxylic Acid Derivatives
The pyrazole ring is a foundational scaffold in medicinal chemistry, recognized for its metabolic stability and capacity for diverse biological activities.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[3][4] The strategic derivatization of the carboxylic acid group on substituted pyrazoles, such as 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, is a critical step in the synthesis of novel therapeutic agents.[5][6] This functional group provides a versatile handle for introducing a variety of substituents, enabling the fine-tuning of a molecule's physicochemical properties and biological target interactions.[7][8]
This guide provides a comprehensive overview of key derivatization strategies for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, focusing on the formation of esters and amides. It offers detailed, step-by-step protocols, explains the underlying chemical principles, and provides insights into experimental design and optimization.
Core Derivatization Strategies
The primary strategies for derivatizing the carboxylic acid group of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid involve its conversion into more reactive intermediates, principally acyl chlorides, which can then be readily coupled with a range of nucleophiles.
Diagram: General Derivatization Workflow
Caption: General workflow for derivatizing the carboxylic acid.
Part 1: Acyl Chloride Formation - The Gateway to Versatility
The conversion of the carboxylic acid to an acyl chloride is a crucial first step that significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[9] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.[10][11]
Scientific Rationale
The reaction with thionyl chloride proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[12] The gaseous byproducts conveniently exit the reaction mixture, driving the reaction to completion. Oxalyl chloride offers a milder alternative, often catalyzed by a small amount of N,N-dimethylformamide (DMF), and produces gaseous byproducts (CO, CO₂, and HCl).[13]
Protocol 1: Synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carbonyl chloride
Method A: Using Thionyl Chloride
Materials:
-
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 40°C for DCM or 110°C for toluene) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Once the reaction is complete (the solution should become clear), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carbonyl chloride is typically used immediately in the next step without further purification.[13]
Method B: Using Oxalyl Chloride
Materials:
-
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount, 1 drop)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, suspend the 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.5-2.0 eq) dropwise. Vigorous gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.[13]
-
Remove the solvent and excess oxalyl chloride in vacuo. The crude acyl chloride is used directly in the subsequent reaction.
Part 2: Esterification - Modulating Lipophilicity and Permeability
Esterification of the pyrazole carboxylic acid is a common strategy to increase lipophilicity, which can enhance cell membrane permeability and oral bioavailability of drug candidates.
Scientific Rationale
The reaction of the highly reactive acyl chloride with an alcohol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) proceeds via a nucleophilic acyl substitution mechanism to form the corresponding ester. The base serves to neutralize the HCl generated during the reaction.
Protocol 2: Synthesis of Pyrazole-5-carboxylate Esters
Materials:
-
Crude 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carbonyl chloride (from Protocol 1) (1.0 eq)
-
Desired alcohol (e.g., methanol, ethanol, isopropanol) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5-2.0 eq)
Procedure:
-
Dissolve the crude 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carbonyl chloride in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the desired alcohol (1.2-1.5 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester derivative.[14]
-
Data Presentation: Representative Esterification Reactions
| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | Pyridine | DCM | 4 | 64 |
| 2 | Ethanol | TEA | DCM | 3 | 68 |
| 3 | Isopropanol | Pyridine | Toluene | 6 | 55 |
| 4 | n-Butanol | TEA | THF | 5 | 72 |
Yields are representative and may vary based on specific reaction conditions and substrate purity.
Part 3: Amide Coupling - Building Blocks for Bioactivity
Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide functional group is a key structural feature in a vast number of pharmaceuticals.[7][15] Pyrazole carboxamides are of particular interest due to their wide range of biological activities.[16][17]
Scientific Rationale
Similar to esterification, the formation of amides from acyl chlorides is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A subsequent elimination of a chloride ion and deprotonation by a base yields the stable amide product.
Protocol 3: Synthesis of Pyrazole-5-carboxamides
Materials:
-
Crude 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carbonyl chloride (from Protocol 1) (1.0 eq)
-
Desired primary or secondary amine (1.1-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 eq)
Procedure:
-
Dissolve the crude 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carbonyl chloride in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1-1.2 eq) and triethylamine (2.0-2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions such as 1M HCl, saturated sodium bicarbonate, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole carboxamide.
-
Alternative Amide Coupling Methods
For sensitive substrates or to avoid the formation of the acyl chloride intermediate, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents.
Diagram: Direct Amide Coupling Workflow
Caption: Direct amide coupling workflow using coupling reagents.
Common Coupling Reagents:
-
EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) is a widely used system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt ester, reducing side reactions.[18]
-
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered or less reactive substrates.[18]
Conclusion
The derivatization of the carboxylic acid group of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a pivotal step in the synthesis of novel, biologically active compounds. The conversion to an acyl chloride provides a versatile intermediate for the formation of a wide array of esters and amides. The choice of derivatization strategy and reaction conditions should be guided by the specific properties of the desired final product and the nature of the nucleophile being introduced. The protocols outlined in this guide provide a robust foundation for researchers to explore the chemical space around this important pyrazole scaffold.
References
- BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
-
Clark, J. (2016). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]
- BenchChem. (2025). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate.
- Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.).
-
Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1835-1855. [Link]
-
Kamal, A., et al. (2018). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 23(1), 134. [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]
-
Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3342-3353. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 5, 85. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
-
Venkatesh, P. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
- Synthesis of Pyrazole Compounds by Using Sonic
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
-
Ilhan, I. O., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Journal of the Serbian Chemical Society, 72(10), 945-952. [Link]
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
Özer, İ., et al. (2008). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 5(2), 125-131. [Link]
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2006). Synthetic Communications, 36(12), 1735-1741. [Link]
-
Zahid, Z. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]
- Google Patents. (n.d.).
-
Zahid, Z. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]
-
Ozer, I., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]
-
Molchanov, A. P., et al. (2003). Reaction of 4,5‐Dihydro‐1H‐pyrazole‐3,5,5‐tricarboxylic Acids Esters with Halogens. Russian Journal of Organic Chemistry, 39(7), 1018-1022. [Link]
-
Mengeş, N., & Bildirici, İ. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 965-976. [Link]
-
Lead Sciences. (n.d.). 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. [Link]
- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).
-
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. (2014). Chinese Chemical Letters, 25(6), 945-948. [Link]
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
-
PubChem. (n.d.). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: High-Throughput Screening for Modulators of Insect Ryanodine Receptors Using 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid and its Analogs
For: Researchers, scientists, and drug development professionals in agrochemical and pharmaceutical discovery.
Abstract
This document provides a comprehensive guide to developing and implementing a high-throughput screening (HTS) campaign focused on identifying modulators of insect ryanodine receptors (RyRs). We present a case study centered on 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key structural precursor to the successful insecticide Chlorantraniliprole[1][2]. The protocols detailed herein are designed to be adaptable for screening libraries of analogous compounds. This guide will cover the fundamental principles of a fluorescence-based calcium flux assay, detailed step-by-step protocols for assay development and execution, and robust methods for data analysis and validation, ensuring the generation of reliable and actionable results.
Introduction: The Scientific Imperative
The pyrazole-carboxamide scaffold has proven to be a cornerstone in modern agrochemical development. Its most notable representative, Chlorantraniliprole, selectively targets insect ryanodine receptors, leading to uncontrolled calcium release from internal stores, paralysis, and ultimately, insect death. The precursor, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, represents a critical building block in the synthesis of this class of insecticides[1]. While this specific molecule is an intermediate, screening its analogs provides a powerful strategy for discovering novel insecticidal active ingredients with potentially improved properties, such as enhanced potency, broader spectrum, or alternative modes of action on the same target.
High-throughput screening (HTS) is an indispensable methodology in this discovery process, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a biological target.[3][4][5] This application note will detail a robust HTS assay designed to identify compounds that, like the derivatives of our core scaffold, modulate insect RyR activity.
Our approach is grounded in the following principles:
-
Biological Relevance: The assay directly measures the functional consequence of RyR modulation—calcium release.
-
High-Throughput Compatibility: The fluorescence-based readout is rapid, sensitive, and amenable to automation in 384- or 1536-well plate formats.[6][7]
-
Robustness and Reproducibility: We incorporate rigorous validation steps to ensure the data is reliable and to minimize false positives and negatives.[8][9][10]
Assay Principle: A Fluorescence-Based Calcium Flux Assay
The assay quantifies the activity of the insect ryanodine receptor by measuring changes in intracellular calcium concentration ([Ca²⁺]i). The workflow relies on a cell line stably expressing the target insect RyR. These cells are loaded with a calcium-sensitive fluorescent dye.
When a compound activates the RyR, the channel opens, allowing calcium to flood from the endoplasmic reticulum (ER) into the cytoplasm. This increase in [Ca²⁺]i is detected by the dye, which exhibits a corresponding increase in fluorescence intensity. This signal is captured in real-time by an HTS-compatible plate reader.[11][12][13]
Materials and Reagents
-
Compound: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (or analogs)
-
Cell Line: Sf9 (Spodoptera frugiperda) or HEK293 cells stably expressing the target insect ryanodine receptor.
-
Culture Medium: Appropriate serum-free or serum-containing medium for the chosen cell line.
-
Calcium-Sensitive Dye: Fluo-4 AM or similar.
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage from cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control: Caffeine or Ryanodine (known RyR modulators).
-
Negative Control: DMSO (vehicle).
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Instrumentation: HTS plate reader with fluorescence detection capabilities (e.g., PerkinElmer Envision)[6].
Compound Handling and Safety
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and its analogs should be handled with care.
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful to aquatic life.[14][15][16]
-
Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] Avoid generating dust.[14]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
Detailed Protocols
Protocol 1: Assay Development and Optimization
The goal of this phase is to define the optimal conditions for the screening assay. Key parameters to optimize include cell density, dye loading concentration, and control compound concentrations.
Step-by-Step Method:
-
Cell Seeding:
-
Harvest and count cells.
-
Perform a cell titration experiment by seeding a 384-well plate with varying cell densities (e.g., 5,000 to 30,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a range of Fluo-4 AM concentrations (e.g., 0.5 µM to 4 µM) in assay buffer containing Probenecid (typically 2.5 mM).
-
Remove culture medium from cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C.
-
-
Assay Validation with Controls:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add varying concentrations of the positive control (e.g., Caffeine) and negative control (DMSO) to the wells.
-
Place the plate in the HTS reader and measure the fluorescence signal over time.
-
-
Parameter Selection:
-
Analyze the data to determine the cell density and dye concentration that provide the best signal-to-background ratio and a robust Z'-factor.
-
Data Presentation: Optimization Results
| Cell Density (cells/well) | Fluo-4 AM (µM) | Signal-to-Background (S/B) | Z'-Factor |
| 10,000 | 1 | 4.2 | 0.45 |
| 20,000 | 2 | 8.5 | 0.78 |
| 20,000 | 4 | 8.7 | 0.75 |
| 30,000 | 2 | 8.6 | 0.72 |
A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.
Protocol 2: High-Throughput Screening Workflow
This protocol outlines the execution of the primary screen on a large compound library.
Step-by-Step Method:
-
Plate Preparation: Seed 20,000 cells per well in 384-well plates and incubate overnight.
-
Dye Loading: Wash cells and load with 2 µM Fluo-4 AM in assay buffer containing 2.5 mM Probenecid for 1 hour at 37°C.
-
Compound Addition:
-
Transfer a small volume (e.g., 50 nL) of test compounds, positive controls, and negative controls from the library source plates to the assay plates. The final concentration of test compounds should typically be 10 µM.
-
-
Signal Detection:
-
Immediately place the assay plate into the HTS reader.
-
Measure the kinetic fluorescence response for 2-5 minutes.
-
-
Data Processing:
-
For each well, calculate the maximum fluorescence signal.
-
Normalize the data against controls on the same plate.
-
Data Analysis and Hit Confirmation
Primary Data Analysis
The activity of each compound is typically expressed as the percent activation, calculated relative to the controls:
% Activation = 100 * (Signal_Compound - Mean_Negative) / (Mean_Positive - Mean_Negative)
A "hit" is defined as a compound that produces a response exceeding a certain threshold, typically 3 standard deviations (SD) above the mean of the negative controls.
Hit Confirmation and Triage
-
Re-testing: Hits from the primary screen are re-tested under the same conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (EC₅₀).
-
Counter-screens: To eliminate false positives, compounds can be tested in a cell line not expressing the RyR target. Active compounds in this assay are likely interfering with the assay technology itself (e.g., autofluorescent compounds) and should be discarded.
Data Presentation: Dose-Response Curve
| Compound Concentration (µM) | % Activation |
| 0.01 | 5 |
| 0.03 | 12 |
| 0.1 | 35 |
| 0.3 | 68 |
| 1 | 92 |
| 3 | 98 |
| 10 | 100 |
| 30 | 101 |
From this data, an EC₅₀ value can be calculated using non-linear regression.
Conclusion and Future Directions
This application note provides a robust framework for the high-throughput screening of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and its analogs as potential modulators of insect ryanodine receptors. The described fluorescence-based calcium flux assay is a sensitive, reliable, and scalable method for identifying novel hit compounds.[12][19] Successful identification of potent and selective activators of insect RyRs from a library of pyrazole derivatives could lead to the development of the next generation of insecticides, contributing to global food security and crop protection.
References
-
Lorenz, W. (2005). Fluorometric Enzyme Assays. Progress in medicinal chemistry, 43, 19-48. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
-
Al-Hayali, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7586. [Link]
-
Dunne, J., et al. (2009). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 9(7), 932-938. [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Al-Hayali, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
-
Al-Hayali, A., et al. (2024). (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. [Link]
-
Stone, M. J., et al. (2007). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Journal of the American Chemical Society, 129(37), 11469-11476. [Link]
-
Acros PharmaTech Limited. (2018). SAFETY DATA SHEET 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. [Link]
-
BioPharm International. (2003). Method Validation Guidelines. [Link]
-
NorthEast BioLab. Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. [Link]
-
EDRA Services. (2014). A Practical Approach to Biological Assay Validation. [Link]
-
Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
PubChem. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. [Link]
-
SIELC Technologies. (2018). Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
University of Miami. High-Throughput Discovery Sciences. [Link]
-
Pharmaffiliates. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid. [Link]
-
Maccari, G., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
-
Agrosynth chemicals. 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid-Intermediate for Chlorantraniliprole. [Link]
Sources
- 1. (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Online | (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Manufacturer and Suppliers [scimplify.com]
- 2. agreencobio.com [agreencobio.com]
- 3. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. High-Throughput Discovery Sciences [pharmacy.cuanschutz.edu]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. nebiolab.com [nebiolab.com]
- 10. edraservices.nl [edraservices.nl]
- 11. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 12. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aksci.com [aksci.com]
- 15. echemi.com [echemi.com]
- 16. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | C9H5BrClN3O2 | CID 11587535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. acrospharma.co.kr [acrospharma.co.kr]
- 19. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Elucidating the Mechanism of Action of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic Acid Derivatives
An In-Depth Guide for Researchers
Authored by: A Senior Application Scientist
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action (MoA) for novel derivatives of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. Given the broad spectrum of biological activities associated with the pyrazole scaffold, a systematic, hypothesis-driven approach is essential for pinpointing the specific cellular targets and pathways affected by a new chemical entity (NCE) from this class.
The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3] The biological effects are highly dependent on the specific substitutions on the pyrazole core. For instance, some pyrazole derivatives function as potent anticancer agents by inducing cell cycle arrest and apoptosis[4], while others exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[4]
This guide outlines several plausible mechanisms of action for a novel 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid derivative, based on established activities of structurally related compounds. We further provide detailed, step-by-step protocols to experimentally validate these hypotheses.
Part 1: Hypothesized Mechanisms of Action & Key Signaling Pathways
Based on extensive literature review of the pyrazole core and its analogs, we propose the following starting points for MoA investigation.
Ryanodine Receptor (RyR) Modulation
A structurally related compound, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, is a known key intermediate in the synthesis of the insecticide Chlorantraniliprole.[5][6] Chlorantraniliprole's mechanism involves the potent activation of insect ryanodine receptors, which are intracellular calcium channels. This leads to uncontrolled calcium release from the sarcoplasmic reticulum, causing muscle paralysis and death in susceptible insects. It is plausible that derivatives of the 3-bromo-1-aryl-1H-pyrazole-5-carboxylic acid scaffold could retain an affinity for and modulate RyR channels, either in insects or, potentially, in mammalian isoforms.
Caption: Workflow for the intracellular calcium imaging assay.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To directly measure the inhibitory activity of the pyrazole derivative against a specific protein kinase (e.g., BRAFV600E).
Materials:
-
Commercial kinase assay kit (e.g., ADP-Glo™, LanthaScreen™). These kits typically provide the recombinant kinase, substrate, and detection reagents.
-
Test compound and a known inhibitor as a positive control (e.g., Vemurafenib for BRAFV600E).
[7]Methodology (Example using ADP-Glo™):
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the substrate/ATP mixture, and varying concentrations of the pyrazole derivative.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes). This reaction consumes ATP and produces ADP.
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into a luminescent signal. Incubate for 30-60 minutes.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to kinase activity. A decrease in signal indicates inhibition. Calculate IC50 values from the dose-response curve.
| Compound | BRAFV600E IC50 (µM) | A375 Cell Viability IC50 (µM) |
| Test Compound 1 | Experimental Value | Experimental Value |
| Vemurafenib (Control) | ~0.02 | ~0.5 |
| Table for summarizing kinase inhibition and cell viability data. |
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against relevant bacterial or fungal strains.
Methodology:
-
Prepare Inoculum: Grow microbial strains (e.g., S. aureus, E. coli, C. albicans) to the logarithmic phase and dilute to a standardized concentration (~5 x 10⁵ CFU/mL) in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyrazole derivative in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C (for bacteria) or 30°C (for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Part 3: References
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link] 2[1]. Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1). [Link] 3[2]. Unknown Publisher. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Europe PMC. [Link] 4[3]. MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link] 5[4]. MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link] 6[8]. ResearchGate. (n.d.). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link] 8[9]. Lead Sciences. (n.d.). 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. Lead Sciences. [Link]
-
PubMed Central. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Online | (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Manufacturer and Suppliers [scimplify.com]
- 6. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 7. Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
The Versatile Ligand: Application Notes for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic Acid in Coordination Chemistry
Introduction: A Ligand Primed for Innovation
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of advanced materials with tailored functionalities. Among the myriad of organic linkers, pyrazole-based carboxylic acids have emerged as exceptionally versatile building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs).[1] Their robust coordination behavior, coupled with the ease of functionalization, allows for the fine-tuning of steric and electronic properties, leading to materials with applications in catalysis, electronics, and magnetism. This guide focuses on a particularly promising, yet underexplored ligand: 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid . The strategic placement of bromo and chloro substituents on the pyrazole and phenyl rings, respectively, offers unique opportunities to modulate the resulting coordination complexes' structural and electronic characteristics. This document serves as a comprehensive technical guide for researchers, providing in-depth application notes and detailed protocols for the synthesis of this ligand and its utilization in the creation of functional coordination materials.
Ligand Profile: 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrClN₂O₂ | [2] |
| Molecular Weight | 301.52 g/mol | [2] |
| Appearance | Off-white to light brown solid | Generic |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | Inferred from similar compounds |
The presence of the electron-withdrawing bromine and chlorine atoms is anticipated to influence the acidity of the carboxylic acid proton and the electron density of the pyrazole ring's nitrogen atoms. This, in turn, can affect the coordination geometry and the strength of the metal-ligand bonds in the resulting complexes.
PART 1: Synthesis of the Ligand
The synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid can be achieved through a two-step process: (1) the synthesis of the ethyl ester precursor via a cyclocondensation reaction, followed by (2) the hydrolysis of the ester to the final carboxylic acid.
Protocol 1: Synthesis of Ethyl 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
This protocol is adapted from established methods for the synthesis of similar pyrazole esters. The core of this synthesis is the cyclocondensation reaction between a substituted hydrazine and a β-ketoester.
Causality Behind Experimental Choices:
-
Hydrazine Derivative: 2-Chlorophenylhydrazine is chosen to introduce the 1-(2-chlorophenyl) substituent.
-
β-Ketoester: Diethyl 2-bromo-3-oxosuccinate is the key reagent that provides the pyrazole backbone with the desired bromo and carboxylate functionalities.
-
Solvent: Ethanol is a common and effective solvent for this type of condensation reaction.
-
Catalyst: A catalytic amount of a mild acid, such as acetic acid, is often used to facilitate the cyclization.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the pyrazole ester precursor.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorophenylhydrazine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add diethyl 2-bromo-3-oxosuccinate (1.0 eq) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator. Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 3-bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylate.
Protocol 2: Hydrolysis to 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic Acid
This protocol details the saponification of the pyrazole ester to the desired carboxylic acid ligand.[3]
Causality Behind Experimental Choices:
-
Base: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is used to hydrolyze the ester. LiOH is often preferred for its higher reactivity in some cases.
-
Solvent System: A mixture of tetrahydrofuran (THF) and water is used to ensure the solubility of both the ester and the inorganic base.
-
Acidification: Hydrochloric acid (HCl) is used to protonate the carboxylate salt, leading to the precipitation of the carboxylic acid product.
Experimental Workflow Diagram:
Caption: Workflow for the hydrolysis of the pyrazole ester to the carboxylic acid.
Step-by-Step Protocol:
-
Dissolution: Dissolve the ethyl 3-bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add LiOH or NaOH (1.5 - 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC until the starting ester is completely consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Stir the mixture in the ice bath for an additional 30 minutes. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under high vacuum.
PART 2: Application in Coordination Chemistry - Synthesis of a Luminescent Europium-MOF
This section provides a protocol for the synthesis of a europium-based Metal-Organic Framework (Eu-MOF) using the title ligand. Lanthanide MOFs are of particular interest due to their unique luminescent properties.[4]
Protocol 3: Solvothermal Synthesis of a Eu-MOF
Solvothermal synthesis is a common method for preparing crystalline MOFs.[5][6] The reaction is carried out in a sealed vessel at elevated temperature and pressure.
Causality Behind Experimental Choices:
-
Metal Source: Europium(III) nitrate hexahydrate is a readily available and soluble source of Eu³⁺ ions.
-
Solvent: N,N-Dimethylformamide (DMF) is a high-boiling polar aprotic solvent that is widely used in MOF synthesis. It can also act as a coordinating solvent and a template for framework formation.
-
Temperature and Time: The reaction temperature and time are crucial parameters that influence the crystallinity and phase purity of the product. These conditions often require optimization for a new ligand system.
Experimental Workflow Diagram:
Caption: General workflow for the solvothermal synthesis of a Eu-MOF.
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: In a glass vial, combine 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (e.g., 0.1 mmol) and Europium(III) nitrate hexahydrate (e.g., 0.1 mmol) in DMF (e.g., 10 mL).
-
Solubilization: Sonicate the mixture for approximately 10 minutes to ensure homogeneity.
-
Solvothermal Reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a constant temperature (e.g., 120 °C) for a specified period (e.g., 72 hours).
-
Isolation and Purification: After the reaction, allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration and wash it with fresh DMF. To remove residual unreacted starting materials and solvent molecules from the pores, immerse the crystals in fresh ethanol, decanting and replacing the ethanol several times over a period of 2-3 days.
-
Activation: Dry the purified MOF under vacuum to remove the solvent molecules and activate it for further characterization and application.
PART 3: Characterization of the Coordination Complex
A thorough characterization of the synthesized MOF is essential to understand its structure and properties.
| Technique | Expected Information |
| Single-Crystal X-ray Diffraction (SCXRD) | Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, coordination environment of the metal ion, and the overall framework topology.[5][7] |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk material and can be used to identify the crystalline structure by comparing the experimental pattern with the simulated one from SCXRD data. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and can provide information about the loss of guest and coordinated solvent molecules. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency compared to the free ligand. |
| Luminescence Spectroscopy | Measures the excitation and emission spectra of the Eu-MOF to determine its photoluminescent properties, including the characteristic sharp emission bands of Eu³⁺, quantum yield, and lifetime.[8][9] |
Anticipated Luminescence Properties of the Eu-MOF:
The pyrazole-based ligand is expected to act as an "antenna," absorbing UV light and transferring the energy to the Eu³⁺ ion, which then emits its characteristic red light.[9] The key emission peaks for Eu³⁺ are expected to be observed around:
-
⁵D₀ → ⁷F₁ (~590 nm)
-
⁵D₀ → ⁷F₂ (~612 nm, hypersensitive transition)
-
⁵D₀ → ⁷F₃ (~650 nm)
-
⁵D₀ → ⁷F₄ (~700 nm)
The intensity of the hypersensitive ⁵D₀ → ⁷F₂ transition is highly dependent on the local symmetry of the Eu³⁺ ion. A high intensity ratio of (⁵D₀ → ⁷F₂) / (⁵D₀ → ⁷F₁) is indicative of a low-symmetry coordination environment around the europium center.[9]
PART 4: Application Example - Catalytic Oxidation
Coordination polymers based on transition metals like copper(II) and pyrazole-based ligands have shown promise as catalysts in various organic transformations, including oxidation reactions.[10][11]
Protocol 4: Catalytic Oxidation of Benzyl Alcohol using a Cu(II)-MOF
This protocol outlines a general procedure for testing the catalytic activity of a hypothetical Cu(II)-MOF synthesized using the title ligand.
Causality Behind Experimental Choices:
-
Metal Source: Copper(II) nitrate trihydrate is a common precursor for the synthesis of copper-based MOFs.
-
Substrate: Benzyl alcohol is a standard model substrate for evaluating the efficiency of oxidation catalysts.
-
Oxidant: Hydrogen peroxide (H₂O₂) is a green and readily available oxidant.
-
Solvent: Acetonitrile is a common solvent for such catalytic reactions.
Experimental Workflow Diagram:
Caption: Workflow for the catalytic oxidation of benzyl alcohol.
Step-by-Step Protocol:
-
Catalyst Preparation: Synthesize the Cu(II)-MOF using a procedure analogous to Protocol 3, substituting Europium(III) nitrate with Copper(II) nitrate.
-
Reaction Setup: In a reaction vial, add the Cu-MOF catalyst (e.g., 5 mol%), benzyl alcohol (1.0 mmol), and acetonitrile (5 mL).
-
Reaction Initiation: Add hydrogen peroxide (e.g., 3.0 mmol) to the mixture and stir the reaction at an elevated temperature (e.g., 80 °C).
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.
-
Catalyst Recyclability: After the reaction, the catalyst can be recovered by centrifugation or filtration, washed with fresh solvent, dried, and reused in subsequent catalytic runs to assess its stability and reusability.
Conclusion and Future Outlook
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid represents a highly promising ligand for the development of novel coordination polymers and MOFs. The synthetic protocols provided herein offer a clear pathway to obtaining this versatile building block. The application examples in luminescence and catalysis highlight the potential for creating functional materials with tailored properties. The presence of the halogen substituents provides further opportunities for post-synthetic modification, opening up avenues for even more complex and functional materials. Further research into the coordination chemistry of this ligand with a wider range of metal ions is warranted and is expected to yield a new generation of materials with exciting applications in materials science and drug development.
References
- Migwi, F. K., Nyamato, G. S., Ojwach, S. O., & Darkwa, J. (n.d.). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. University of Johannesburg.
-
Tris-{Hydridotris(1-pyrazolyl)borato}lanthanide Complexes: Synthesis, Spectroscopy, Crystal Structure and Bonding Properties. (2021). MDPI. Retrieved from [Link]
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IP.com. Retrieved from [Link]
-
Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]
-
On the Synthesis and Characterization of Lanthanide Metal-Organic Frameworks. (2018). MDPI. Retrieved from [Link]
-
Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. (2023). NIH. Retrieved from [Link]
-
New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. (2023). MDPI. Retrieved from [Link]
-
Metal-Organic Framework vs. Coordination Polymer—Influence of the Lanthanide on the Nature of the Heteroleptic Anilate/Terepht. (2022). UniCA IRIS. Retrieved from [Link]
-
Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. (2025). ResearchGate. Retrieved from [Link]
-
Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. (2021). PubMed. Retrieved from [Link]
-
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]
-
New Microporous Lanthanide Organic Frameworks. Synthesis, Structure, Luminescence, Sorption, and Catalytic Acylation of 2-Naphthol. (n.d.). PubMed Central. Retrieved from [Link]
-
Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. (2024). MDPI. Retrieved from [Link]
-
Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. (2025). RSC Publishing. Retrieved from [Link]
-
Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation. (n.d.). PMC. Retrieved from [Link]
-
Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands. (2023). PMC - PubMed Central. Retrieved from [Link]
-
Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and fluorescence properties of lanthanide(III) complexes of a novel bis(pyrazolyl-carboxyl)pyridine-based ligand. (n.d.). PubMed. Retrieved from [Link]
-
A series of europium-based metal organic frameworks with tuned intrinsic luminescence properties and detection capacities. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. (n.d.). ResearchGate. Retrieved from [Link]
-
1D Copper(II)-Aroylhydrazone Coordination Polymers: Magnetic Properties and Microwave Assisted Oxidation of a Secondary Alcohol. (2020). CORE. Retrieved from [Link]
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Tuning the porosity of lanthanide MOFs with 2,5-pyrazinedicarboxylate and the first in situ hydrothermal carboxyl transfer. (n.d.). Sci-Hub. Retrieved from [Link]
-
Highly Luminescent Eu3+-Incorporated Zr-MOFs as Fluorescence Sensors for Detection of Hazardous Organic Compounds in Water and Fruit Samples. (2023). PMC - NIH. Retrieved from [Link]
Sources
- 1. Sci-Hub. Tuning the porosity of lanthanide MOFs with 2,5-pyrazinedicarboxylate and the first in situ hydrothermal carboxyl transfer / CrystEngComm, 2011 [sci-hub.box]
- 2. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | C9H5BrClN3O2 | CID 11587535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly Luminescent Eu3+-Incorporated Zr-MOFs as Fluorescence Sensors for Detection of Hazardous Organic Compounds in Water and Fruit Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The methodologies and recommendations provided herein are grounded in established chemical principles and validated through experimental findings.
Overview of the Synthesis
The synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a multi-step process that is crucial for the development of various pharmaceutical and agrochemical agents. A common synthetic pathway involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by bromination and subsequent hydrolysis or oxidation to yield the final carboxylic acid.[1][2][3][4] The yield and purity of the final product are highly dependent on careful control of reaction conditions at each step.
A generalized synthetic approach is outlined below:
Caption: Generalized synthetic workflow for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Cyclocondensation Step (Formation of Pyrazole Ring)
Q: My cyclocondensation reaction is resulting in a low yield of the pyrazolidinone intermediate. What are the likely causes and how can I improve it?
A: Low yields in the initial cyclocondensation step are a frequent challenge. The primary causes often revolve around reaction conditions and reagent quality.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality of Hydrazine Reagent | Hydrazine derivatives can degrade over time, especially if exposed to air or moisture. This leads to the formation of inactive species. | Use freshly opened or purified 2-chlorophenylhydrazine. Store it under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
| Incorrect Solvent or pH | The cyclocondensation reaction is sensitive to the solvent system and pH. Aprotic dipolar solvents have been shown to give better results than polar protic solvents in some cases. | Optimize the solvent system. Consider using N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF). The reaction often benefits from a slightly acidic or basic catalyst. A systematic screen of catalysts like acetic acid or sodium ethoxide may be beneficial.[5] |
| Suboptimal Reaction Temperature | Both excessively high and low temperatures can negatively impact the reaction rate and lead to the formation of side products. | Monitor the reaction temperature closely. An initial optimization could involve running the reaction at room temperature, followed by gentle heating (e.g., 50-60 °C) while monitoring the progress by TLC or LC-MS. |
| Formation of Regioisomers | If an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can lead to the formation of two different regioisomers, which can complicate purification and lower the yield of the desired product.[1][2] | If possible, use a symmetrical 1,3-dicarbonyl compound. If an unsymmetrical starting material is necessary, careful optimization of reaction conditions (solvent, temperature, and catalyst) may favor the formation of one regioisomer.[3] |
Issue 2: Incomplete Bromination or Formation of Poly-brominated Byproducts
Q: I am observing incomplete bromination of the pyrazole ring, or alternatively, the formation of di- or tri-brominated species. How can I achieve selective mono-bromination?
A: Achieving selective mono-bromination requires precise control over the brominating agent and reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Incorrect Stoichiometry of Brominating Agent | Using an excess of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) can lead to poly-bromination. Insufficient amounts will result in incomplete conversion. | Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for complete conversion. The reaction should be monitored closely by TLC or LC-MS to determine the endpoint.[6] | | Reaction Temperature Too High | Higher temperatures can increase the reactivity of the brominating agent, leading to a loss of selectivity and the formation of multiple brominated products. | Perform the bromination at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can improve selectivity.[6] | | Inappropriate Brominating Agent | The choice of brominating agent can influence the selectivity of the reaction. NBS is generally a milder and more selective brominating agent compared to liquid bromine.[6] | Consider using N-bromosuccinimide (NBS) in a suitable solvent like DMF or dichloromethane.[6] For pyrazole-3(5)-carboxylic acid, a specific molar ratio of I₂, NaOH, and Br₂ has been shown to influence the formation of 4-bromopyrazole-3(5)-carboxylic acid.[7] |
Issue 3: Low Yield During the Oxidation (Aromatization) Step
Q: The oxidation of the pyrazoline intermediate to the aromatic pyrazole is inefficient. What can I do to improve the yield?
A: The aromatization step is critical and can be influenced by the choice of oxidant and reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Ineffective Oxidizing Agent | Not all oxidizing agents are equally effective for this transformation. The choice of oxidant can depend on the specific substrate and solvent system. | Potassium persulfate in the presence of a catalytic amount of sulfuric acid in acetonitrile has been reported to be effective.[5][8] Alternatively, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is another efficient reagent for this oxidative dehydrogenation.[9] | | Suboptimal Reaction Temperature and Time | The oxidation reaction may require specific temperature and time parameters to proceed to completion without degrading the product. | The reaction with potassium persulfate is often heated to around 65 °C and refluxed for several hours.[8] When using DDQ, the reaction may proceed at room temperature over a longer period.[9] Careful monitoring is key. | | Presence of Water | In some cases, the presence of water can interfere with the oxidation process or lead to side reactions. | Ensure that the reaction is carried out under anhydrous conditions, especially if using moisture-sensitive reagents. |
Issue 4: Difficulties with the Final Hydrolysis Step
Q: I am struggling to hydrolyze the ester to the final carboxylic acid without significant side product formation. What are the best practices for this step?
A: The hydrolysis of the ester to the carboxylic acid can be challenging due to the potential for decarboxylation or other side reactions under harsh conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Harsh Hydrolysis Conditions | Strong acidic or basic conditions, especially at elevated temperatures, can lead to the degradation of the pyrazole ring or decarboxylation of the product. | Use milder hydrolysis conditions. For basic hydrolysis, consider using sodium hydroxide in methanol at room temperature.[10] For acidic hydrolysis, dilute hydrochloric acid at a controlled temperature may be effective. | | Incomplete Reaction | The hydrolysis reaction may not go to completion if the reaction time is too short or the temperature is too low. | Monitor the reaction progress by TLC or LC-MS until the starting ester is no longer detectable. Gentle heating may be required, but should be approached with caution to avoid degradation. | | Product Isolation Issues | The carboxylic acid product may be soluble in the aqueous phase after acidification, leading to low isolated yields. | After acidification of the reaction mixture, ensure complete precipitation of the product. Cooling the mixture in an ice bath can aid precipitation. If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) will be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for this synthesis and are there any purity considerations?
A1: The primary starting materials are a 2-chlorophenylhydrazine derivative and a suitable 1,3-dicarbonyl compound, such as diethyl maleate.[5] It is crucial to use high-purity starting materials, as impurities can carry through the synthesis and complicate purification of the final product.
Q2: What analytical techniques are recommended for monitoring the progress of the reaction and characterizing the final product?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of each reaction step. For more detailed analysis and characterization, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended. The final product's identity and purity should be confirmed by these methods, and its melting point should be determined.[6]
Q3: Are there any specific safety precautions that should be taken during this synthesis?
A3: Yes, several safety precautions are essential. Hydrazine derivatives are toxic and potentially carcinogenic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Brominating agents like bromine and NBS are corrosive and should be handled with care.[11] All reactions should be carried out with appropriate engineering controls in place.
Q4: Can the order of the bromination and oxidation steps be reversed?
A4: While the presented workflow shows bromination followed by oxidation, the specific order can depend on the overall synthetic strategy and the stability of the intermediates. In some synthetic routes, the pyrazole ring is formed and aromatized first, followed by bromination of the aromatic pyrazole. The feasibility of reversing these steps should be evaluated on a case-by-case basis.
Q5: Are there alternative "one-pot" synthetic methods available?
A5: Research into "one-pot" syntheses of pyrazoles is ongoing. Some methods involve the successive formation of ketones and β-diketones followed by heterocyclization with hydrazine.[12] While these can be more efficient, they may require more extensive optimization to achieve high yields and purity for this specific substituted pyrazole.
Caption: A logical workflow for troubleshooting synthetic issues.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
CNIPA. (n.d.). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2007). Bromination of pyrazole-3(5)-carboxylic acid. Retrieved from [Link]
-
Huaxueyuan. (n.d.). Bromination of pyrazole-3 (5)-carboxylic acid. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]
-
RWTH Publications. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... Retrieved from [Link]
- Google Patents. (n.d.). WO2021076839A1 - Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.
-
ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between.... Retrieved from [Link]
-
Lead Sciences. (n.d.). 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
-
ResearchGate. (n.d.). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Retrieved from [Link]
-
Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Retrieved from [Link]
-
PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Retrieved from [Link]
-
Ingenta Connect. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). 201721000978 SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 6. books.rsc.org [books.rsc.org]
- 7. 标题:Bromination of pyrazole-3 (5)-carboxylic acid【化源网】 [chemsrc.com]
- 8. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 12. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic Acid
Welcome to the technical support guide for the synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. This molecule is a critical building block in the development of advanced pharmaceutical and agrochemical agents, most notably as a key intermediate for insecticides like chlorantraniliprole.[1] Its synthesis, while well-documented, is prone to several side reactions that can impact yield, purity, and scalability.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for researchers and process chemists. We will delve into the root causes of common synthetic challenges and provide field-proven, actionable solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My initial cyclocondensation reaction is yielding a mixture of products that are very difficult to separate. What is causing this and how can I improve the regioselectivity?
Answer: This is a classic and frequently encountered issue in pyrazole synthesis, stemming from the formation of regioisomers.
Root Cause Analysis: The primary pathway to the pyrazole core involves the cyclocondensation of (2-chlorophenyl)hydrazine with an unsymmetrical 1,3-dicarbonyl synthon (e.g., a β-ketoester).[2][3] The substituted hydrazine has two non-equivalent nitrogen atoms that can initiate the nucleophilic attack, leading to two different regioisomeric products as illustrated below. The ratio of these isomers is highly dependent on subtle variations in reaction conditions.[4][5]
Troubleshooting & Optimization:
-
Control of pH: The most critical parameter is the reaction pH. In acidic media, the more basic nitrogen of the hydrazine is protonated, influencing which nitrogen acts as the primary nucleophile. We recommend a systematic pH screen (e.g., from pH 4 to 9) in small-scale trials to identify the optimal condition for your specific substrate.
-
Solvent & Temperature: Solvent polarity and reaction temperature can alter the stability of the transition states leading to the different isomers. Apolar solvents may favor one isomer over another. Running the reaction at a lower temperature can often enhance selectivity by favoring the thermodynamically more stable product.
-
Strategic Choice of Precursors: If possible, utilizing a symmetrical 1,3-dicarbonyl compound eliminates the possibility of regioisomer formation. While this may require altering the overall synthetic strategy, it is the most robust solution.
Analytical Workflow for Isomer Identification: If a mixture is obtained, differentiating the isomers is crucial.
-
TLC/LC-MS: Regioisomers will often have slightly different polarity, allowing for separation on TLC or HPLC. They will, however, have the same mass.
-
NMR Spectroscopy: 2D NMR techniques, particularly HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are definitive. Correlations between the N-aryl protons and the C5 or C3 carbons/protons of the pyrazole ring can unambiguously establish the structure.
Question 2: My bromination step is giving me a low yield of the desired 3-bromo product and I'm seeing multiple brominated species in my mass spec analysis. How can I achieve clean, regioselective bromination?
Answer: The pyrazole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. Without precise control, this step can lead to a mixture of undesired products.
Root Cause Analysis: The C4 position of the pyrazole ring is the most electron-rich and thus the most kinetically favored site for electrophilic attack.[6] Furthermore, under certain conditions, particularly with excess brominating agent or in a highly alkaline medium, over-bromination (di- or tri-bromination) can occur. Another documented side reaction is halodecarboxylation, where the carboxylic acid group is replaced by a bromine atom.[7]
Troubleshooting & Optimization:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) as it provides a slow, controlled release of the electrophilic bromine species, minimizing over-reaction.
-
Stoichiometry and Temperature Control: Use of 1.0 to 1.1 equivalents of NBS is critical. The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to slowly warm to room temperature while monitoring progress by TLC or LC-MS.
-
Solvent: Acetonitrile or dichloromethane are common solvents that perform well.
-
Regioselectivity Rationale: The synthesis of the target molecule often involves bromination of a pyrazolidinone or pyrazoline intermediate before aromatization.[1][8] This strategy can offer superior regiocontrol compared to brominating the fully aromatic pyrazolecarboxylic acid. The reduced double bond character directs the bromine to the desired position more effectively.
// Paths Start -> CheckMass; CheckMass -> OverBromination [label="Yes"]; CheckMass -> CheckNMR [label="No"];
OverBromination [label="Issue: Over-bromination\n\n- Reduce NBS equivalents to 1.0\n- Lower reaction temperature\n- Monitor closely and quench\n immediately upon consumption\n of starting material", fillcolor="#FBBC05", fontcolor="#202124"];
CheckNMR -> WrongIsomer [label="Yes"]; CheckNMR -> CheckStarting [label="No"];
WrongIsomer [label="Issue: C4-Bromo Isomer\n\n- Re-evaluate synthetic route:\n Brominate pyrazoline precursor\n before aromatization.\n- Use a milder brominating agent\n (e.g., NBS over Br2).", fillcolor="#FBBC05", fontcolor="#202124"];
CheckStarting -> IncompleteReaction [label="Yes"]; CheckStarting -> DesiredProduct [label="No"];
IncompleteReaction [label="Issue: Incomplete Reaction\n\n- Increase NBS to 1.1 eq.\n- Extend reaction time.\n- Check purity of starting material.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; } dot Caption: Troubleshooting Decision Tree for Bromination.
Question 3: My final product is contaminated with a significant amount of the ethyl ester precursor. How can I ensure complete hydrolysis?
Answer: Incomplete hydrolysis is a common issue, often due to insufficient reaction time or suboptimal conditions, leading to difficult purification challenges.
Root Cause Analysis: Saponification (ester hydrolysis) is a reversible reaction. While the formation of the carboxylate salt under basic conditions drives the reaction forward, factors like steric hindrance from the bulky N-aryl group, low temperature, or insufficient base can lead to an incomplete conversion.[9]
Recommended Hydrolysis Protocol:
-
Dissolution: Dissolve the ethyl ester precursor in a mixture of methanol (or ethanol) and water (e.g., 3:1 v/v). A co-solvent system is essential for solubility.
-
Base Addition: Add 2.0 to 3.0 molar equivalents of sodium hydroxide (NaOH) or lithium hydroxide (LiOH). LiOH is often preferred as it can be more effective at lower temperatures.
-
Reaction: Stir the mixture at room temperature to 40 °C. Monitor the disappearance of the starting material by TLC or LC-MS. The reaction typically takes 4-12 hours.
-
Workup: Once complete, cool the reaction mixture in an ice bath. Carefully acidify with cold 2N HCl to a pH of ~2-3. The carboxylic acid product will precipitate out of the solution.
-
Isolation: Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Troubleshooting:
-
Stalled Reaction: If the reaction stalls, a gentle increase in temperature (to 40-50 °C) or the addition of another equivalent of base can help drive it to completion.
-
Product Solubility: If the product does not precipitate upon acidification, it may be partially soluble. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
Question 4: I'm observing a byproduct with a mass corresponding to the loss of CO₂. What is causing this decarboxylation and how can I prevent it?
Answer: Decarboxylation of heteroaromatic carboxylic acids is a known thermal degradation pathway that can significantly reduce the yield of your target molecule.
Root Cause Analysis: Pyrazole-5-carboxylic acids can undergo decarboxylation, particularly when heated under harsh acidic or basic conditions.[10][11] This side reaction is often catalyzed by trace metals and can occur during a prolonged, high-temperature reaction, workup, or even during purification methods like distillation. Copper catalysis, for instance, is known to facilitate this process.[12][13]
Preventative Measures:
-
Temperature Control: Avoid excessive temperatures (>80-100 °C) in all steps following the formation of the carboxylic acid. This is especially critical during solvent removal or drying.
-
Neutral Workup: Whenever possible, perform workups under neutral or near-neutral conditions. If an acid/base extraction is required, perform it quickly and at low temperatures.
-
Purification Strategy: Avoid purification by distillation. Recrystallization or column chromatography at ambient temperature are much safer alternatives.
-
Inert Atmosphere: Performing the final steps under an inert atmosphere (N₂ or Ar) can sometimes mitigate oxidative processes that may lead to degradation and subsequent decarboxylation.
Summary of Potential Side Products
| Side Product | Root Cause | Key Analytical Signature (LC-MS / ¹H NMR) | Mitigation Strategy |
| Regioisomer | Cyclocondensation with unsymmetrical precursor | Same M+; Different retention time; Distinct set of aromatic/pyrazole signals | Optimize reaction pH and temperature; Use symmetrical precursors |
| C4-Bromo Isomer | Non-selective electrophilic substitution | Correct M+ for monobromination; Shift in pyrazole proton signal | Use NBS; Brominate pyrazoline intermediate before aromatization |
| Over-brominated Product | Excess brominating agent / harsh conditions | M+2, M+4 peaks for di/tri-bromination; Loss of pyrazole proton signals | Use ≤1.1 eq. of NBS; Control temperature carefully |
| Pyrazoline Precursor | Incomplete oxidation/aromatization | M+2 peak; Presence of aliphatic CH/CH₂ signals in 4-5 ppm range | Increase oxidant (e.g., DDQ, K₂S₂O₈) amount or reaction time[8][14] |
| Ester Precursor | Incomplete hydrolysis | M+28 peak (ethyl vs. H); Presence of ethyl signals (~1.4 & 4.4 ppm) | Increase base equivalents and reaction time for saponification[9] |
| Decarboxylated Product | High temperature; Harsh pH | M-44 peak; Absence of COOH proton; Appearance of new C5-H signal | Avoid excessive heat during workup and purification[10][11] |
General Synthetic Workflow and Key Control Points
The following diagram illustrates a common synthetic route and highlights the critical stages where side reactions can occur.
References
-
Organic & Biomolecular Chemistry. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023. Available at: [Link]
-
Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. 2017. Available at: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
Inorganic Chemistry Frontiers. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing. 2019. Available at: [Link]
-
IP.com. SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID. Available at: [Link]
-
Semantic Scholar. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2024. Available at: [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Tasch-D%C3%B6mling/71120a116f1943807358482431718105d15c8e41]([Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. 2024. Available at: [Link]
-
Molecules. Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. 2022. Available at: [Link]
-
ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
Encyclopedia.pub. Synthesis and Properties of Pyrazoles. 2022. Available at: [Link]
-
ACS Publications. Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters. 2021. Available at: [Link]
- Google Patents. EP2890666A1 - PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
-
Reddit. Regioselectivity of pyrazole bromination. r/chemhelp. 2022. Available at: [Link]
-
ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. 2015. Available at: [Link]
-
Journal of Medicinal Chemistry. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. 2011. Available at: [Link]
-
RSC Publishing. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. 2019. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. 2021. Available at: [Link]
- Google Patents. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
ElectronicsAndBooks.com. Bromination of pyrazole-3(5)-carboxylic acid. Russian Journal of General Chemistry. 2007. Available at: [Link]
-
ResearchGate. Bromination of pyrazole-3(5)-carboxylic acid. 2007. Available at: [Link]
-
Chemsrc.com. Bromination of pyrazole-3 (5)-carboxylic acid. 2007. Available at: [Link]
- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
- Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. 2010. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. Synthesis of Pyrazole Compounds by Using Sonication Method. 2019. Available at: [Link]
-
MDPI. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Molecules. 2017. Available at: [Link]
-
Molecules. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. PMC - NIH. 2018. Available at: [Link]
-
YouTube. synthesis of pyrazoles. 2019. Available at: [Link]
-
PubMed. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie. 1978. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. 标题:Bromination of pyrazole-3 (5)-carboxylic acid【化源网】 [chemsrc.com]
- 8. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 12. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
stability issues of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid under acidic conditions
Welcome to the technical support center for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. By understanding the underlying chemical principles, you can anticipate and troubleshoot issues in your experimental workflows.
Introduction to the Stability of Substituted Pyrazole Carboxylic Acids
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1] The stability of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring.[2] Factors such as electron-donating or withdrawing groups and steric hindrance can affect the reactivity and degradation pathways of the molecule.[3]
Under acidic conditions, pyrazole carboxylic acids can be susceptible to several degradation pathways, including decarboxylation and reactions involving the bromine substituent. This guide provides a structured approach to identifying and resolving common stability-related issues.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter, their probable causes related to the stability of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, and actionable solutions.
Issue 1: Inconsistent Analytical Results or Loss of Compound Over Time in Acidic Mobile Phases
Symptoms:
-
Decreasing peak area of the main compound in repeat HPLC injections.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Drifting retention times.
Potential Cause: The compound may be degrading in the acidic mobile phase used for chromatography. While a specific HPLC method for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is not detailed in the provided results, a method for the related compound, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, uses a mobile phase containing phosphoric acid.[4] Strong acids can promote hydrolysis or other degradation reactions.
Troubleshooting Steps:
-
Assess Mobile Phase Acidity: If using a strong acid like phosphoric acid, consider replacing it with a weaker organic acid such as formic acid, which is also MS-compatible.[4]
-
pH Adjustment: Carefully adjust the mobile phase pH. A systematic study to determine the optimal pH for stability and chromatographic performance is recommended.
-
On-the-fly Preparation: Prepare acidic mobile phases fresh and use them immediately. Avoid storing acidic solutions of the compound.
-
Temperature Control: Run the HPLC at a controlled, lower temperature (e.g., 4°C) to slow down potential degradation.
Experimental Workflow for Mobile Phase Optimization:
Caption: Workflow for optimizing HPLC mobile phase to minimize degradation.
Issue 2: Low Yield or Unexpected Side Products During Acid-Catalyzed Reactions
Symptoms:
-
Lower than expected yield of the desired product.
-
Formation of a significant amount of a byproduct that lacks the carboxylic acid group.
-
Presence of debrominated impurities.
Potential Causes:
-
Decarboxylation: Pyrazole carboxylic acids can undergo decarboxylation (loss of CO2) under acidic conditions, especially at elevated temperatures.[5][6]
-
Protodebromination: The bromine atom on the pyrazole ring might be susceptible to removal and replacement with a hydrogen atom in the presence of a strong acid and a proton source.
Troubleshooting Steps:
-
Reaction Temperature: Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time instead of increasing the heat.
-
Choice of Acid: Use the mildest acid catalyst that can effectively promote the desired reaction. Conduct small-scale trials with different acids (e.g., acetic acid, p-toluenesulfonic acid) to find the optimal balance between reaction rate and stability.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be exacerbated by acidic conditions.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the point of maximum product formation before significant degradation occurs.
Logical Relationship of Degradation Pathways:
Caption: Potential degradation pathways of the compound in acidic media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid?
A1: The compound should be stored in a cool, dry place, away from light. Some suppliers recommend storage at 2-8°C under an inert atmosphere.[7] For long-term stability, it is advisable to store the solid material and prepare acidic solutions fresh before use.
Q2: Are there any known incompatible materials with this compound under acidic conditions?
A2: While specific incompatibility data for this exact compound is limited, strong oxidizing agents should be avoided in acidic media as they can promote degradation. Additionally, care should be taken with strong nucleophiles which could potentially displace the bromine substituent.
Q3: How can I confirm if my compound is degrading?
A3: The most effective way to monitor for degradation is through analytical techniques like HPLC or LC-MS. Comparing the chromatogram of a freshly prepared sample with one that has been stored in acidic conditions will reveal any new peaks corresponding to degradation products. NMR spectroscopy can also be used to identify structural changes in the molecule.
Q4: What are the expected degradation products under acidic conditions?
A4: Based on the general chemistry of pyrazole carboxylic acids, the two most likely degradation products under acidic conditions are the decarboxylated product, 3-bromo-1-(2-chlorophenyl)-1H-pyrazole, and the protodebrominated product, 1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Summary of Key Stability Parameters and Recommendations:
| Parameter | Recommendation | Rationale |
| pH | Avoid strongly acidic conditions (pH < 3) where possible. | To minimize the risk of acid-catalyzed degradation such as decarboxylation. |
| Temperature | Use the lowest effective temperature for reactions and analysis. | Higher temperatures can accelerate degradation pathways. |
| Solvent/Mobile Phase | Use freshly prepared solutions. Consider weaker organic acids (e.g., formic acid) for HPLC. | To prevent the accumulation of degradation products over time. |
| Atmosphere | For prolonged experiments or storage in solution, an inert atmosphere is recommended. | To reduce the potential for oxidative degradation. |
References
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available from: [Link]
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. SIELC Technologies. Available from: [Link]
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
-
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available from: [Link]
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. PubChem. Available from: [Link]
-
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. Lead Sciences. Available from: [Link]
-
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. ResearchGate. Available from: [Link]
-
Pyrolysis of Carboxylic Acids. ResearchGate. Available from: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available from: [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available from: [Link]
-
Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Institutes of Health. Available from: [Link]
-
Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. Available from: [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]
-
Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences. Available from: [Link]
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid. Pharmaffiliates. Available from: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid - Lead Sciences [lead-sciences.com]
optimizing reaction conditions for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid esterification
An Expert Guide to Optimizing Reaction Conditions for the Esterification of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Technical Support Center
Welcome to the technical support center for the synthesis and optimization of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid esters. This class of molecules is of significant interest in agrochemical and pharmaceutical research, making robust and reproducible synthetic protocols essential. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the esterification process. We will delve into the causality behind experimental choices, offering troubleshooting advice and validated protocols to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for esterifying 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid?
There are two primary and highly effective methods for the esterification of this substrate:
-
Direct Acid-Catalyzed Esterification (Fischer-Speier Method) : This is the most common and atom-economical approach.[1] It involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] The reaction is an equilibrium, so strategies to remove the water byproduct are crucial for driving the reaction to completion.[3]
-
Two-Step Esterification via Acyl Chloride : If the direct method proves sluggish due to steric hindrance or substrate sensitivity, a two-step approach is recommended. The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine), to afford the ester.[6]
Q2: How do the bromo and 2-chlorophenyl substituents influence the esterification reaction?
The substituents on the pyrazole core introduce both electronic and steric effects that must be considered:
-
Electronic Effects : The electron-withdrawing nature of the bromine and the 2-chlorophenyl group can slightly increase the acidity of the carboxylic acid proton but may also decrease the nucleophilicity of the pyrazole ring itself. However, for the esterification at the carboxyl group, the primary influence is on the electrophilicity of the carbonyl carbon, which is generally favorable.
-
Steric Hindrance : The 1-(2-chlorophenyl) group at the N1 position of the pyrazole ring presents significant steric bulk. This can hinder the approach of the alcohol nucleophile to the carbonyl carbon, potentially slowing down the reaction rate compared to less substituted acids.[7] This steric challenge is a key reason why optimization of catalysts, temperature, and reaction time is critical.
Q3: What are the most critical parameters to control for a successful and high-yield esterification?
Success hinges on carefully controlling the reaction equilibrium and kinetics. The key parameters are:
-
Water Removal : For Fischer esterification, removing water is paramount. This can be achieved by using a Dean-Stark apparatus for azeotropic removal with a suitable solvent (e.g., toluene), or by adding a dehydrating agent like molecular sieves.[2][3]
-
Catalyst Choice and Loading : While standard Brønsted acids work, sterically hindered substrates may benefit from Lewis acid catalysts like scandium(III) triflate or zirconium-based catalysts, which can be more effective.[2][8] Catalyst loading should be optimized; typically 1-5 mol% is sufficient.
-
Reactant Stoichiometry : Using the alcohol as the solvent (in large excess) is a common and effective strategy to push the equilibrium towards the product side.[9]
-
Temperature : Higher temperatures generally increase the reaction rate. However, excessive heat can lead to decomposition or side reactions. The optimal temperature is typically the reflux temperature of the alcohol or azeotropic solvent.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the more polar starting carboxylic acid from the less polar product ester. The disappearance of the starting material spot and the appearance of a new, higher-Rf product spot indicate reaction progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or ¹H NMR of an aliquot from the reaction mixture can be employed.
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem: Low or No Conversion to the Ester
Q: My Fischer esterification has stalled at <50% conversion after several hours. What are the likely causes and how can I drive it to completion?
A: Stalled conversion in a Fischer esterification is almost always an equilibrium or kinetic issue, especially with a sterically hindered substrate like this one. Here is a systematic approach to troubleshoot:
-
Inefficient Water Removal : This is the most common culprit. If you are not using a Dean-Stark trap, your reaction has likely reached equilibrium with the water produced.
-
Solution : Re-run the reaction in a solvent like toluene that forms an azeotrope with water and use a Dean-Stark apparatus.[2] Alternatively, if running in excess alcohol, add freshly activated 3Å or 4Å molecular sieves.
-
-
Insufficient Catalysis : The steric hindrance from the 2-chlorophenyl group may demand a more potent catalytic system.
-
Solution : Increase the catalyst loading of H₂SO₄ or TsOH slightly (e.g., from 1 mol% to 5 mol%). If this fails, switch to a stronger Lewis acid catalyst that can better activate the carbonyl group.[2]
-
-
Kinetic Limitations (Temperature/Time) : The reaction may simply be too slow under your current conditions.
-
Solution : Ensure the reaction is being heated to a vigorous reflux. If using a lower-boiling alcohol like methanol or ethanol, consider switching to a higher-boiling one like n-butanol or using toluene as a co-solvent to increase the reflux temperature. Extend the reaction time and monitor by TLC every 4-6 hours.
-
-
Substrate Reactivity : If all else fails, the substrate may be too unreactive for direct esterification.
-
Solution : Switch to the two-step acyl chloride method. This circumvents the equilibrium limitations of the Fischer method and provides a highly reactive intermediate for the final ester formation.[5]
-
Problem: Formation of Significant Impurities or Side Products
Q: My TLC/NMR shows multiple spots/peaks besides my starting material and desired product. What are these side products and how can I minimize them?
A: Impurity formation often points to reaction conditions that are too harsh or non-selective.
-
Thermal Decomposition : The most likely cause of multiple unidentified byproducts is decomposition from excessive heat. Pyrazole-based compounds, especially those with halogen substituents, can be sensitive to prolonged heating at very high temperatures.
-
Solution : Lower the reaction temperature if possible, or reduce the reaction time by using a more efficient catalytic system. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Reaction with Halogen Substituents : While generally stable, the bromo-substituent could potentially undergo side reactions under certain conditions, although this is less common in standard esterifications. More likely, impurities in starting materials or reagents could lead to side reactions.[10]
-
Solution : Ensure the purity of your starting carboxylic acid and all reagents. Use anhydrous solvents to prevent unwanted hydrolysis or other water-mediated side reactions.
-
-
Incomplete Conversion to Acyl Chloride (in the two-step method) : If using the acyl chloride route, residual starting acid will complicate the final step and purification.
-
Solution : Ensure the conversion to the acyl chloride is complete before adding the alcohol. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Use a slight excess of thionyl or oxalyl chloride and remove the excess reagent under vacuum before proceeding.
-
Experimental Protocols & Data
Protocol 1: Optimized Fischer-Speier Esterification
This protocol is optimized for simple primary and secondary alcohols.
-
Setup : To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq).
-
Reagents : Add the desired alcohol (3-5 eq) and toluene (sufficient to fill the Dean-Stark trap and suspend the starting material).
-
Catalysis : While stirring, add p-toluenesulfonic acid (TsOH) (0.05 eq).
-
Reaction : Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting acid (typically 8-24 hours).
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.[1]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Two-Step Esterification via Acyl Chloride
This protocol is recommended for hindered alcohols or when Protocol 1 fails.
-
Acyl Chloride Formation : In a fume hood, suspend the carboxylic acid (1.0 eq) in toluene. Add a catalytic amount of DMF (1 drop). Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) at room temperature. Stir for 2-4 hours or until gas evolution ceases and the solution becomes clear.
-
Reagent Removal : Concentrate the mixture under reduced pressure to remove excess oxalyl/thionyl chloride. Re-dissolve the residue in anhydrous dichloromethane (DCM).
-
Esterification : Cool the DCM solution of the acyl chloride to 0 °C in an ice bath. Add the desired alcohol (1.2 eq) followed by the slow, dropwise addition of triethylamine (1.5 eq).
-
Reaction : Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 1-3 hours).
-
Workup & Purification : Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, concentrate, and purify as described in Protocol 1.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the esterification using Protocol 1.
| Alcohol | Catalyst (mol%) | Temperature (°C) | Typical Time (h) | Expected Yield |
| Methanol* | H₂SO₄ (5%) | 65 | 12-24 | >85% |
| Ethanol | TsOH (5%) | 110 (Toluene) | 10-18 | >90% |
| Isopropanol | TsOH (5%) | 110 (Toluene) | 18-36 | 70-85% |
| n-Butanol | TsOH (5%) | 118 (Toluene) | 8-16 | >90% |
*Note: For low-boiling alcohols like methanol, the reaction is best run in a sealed pressure vessel or with a large excess of the alcohol as the solvent and molecular sieves for water removal.
Visualized Workflows and Mechanisms
Fischer-Speier Esterification Mechanism
The diagram below illustrates the key steps in the acid-catalyzed Fischer-Speier esterification, highlighting the activation of the carbonyl group and the formation of the tetrahedral intermediate.[3][11]
Caption: Mechanism of Fischer-Speier Esterification.
Troubleshooting Workflow for Low Conversion
This decision tree provides a logical pathway for addressing low reaction yields.
Caption: Decision tree for troubleshooting low yield.
References
- JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google P
- Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl - RSC Publishing.
- Ester synthesis by esterific
- Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - NIH.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Synthesis of Pyrazole Compounds by Using Sonic
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Fischer Esterific
- US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters - Google P
- Fischer–Speier esterific
- ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC - NIH.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark.
- Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers - Benchchem.
- Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google P
- EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google P
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchG
- JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst - Google P
- Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride - Benchchem.
- Synthesis of pyrazole carboxylic acid intermediate 5...
- 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-, ethyl ester - ChemBK.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- troubleshooting low conversion r
- Bromination of pyrazole-3(5)
- Preparation and Chemistry of 3/5-Halogenopyrazoles | Chemical Reviews.
- Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives.
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid - PubChem.
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)
- ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles - ResearchG
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC - NIH.
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid - Sigma-Aldrich.
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]
- 8. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Crystallization of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
This guide provides in-depth troubleshooting and procedural support for the crystallization of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS No: 871239-17-7). As a key building block in pharmaceutical and agrochemical synthesis, obtaining this compound in high purity and crystalline form is critical. This document addresses common challenges researchers face, offering solutions grounded in chemical principles to guide your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties I should be aware of?
Understanding the basic properties of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is the first step in designing a successful crystallization protocol. The molecule's structure, featuring a carboxylic acid group, a pyrazole ring, and halogenated aromatic systems, dictates its solubility and crystalline behavior.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 871239-17-7 | [1] |
| Molecular Formula | C₁₀H₆BrClN₂O₂ | [1][2] |
| Molecular Weight | 301.52 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Storage | Inert atmosphere, 2-8°C |[1] |
Q2: How do I select an appropriate solvent for crystallization?
The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] This differential solubility is the driving force for crystallization upon cooling. The principle of "like dissolves like" is a useful starting point.[3] Given the compound's polar carboxylic acid group and aromatic rings, polar protic or aprotic solvents are generally suitable candidates.
Key considerations for solvent selection:
-
Solubility Profile: Test solubility in small quantities across a range of solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water). A good solvent will dissolve the compound completely when hot but show low solubility when cold.[3]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (remaining in the mother liquor).[3]
-
Reactivity: The solvent must be inert and not react with the compound.[3]
-
Boiling Point: A solvent with a boiling point between 60-100°C is often practical, as it is volatile enough to be easily removed from the final crystals.[3]
For the closely related analog, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, recrystallization from isopropanol has been shown to afford high purity (>99.5%), making it an excellent starting point for your experiments.[4]
Q3: What intermolecular forces govern the crystal packing of this molecule?
The crystal structure of pyrazole carboxylic acids is heavily influenced by a network of non-covalent interactions. The primary force is strong hydrogen bonding between the carboxylic acid groups, often forming dimeric structures known as R²₂(8) homosynthons.[5] Additionally, interactions such as C-H···N and C-H···O hydrogen bonds, as well as potential halogen bonding and π-π stacking between the aromatic rings, contribute to the stability of the crystal lattice.[5] Understanding these interactions helps explain why slow, controlled growth is necessary to achieve a well-ordered, pure crystalline solid.
Baseline Crystallization Protocol
This protocol provides a robust starting point for the crystallization of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid based on methods proven effective for structurally similar compounds.[4][6]
Materials:
-
Crude 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
-
Isopropanol (IPA) or Ethanol/Water solvent system
-
Erlenmeyer flask
-
Heat source (hot plate or steam bath)
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol). Heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[3] Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, which is necessary for crystallization to occur.
-
Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: The porous surface of charcoal adsorbs high-molecular-weight colored impurities.[7]
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature.[3] Do not disturb the flask during this period. Causality: Slow cooling allows for the formation of larger, more ordered crystals, which are typically purer as impurities are excluded from the growing lattice. Rapid cooling can cause the compound to precipitate as a powder, trapping impurities.[7][8]
-
Induce Further Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[3] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.[3] Causality: Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Troubleshooting Guide
Q4: My compound separated as an oil instead of crystals. What should I do?
This phenomenon, known as "oiling out," occurs when the solid melts in the hot solution before it crystallizes.[7] This happens if the boiling point of the solvent is higher than the melting point of the compound (or the melting point of the impure mixture).[9] Impurities often dissolve in the oil droplets, leading to poor purification.[7]
Solutions:
-
Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent (10-20% more) and attempt to cool again.[7] Causality: Increasing the solvent volume lowers the saturation temperature of the solution, potentially to a point below the compound's melting point.
-
Lower the Crystallization Temperature: Try using a solvent with a lower boiling point.
-
Promote Nucleation: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound after the solution has cooled slightly.[3] This can induce crystallization at a higher temperature before oiling out occurs.
Q5: The solution is cold, but no crystals have formed. How can I induce crystallization?
A failure to crystallize indicates the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.
Caption: Workflow for inducing crystallization.
Step-by-Step Induction:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[8] Causality: The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure product to the solution. This provides a template for further crystal growth.[3]
-
Reduce Solvent Volume: If seeding fails, carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[8]
-
Anti-Solvent Addition: Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes persistently cloudy, then add a drop or two of the original solvent to clarify. Let this solution stand. This technique, also known as solvent layering, can be very effective.[10]
Q6: My crystallization yield is very low. How can I improve it?
Low yield is a common issue that can often be rectified by optimizing the procedure.
Caption: Troubleshooting logic for low crystallization yield.
Key Optimization Strategies:
-
Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required for dissolution.[11] Any excess will retain more product in the mother liquor upon cooling.
-
Maximize Cooling: Ensure the flask is left in an ice bath long enough (e.g., 30-60 minutes) to reach thermal equilibrium and maximize precipitation.
-
Solvent Choice: The compound may be too soluble in your chosen solvent even when cold. Consider a different solvent system where the solubility at low temperatures is lower.
-
Washing Loss: Avoid washing the collected crystals with too much solvent or with solvent that is not ice-cold, as this will redissolve some of your product.[3]
References
-
University of Missouri. (2006). Crystallisation Techniques. Retrieved from [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
American Chemical Society. (n.d.). A Crystal Clear Guide to Crystallization Techniques. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubMed. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. Retrieved from [Link]
-
Lead Sciences. (n.d.). 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate.
-
Cambridge University Press & Assessment. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Retrieved from [Link]
-
ResearchGate. (2007). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
-
IP.com. (n.d.). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
MDPI. (2021). Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. Retrieved from [Link]
Sources
- 1. 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid - Lead Sciences [lead-sciences.com]
- 2. 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(2-chlorophenyl)- [cymitquimica.com]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 5. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. unifr.ch [unifr.ch]
- 11. scidart.com [scidart.com]
Technical Support Center: Purification of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the purification of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS No: 871239-17-7)[1]. This molecule is a crucial building block in the synthesis of advanced agrochemicals and pharmaceuticals. Achieving high purity is paramount for successful downstream applications and regulatory compliance.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move from identifying common impurities to detailing robust purification protocols, explaining the scientific rationale behind each strategic choice.
Part 1: Frequently Asked Questions - Understanding Your Crude Material
Before beginning any purification, a preliminary analysis of the crude product is essential for designing an effective strategy.
Q1: What are the most probable impurities in my crude 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid?
A: The impurity profile depends heavily on the synthetic route employed. However, based on common syntheses of pyrazole carboxylic acids, you can anticipate the following:
-
Unreacted Starting Materials: If the synthesis involves the hydrolysis of a corresponding ester, you may have residual ester in your crude product.[2][3]
-
Neutral Organic Byproducts: Side-products from the cyclocondensation or bromination steps that do not possess an acidic or basic functional group.
-
Basic Impurities: Residual hydrazine derivatives or amine-based reagents/catalysts used during synthesis.[4]
-
Isomeric Impurities: In some cases, regioisomers can form during the N-alkylation or functionalization of the pyrazole ring.
Q2: How can I quickly assess the purity of my crude product?
A: A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture. Spot your crude material against a reference standard, if available. The presence of multiple spots indicates impurities. For this acidic compound, it is often beneficial to add a small amount of acetic acid to the eluent to reduce streaking.
-
Proton NMR (¹H NMR): A crude NMR spectrum can provide significant information about the major components and their relative ratios. The presence of unexpected peaks, particularly in the aliphatic or aromatic regions, can hint at the structure of impurities.
-
Melting Point: A broad and depressed melting point range compared to the literature value (approx. 197–200°C) is a classic indicator of impurity.[5]
Part 2: Primary Purification Strategy - Acid-Base Extraction
The carboxylic acid functionality is the key to a highly effective and scalable initial purification step. Acid-base extraction is a powerful liquid-liquid extraction technique that separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solutions at various pH levels.[6][7]
Core Principle: The target compound, a carboxylic acid, is poorly soluble in water but can be deprotonated by a weak aqueous base (e.g., sodium bicarbonate) to form a highly water-soluble carboxylate salt.[8][9] This salt migrates to the aqueous layer, leaving most neutral organic impurities behind in the organic layer. The layers are then separated, and the aqueous layer is re-acidified, causing the pure carboxylic acid to precipitate out of the solution.[7][10]
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and invert it gently several times, venting frequently to release the CO₂ gas that evolves. Vigorous shaking can lead to emulsions.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Add more NaHCO₃ solution to the organic layer and repeat the extraction 1-2 more times to ensure all the carboxylic acid has been transferred.
-
Precipitation: Combine all aqueous extracts in a beaker and cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH 1-2, check with litmus paper). A white or off-white precipitate of the purified product should form.[8]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Troubleshooting Guide: Acid-Base Extraction
Q: An emulsion formed, and the layers won't separate. What should I do? A: Emulsions are common. Try the following:
-
Patience: Let the funnel sit undisturbed for 10-20 minutes.
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help break the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it.
Q: No solid precipitated after I acidified the aqueous layer. What went wrong? A: There are a few possibilities:
-
Insufficient Acid: Ensure you have added enough acid to bring the pH down to ~2. Check with pH paper.
-
Compound is Water-Soluble: While unlikely for this specific compound, if your product has some water solubility, precipitation may be incomplete.
-
Low Concentration: If the concentration of your product in the aqueous layer is too low, it may not precipitate. In this case, you can re-extract the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate), dry the organic layer with anhydrous Na₂SO₄, and evaporate the solvent to recover your product.[9]
Part 3: Secondary Purification - Recrystallization
After acid-base extraction, recrystallization is an essential step to remove any co-extracted impurities and to obtain a highly crystalline, pure final product.
Core Principle: Recrystallization relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C).
Solvent Selection Guide
Choosing the right solvent is critical for successful recrystallization. Small-scale trials in test tubes are recommended.
| Solvent System | Rationale & Comments |
| Ethanol/Water | The compound is likely soluble in hot ethanol and insoluble in water. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution turns cloudy (cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly. |
| Toluene | A good option for aromatic compounds. Check for high solubility when hot and low solubility when cold. |
| Acetic Acid/Water | Acetic acid can be an excellent solvent for carboxylic acids. Dissolution in hot acetic acid followed by the addition of water as an anti-solvent can induce crystallization.[10] |
| Isopropanol | Similar properties to ethanol and can be a suitable alternative. |
Detailed Protocol: Recrystallization
-
Dissolution: Place the solid from the previous step into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Guide: Recrystallization
Q: My product "oiled out" instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated.
-
Add More Solvent: Add more hot solvent to fully dissolve the oil.
-
Reduce Cooling Rate: Ensure the solution cools as slowly as possible.
-
Scratch/Seed: Scratch the inside of the flask with a glass rod or add a tiny seed crystal of the pure compound to induce crystallization.
Q: My yield is very low after recrystallization. What can I do? A:
-
Minimize Solvent: Ensure you used the absolute minimum amount of hot solvent for dissolution.
-
Maximize Cooling: Ensure the solution was thoroughly cooled in an ice bath.
-
Second Crop: The liquid remaining after filtration (the mother liquor) can be concentrated by boiling off some solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.
Part 4: Alternative Method - Column Chromatography
For very challenging separations or to remove stubborn, chemically similar impurities, silica gel column chromatography can be employed.
When to Use: Use this method if TLC analysis of the recrystallized product still shows multiple spots.
Technical Parameters for Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh)[11] |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). A typical starting point is 70:30 Hexane:Ethyl Acetate. |
| Eluent Modifier | Crucially, add 0.5-1% acetic acid to the eluent. This keeps the carboxylic acid protonated and prevents it from strongly interacting with the silica gel, which would otherwise cause significant tailing or streaking of the spot. |
Troubleshooting: The primary issue with chromatographing carboxylic acids is "streaking" on the TLC plate or column. This is almost always solved by adding a small amount of a competing acid, like acetic or formic acid, to the mobile phase.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate.
-
DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
IP.com. (n.d.). SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
Lead Sciences. (n.d.). 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
SIELC Technologies. (2018). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
Sources
- 1. 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid - Lead Sciences [lead-sciences.com]
- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 3. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Online | (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Manufacturer and Suppliers [scimplify.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of transitioning this synthesis from bench-scale to pilot or industrial scale. We will address common challenges, provide actionable troubleshooting advice, and outline best practices rooted in established chemical principles.
The scale-up of heterocyclic compound synthesis is rarely a linear process. Physical parameters that are negligible at the gram-scale, such as heat transfer and mixing efficiency, become process-defining challenges at the kilogram-scale.[1] This guide provides a framework for anticipating and resolving these issues to ensure a safe, efficient, and reproducible manufacturing process.
Synthetic Pathway Overview
The synthesis of substituted pyrazole carboxylic acids typically involves a multi-step sequence. While various routes exist, a common and industrially viable pathway proceeds through the formation of the pyrazole core, followed by functional group manipulations. The diagram below outlines a representative workflow for producing the target molecule, adapted from established methods for analogous compounds.[2][3]
Caption: General synthetic workflow for the target compound.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Category 1: Reaction Control & Safety
Q1: My cyclization reaction is highly exothermic and difficult to control at a larger scale. What can I do?
A1: Exothermic reactions are a primary safety concern during scale-up, particularly during ring-closure steps.[4] The surface-area-to-volume ratio decreases significantly in larger reactors, impeding efficient heat dissipation.[1]
-
Causality: The condensation of hydrazines with dicarbonyl compounds can be highly energetic. Inefficient heat removal can lead to a thermal runaway, causing solvent to boil violently and potentially leading to side reactions or product degradation.[5]
-
Solutions:
-
Controlled Addition: Switch from adding all reagents at once to a slow, controlled addition of one reagent (e.g., the hydrazine) to the other in the reactor. This allows the cooling system to manage the heat generated in real-time.
-
Dilution: Increasing the solvent volume can help create a larger thermal mass to absorb the heat of reaction. However, this must be balanced with throughput considerations.
-
Process Cooling: Ensure your reactor's cooling jacket and chiller are rated for the expected heat duty of the reaction at scale. Perform calorimetric studies (e.g., using a Reaction Calorimeter - RC1) to quantify the exotherm before moving to the pilot plant.
-
Q2: We are observing pressure buildup during the bromination step. What is the cause and how do we mitigate it?
A2: Pressure buildup during bromination can stem from the evolution of gaseous byproducts, such as HBr, if not properly scavenged, or from localized heating causing the solvent to boil. Bromine itself has a high vapor pressure and is highly reactive.[6]
-
Causality: The electrophilic substitution of bromine on the pyrazole ring can release HBr. If a base is not present or is added inefficiently, the HBr can accumulate. Furthermore, the reaction is often exothermic.
-
Solutions:
-
Use of a Scavenger: Include a non-nucleophilic base (e.g., sodium acetate, sodium bicarbonate) in the reaction mixture to neutralize HBr as it forms.
-
Sub-surface Addition: Introduce the brominating agent below the surface of the reaction mixture to ensure it reacts quickly and does not accumulate in the headspace.
-
Adequate Venting & Scrubbing: The reactor must be equipped with a robust venting system that directs off-gases to a scrubber containing a neutralizing agent like sodium thiosulfate or sodium bisulfite solution.[7]
-
Category 2: Yield and Purity Issues
Q3: Our yield has dropped significantly after moving from a 1L flask to a 100L reactor. What are the likely causes?
A3: A drop in yield upon scale-up is a classic problem often traced back to mixing, temperature homogeneity, or changes in workup efficiency.[8]
-
Causality & Solutions:
-
Inadequate Mixing: Inefficient stirring in large vessels can lead to localized "hot spots" or areas of high reactant concentration, which promotes the formation of byproducts.[8] Ensure the agitator type (e.g., pitched-blade turbine, anchor) and speed (RPM) are optimized for the reactor geometry and reaction mass viscosity.
-
Incomplete Reaction: Confirm reaction completion with in-process controls (IPC) like HPLC or UPLC before proceeding to workup. A reaction that appears complete in a lab flask with efficient heating might be slower in a large, jacket-heated reactor. You may need to increase reaction time.[5]
-
Product Loss During Workup: Extractions and phase splits that are trivial in a separatory funnel can be challenging at scale. Emulsions can form, and product can be lost in the aqueous layer. Optimize solvent choice and perform a mass balance to determine where the product is being lost.
-
Q4: We are struggling with inconsistent purity and the formation of regioisomers. How can we improve selectivity?
A4: The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles.[5] Selectivity is highly dependent on precise control over reaction conditions.
-
Causality: The cyclization step can potentially yield different isomers depending on which nitrogen of the hydrazine attacks which carbonyl. Similarly, bromination may occur at undesired positions if conditions are not optimized.
-
Solutions:
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically preferred product over kinetically formed isomers.
-
Solvent Screening: The polarity of the solvent can influence the reaction pathway. Screen a variety of solvents to find one that maximizes the desired isomer formation.[4][5]
-
Purification Strategy: Develop a robust purification method. Recrystallization is often the most scalable method for achieving high purity.[2] Screen various solvent systems (e.g., isopropanol, acetonitrile, toluene/heptane mixtures) to find conditions that effectively reject key impurities. A patent for a similar compound highlights purification of the ester intermediate as a key step.[9]
-
Caption: A logic diagram for troubleshooting common scale-up issues.
Best Practices for Scale-Up
| Parameter | Lab-Scale (Grams) | Scale-Up (Kilograms) | Rationale & Key Considerations |
| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Surface-area-to-volume ratio decreases, making heat transfer less efficient. Precise temperature control is critical for safety and selectivity.[1][4] |
| Reagent Addition | All at once or via syringe | Metering pump, pressure transfer | Controlled addition is crucial for managing exotherms and maintaining optimal stoichiometry.[5] |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (varied impeller designs) | Homogeneity is key to avoiding localized hot spots and side reactions. Agitator power and design must be engineered for the vessel size and viscosity.[8] |
| Solvent Choice | Dioxane, THF, Chloroform | Toluene, Acetonitrile, 2-MeTHF | Avoid carcinogenic or low-boiling point solvents. Choose solvents that are effective, safe, easily recovered, and allow for product crystallization.[1] |
| Workup | Separatory funnel, rotovap | Jacketed reactor, filter-dryer, centrifuge | Phase splits, extractions, and isolations must be performed in contained systems. Filtration and drying times are significantly longer. |
| Safety Review | Standard lab PPE | Process Hazard Analysis (PHA), HAZOP study | A thorough safety review is mandatory before any scale-up operation, especially when using hazardous reagents like bromine.[6][7] |
Safety First: Handling Hazardous Reagents
The synthesis of this molecule involves several hazardous materials, with elemental bromine requiring the most stringent precautions.
Bromine (Br₂) Safety [6][10][11]
-
Toxicity & Corrosivity: Bromine is extremely toxic if inhaled, corrosive to the skin and eyes, and damaging to the respiratory tract.[11] All manipulations must occur in a well-ventilated area, preferably within a closed system.
-
Engineering Controls:
-
Dedicated Equipment: Use equipment with high corrosion resistance, such as borosilicate glass or PVDF-lined reactors and pipes.[7]
-
Scrubbing System: A standby caustic scrubber must be connected to the reactor's vent to neutralize any bromine vapors.[7]
-
Detection: Install bromine detectors and alarms in the processing area to provide early warning of a leak.[7]
-
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a full-face respirator with an appropriate cartridge or a supplied-air system when handling open containers.[7]
-
Body Protection: Wear a gas-tight chemical protective suit for any non-routine operations where exposure is possible.[12]
-
Gloves: Use heavy-duty, chemical-resistant gloves (e.g., nitrile); do not use thin disposable gloves.[10]
-
-
Emergency Preparedness:
-
Have a neutralizing agent, such as a 1M solution of sodium thiosulfate, readily available to treat spills.[10]
-
Ensure all personnel are trained on emergency procedures and the location of safety showers and eyewash stations.
-
References
- Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Benchchem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- YouTube. (2024). Bromination safety.
- Benchchem. (n.d.). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- MDPI. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- IP.com. (n.d.). SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID.
- Google Patents. (n.d.). CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate.
- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook.
- GOV.UK. (n.d.). Bromine: incident management.
Sources
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. icl-group-sustainability.com [icl-group-sustainability.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 10. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 11. carlroth.com [carlroth.com]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
common pitfalls in the handling of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Document ID: TSC-BCPC-2026-01
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 158970-17-7). This molecule is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the distinct reactivity of its carboxylic acid, bromo, and N-aryl moieties. However, the steric and electronic properties of these groups can present unique challenges during synthesis, purification, and downstream applications.
This guide is structured as a series of troubleshooting questions and answers to directly address common pitfalls encountered in the laboratory. It is designed for researchers, chemists, and process development professionals to help diagnose issues, understand the underlying chemical principles, and implement effective solutions.
Troubleshooting Guide: Synthesis & Handling
This section addresses the most frequently encountered issues during the synthesis, purification, and handling of the title compound.
Q1: My synthesis yield is consistently low. What are the most probable causes and how can I improve it?
Answer: Low yields often trace back to one of three areas: incomplete reaction, formation of side products, or losses during workup and purification.
-
Causality - Incomplete Reaction: The key synthetic steps, such as the cyclization to form the pyrazole ring or the final hydrolysis of an ester precursor, may be sluggish.[3] Traditional pyrazole syntheses can require harsh conditions and long reaction times to proceed to completion.[4][5]
-
Causality - Side Products:
-
Regioisomers: During the initial cyclization with a substituted hydrazine (e.g., 2-chlorophenylhydrazine), formation of the undesired regioisomer can be a significant issue, complicating purification and reducing the yield of the target molecule.
-
Debromination: Although the C-Br bond on the pyrazole ring is relatively stable, harsh reductive conditions or certain catalysts in downstream steps can lead to protodebromination, yielding 1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid as a major impurity.
-
-
Solution Pathway:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to rigorously monitor the reaction.[6] Ensure the complete consumption of the limiting reagent before quenching the reaction.
-
Optimize Conditions: For ester hydrolysis, ensure the base (e.g., NaOH, LiOH) is fully dissolved and the reaction temperature is appropriate. A patent for a similar compound suggests hydrolysis in aqueous methanol can improve yields significantly compared to other methods.[3]
-
Purification Strategy: The carboxylic acid product is often a solid.[7][8] An acidic workup to pH ~2 is crucial to ensure the product is in its neutral, less water-soluble form, maximizing precipitation.[3] Washing the crude solid with cold water or a non-polar solvent like hexane can remove soluble impurities before further purification.
-
Q2: My TLC/LC-MS shows multiple spots/peaks close to my product. What are these impurities and how can I remove them?
Answer: The most common impurities are unreacted starting materials, the aforementioned regioisomer, or the debrominated product.
-
Identification:
-
Starting Materials: Compare the retention factor (Rf) or retention time with authentic samples of your starting materials.
-
Regioisomer: The regioisomer will have the same mass as your product. Its identity can be confirmed by 2D NMR (NOESY) experiments, which would show a correlation between the pyrazole C-H and the protons on the chlorophenyl ring.
-
Debrominated Impurity: This will have a mass that is ~78-80 Da lighter than your product (the mass of a bromine atom).
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for removing small amounts of impurities from a solid product. Isopropanol has been reported as an effective recrystallization solvent for analogous compounds.[3] Experiment with solvent systems like ethanol/water, acetone/heptane, or ethyl acetate.
-
Column Chromatography: If recrystallization fails, column chromatography is necessary. Due to the acidic nature of the product, tailing can be an issue. To mitigate this, add 0.5-1% acetic acid to your eluent system (e.g., ethyl acetate/hexane + 1% AcOH).
-
Acid/Base Wash: Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., sat. NaHCO₃) to extract the acidic product into the aqueous layer. Neutral impurities will remain in the organic layer. Then, re-acidify the aqueous layer with HCl (to pH ~2) to precipitate the purified product, which can be collected by filtration.
-
Q3: I am struggling with a downstream amide coupling reaction. The reaction is slow and incomplete. Why is this happening?
Answer: The carboxylic acid of this molecule is sterically hindered by the adjacent N-(2-chlorophenyl) group. This steric bulk can significantly slow down the rate of nucleophilic attack by an amine, even after the acid has been activated.[9][10]
-
Mechanistic Insight: Standard coupling reagents like EDC/HOBt may not be potent enough to overcome this steric hindrance effectively. The activated species (e.g., O-acylisourea intermediate) is sterically shielded, leading to slow reaction rates and potential decomposition before the amine can react.
-
Recommended Solutions:
-
Choice of Coupling Reagent: Switch to a more powerful uronium-based coupling reagent like HATU or HBTU. These reagents form a highly reactive activated ester (O-acyltetramethylisouronium) that is more susceptible to nucleophilic attack.
-
Convert to Acid Chloride: A more robust method is to convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and will react more readily with even hindered amines. This must be done under anhydrous conditions.
-
Elevated Temperatures: For particularly challenging couplings, gentle heating (e.g., 40-50 °C) can help overcome the activation energy barrier.[11] A protocol involving in situ formation of acyl fluorides at elevated temperatures has been shown to be effective for hindered substrates.[11]
-
Q4: Is there a risk of decarboxylation? How should I store the compound?
Answer: Yes, decarboxylation can be a concern under specific conditions. Heteroaromatic carboxylic acids can undergo protodecarboxylation, especially at high temperatures or under certain catalytic conditions.[12][13]
-
Stability & Storage:
-
Thermal Stability: While generally stable at room temperature, pyrazole carboxylic acids can decarboxylate at elevated temperatures, often above their melting point (~197-200 °C).[14] Avoid prolonged heating in high-boiling solvents like DMSO or sulfolane, especially in the presence of trace acid or metal catalysts.[12]
-
Storage Conditions: The compound should be stored in a cool, dry, and dark place.[15][16] Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.[8][15] As a halogenated organic acid, it should be segregated from strong bases and oxidizing agents.[17][18]
-
Frequently Asked Questions (FAQs)
Q: What are the typical physical properties of this compound? A: It is typically a white to light brown solid.[7] Key physical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 158970-17-7 (Note: 500011-86-9 for a similar pyridinyl analog) | [19] |
| Molecular Formula | C₉H₅BrClN₃O₂ | [14] |
| Molecular Weight | 302.51 g/mol | [14] |
| Melting Point | 197-200 °C | [14] |
| pKa (Predicted) | 2.39 ± 0.36 | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | [7][8] |
Q: What analytical techniques are best for quality control? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for isomeric impurities.
-
LC-MS: To determine purity and confirm the molecular weight. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (formic or phosphoric acid) is suitable.[6]
-
FT-IR: To confirm the presence of key functional groups (C=O of the carboxylic acid, C-Br, C-Cl).
Q: What are the primary safety considerations when handling this compound? A: Standard laboratory PPE (safety glasses, lab coat, gloves) is required.
-
Hazard Statements: GHS statements indicate it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[15]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes. As a halogenated aromatic compound, it should be handled with care, and waste should be disposed of in designated halogenated waste streams.[17]
Experimental Protocols & Visualizations
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for purifying the title compound, assuming isopropanol is a suitable solvent as reported for analogous structures.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel containing fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystallization has begun, cool the flask further in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and an appropriate analytical method (e.g., NMR, LC-MS) to confirm purity.
Diagram 1: General Synthesis & Purification Workflow
Caption: A typical workflow for the final steps of synthesis and purification.
Diagram 2: Troubleshooting Logic for Amide Coupling
Caption: Decision tree for addressing challenges in amide bond formation.
References
-
Ottokemi. (n.d.). 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 98%. Retrieved from Ottokemi website. [Link]
-
SIELC Technologies. (2018, May 16). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from SIELC. [Link]
- Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
-
IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from IP.com. [Link]
-
LookChem. (n.d.). 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid-Intermediate for Chlorantraniliprole. Retrieved from LookChem. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
Bentham Science. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from Bentham Science. [Link]
-
Pharmaffiliates. (n.d.). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid. Retrieved from Pharmaffiliates. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from MDPI. [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from CHIMIA. [Link]
-
ACS Publications. (n.d.). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Retrieved from ACS Publications. [Link]
-
University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from University College Cork. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
ACS Publications. (n.d.). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Retrieved from ACS Publications. [Link]
-
ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Retrieved from ACS Publications. [Link]
-
ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from Organic Chemistry Portal. [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from MDPI. [Link]
-
University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from University of St Andrews. [Link]
-
ResearchGate. (2025). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from NIH. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from RSC Publishing. [Link]
-
Royal Society of Chemistry. (n.d.). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Retrieved from RSC Publishing. [Link]
-
University of Toronto Scarborough. (n.d.). Chemical handling and storage section 6. Retrieved from UTSC. [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from Organic Syntheses. [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
ResearchGate. (n.d.). A proposed mechanism for the synthesis of N‐arylpyrazoles. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by K3PO4/I2 system. Retrieved from ResearchGate. [Link]
-
PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Retrieved from PubMed. [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from ACS Publications. [Link]
-
The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. Retrieved from YouTube. [Link]
-
University of California, Santa Cruz. (n.d.). Safe Storage. Retrieved from UCSC. [Link]
-
Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from Sciencemadness. [Link]
Sources
- 1. 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 98% 500011-86-9 India [ottokemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 4. mdpi.com [mdpi.com]
- 5. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | SIELC Technologies [sielc.com]
- 7. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]
- 8. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS#: 500011-86-9 [m.chemicalbook.com]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Decarboxylation [organic-chemistry.org]
- 14. agreencobio.com [agreencobio.com]
- 15. 500011-86-9|3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 16. utsc.utoronto.ca [utsc.utoronto.ca]
- 17. nottingham.ac.uk [nottingham.ac.uk]
- 18. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 19. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [sigmaaldrich.com]
Validation & Comparative
A Technical Guide to the Efficacy of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic Acid and its Analogs as Ryanodine Receptor Activators
In the landscape of modern agrochemical research, the pyrazole-5-carboxylic acid scaffold has emerged as a cornerstone for the development of highly effective insecticides. Its prominence is exemplified by its core role in the blockbuster diamide insecticides, such as chlorantraniliprole. This guide provides a comparative analysis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid , a key structural analog, to elucidate its potential efficacy. By examining the structure-activity relationships (SAR) of similar compounds and their validated performance against key insect pests, we can construct a robust hypothesis for the biological activity of this specific molecule.
This analysis is grounded in the well-established mechanism of action for this chemical class: the targeted activation of insect ryanodine receptors (RyRs). These receptors are critical for regulating intracellular calcium release in muscle cells. Uncontrolled activation by these pyrazole-based molecules leads to muscle paralysis and ultimately, the death of the insect. The subtle yet critical variations in the substitution patterns on the pyrazole ring system, particularly at the N-1 position, are paramount in defining the potency and species selectivity of these compounds.
Comparative Efficacy of N-1 Substituted Pyrazole Derivatives
The efficacy of pyrazole-based insecticides is profoundly influenced by the nature of the aromatic ring attached to the N-1 position of the pyrazole core. While direct experimental data for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is not extensively published, we can infer its potential by comparing it to structurally similar and well-characterized compounds.
The benchmark for this class is the chemical precursor to chlorantraniliprole, which features a 3-chloropyridin-2-yl group at the N-1 position[1][2]. Research has demonstrated that replacing this pyridinyl moiety with various substituted phenyl rings can either maintain, enhance, or diminish insecticidal activity. This underscores the critical role of the N-1 substituent in the molecule's interaction with the ryanodine receptor.
A study by Zhang et al. (2022) provides compelling evidence of this principle by synthesizing a series of anthranilic diamides where the chloropyridinyl group was replaced by a substituted cyanophenyl group. Several of these new analogs exhibited insecticidal activity comparable to or even exceeding that of chlorantraniliprole against key lepidopteran pests[3].
Table 1: Comparative Insecticidal Activity (LC50) of N-1 Substituted Pyrazole Carboxamide Analogs
| Compound ID | N-1 Substituent | Target Pest | LC50 (mg·L⁻¹) | Reference |
| Chlorantraniliprole | 3-chloro-2-pyridinyl | Mythimna separata | 0.13 | [3] |
| Chlorantraniliprole | 3-chloro-2-pyridinyl | Plutella xylostella | 0.00015 | [3] |
| CN06 | 2-cyano-3-methyl-phenyl | Mythimna separata | 0.15 | [3] |
| CN06 | 2-cyano-3-methyl-phenyl | Plutella xylostella | 0.000016 | [3] |
| CN11 | 2-cyano-3-bromo-phenyl | Mythimna separata | 0.29 | [3] |
| CN11 | 2-cyano-3-bromo-phenyl | Plutella xylostella | 0.000030 | [3] |
| Compound 7h | 1,3-dimethyl-pyrazolyl | Aphis fabae | 12.5 mg/L (85.7% mortality) | [4][5] |
Note: The data for chlorantraniliprole and its cyanophenyl analogs are for the final amide products, but the core pyrazole acid dictates the fundamental binding.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 and findings from related studies reveal key SAR trends:
-
Electronic Properties are Crucial : The presence of electron-withdrawing groups on the N-1 aromatic ring is a consistent feature of highly active compounds. In the case of the topic compound, the 2-chloro substituent provides this electronic characteristic, which is analogous to the chloro and cyano groups in the highly potent compounds listed above[6].
-
Positional Isomerism Matters : The positioning of substituents on the phenyl ring is not trivial. The ortho (2-position) chloro group on our target compound, 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid , would orient differently within the receptor's binding pocket compared to a meta or para substituent. Molecular docking studies on similar compounds have shown that these interactions within the receptor are highly specific[3][7]. The ortho position may influence the dihedral angle between the phenyl and pyrazole rings, which can be a critical factor for optimal binding.
-
Hydrophobicity and Steric Factors : The overall hydrophobicity and the steric bulk of the N-1 substituent also play a role in the compound's ability to reach the target site and bind effectively[6]. The chlorophenyl group is a well-established moiety in successful insecticides, suggesting it possesses favorable physicochemical properties.
Mechanism of Action: Ryanodine Receptor Activation
The primary mode of action for this class of pyrazole derivatives is the activation of insect ryanodine receptors (RyRs), which are large-conductance calcium channels located on the sarcoplasmic reticulum of muscle cells[8][9].
Caption: Mechanism of pyrazole insecticides via RyR activation.
As depicted in the diagram, the pyrazole compound binds to an allosteric site on the insect RyR, locking it in an open state. This leads to a continuous and uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm, causing sustained muscle contraction, paralysis, and ultimately, the death of the insect.
Experimental Protocols
To assess the efficacy of novel pyrazole derivatives, a standardized bioassay is required. The leaf-dip method is a common and reliable technique for evaluating insecticidal activity against foliar pests like the diamondback moth (Plutella xylostella).
Protocol: Leaf-Dip Bioassay for Insecticidal Efficacy
-
Preparation of Test Solutions :
-
Dissolve the synthesized pyrazole carboxylic acid derivatives in a minimal amount of dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 mg/L) using distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading.
-
A control solution should be prepared with the same concentration of DMSO and surfactant but without the test compound.
-
-
Leaf Treatment :
-
Select fresh cabbage leaves and cut them into discs (e.g., 5 cm diameter).
-
Dip each leaf disc into the respective test solution for 10-15 seconds with gentle agitation.
-
Place the treated leaf discs on a paper towel and allow them to air dry completely in a fume hood.
-
-
Insect Infestation :
-
Place the dried leaf discs individually into petri dishes lined with moistened filter paper.
-
Introduce a set number of third-instar larvae of Plutella xylostella (e.g., 10 larvae) into each petri dish.
-
Seal the petri dishes with perforated lids to allow for air circulation.
-
-
Incubation and Assessment :
-
Incubate the petri dishes at a controlled temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 h light:dark).
-
Assess larval mortality after 48 and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Each concentration and the control should be tested in triplicate.
-
-
Data Analysis :
-
Correct the observed mortality using Abbott's formula if mortality is observed in the control group.
-
Calculate the LC50 (lethal concentration required to kill 50% of the population) values using Probit analysis.
-
Caption: Workflow for insecticidal bioassay.
Conclusion and Forward Outlook
Based on the established structure-activity relationships within the N-1-phenyl-pyrazole-5-carboxylic acid class of insecticides, it is highly probable that 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid possesses significant insecticidal properties. The presence of the electron-withdrawing chloro group on the phenyl ring is a strong indicator of potential activity.
However, the efficacy is critically dependent on the ortho position of this chlorine atom. This specific substitution will influence the molecule's conformation and its fit within the binding site of the insect ryanodine receptor. While analogs with different substitution patterns have demonstrated picomolar to nanomolar potency, the precise efficacy of the 2-chloro-phenyl derivative can only be definitively determined through empirical testing.
This analysis strongly supports the prioritization of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid and its subsequent amide derivatives for synthesis and biological screening. It represents a promising lead compound in the rational design of next-generation insecticides targeting the economically important ryanodine receptor.
References
-
Title: Design, Synthesis, Insecticidal Activities, and Structure–Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives Source: De Gruyter URL: [Link]
-
Title: Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents Source: SpringerLink URL: [Link]
-
Title: Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Synthesis, Insecticidal Activities, and 3D-QASR of N-Pyridylpyrazole Amide Derivatives Containing a Phthalimide as Potential Ryanodine Receptor Activators Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS 500011-86-9 Source: LookChem URL: [Link]
-
Title: Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl Source: The Royal Society of Chemistry URL: [Link]
-
Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Crystal Structure of the Ryanodine Receptor SPRY2 Domain from the Diamondback Moth Provides Insights into the Development of Novel Insecticides. Source: Matilda URL: [Link]
-
Title: Quantitative structure—activity relationships of insecticidal pyrazolines Source: Sci-Hub URL: [Link]
-
Title: 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents Source: PubMed URL: [Link]
-
Title: Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties Source: ResearchGate URL: [Link]
-
Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: Enamine URL: [Link]
-
Title: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid-Intermediate for Chlorantraniliprole Source: Autech Industry Co., Limited URL: [Link]
Sources
- 1. haihangchem.com [haihangchem.com]
- 2. agreencobio.com [agreencobio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Sci-Hub. Quantitative structure—activity relationships of insecticidal pyrazolines / Pesticide Science, 1994 [sci-hub.box]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. matilda.science [matilda.science]
A Researcher's Guide to Validating the Biological Activity of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid: A Comparative Analysis
For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous clinically significant therapeutics.[1] This guide provides a comprehensive framework for validating the biological activity of a novel pyrazole derivative, 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. In the absence of extensive public data on this specific molecule, we present a comparative approach against three well-characterized, commercially available drugs sharing the pyrazole core: Celecoxib, Ruxolitinib, and Vemurafenib. This guide will delve into the experimental methodologies required to elucidate the potential anti-inflammatory and anti-cancer properties of this compound, grounded in established scientific protocols.
The structural motif of N-aryl-pyrazole-5-carboxylic acids is prevalent in compounds exhibiting a wide range of biological effects, including anti-inflammatory and anticancer activities.[1][2][3] The subject of our investigation, 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, possesses this core structure, suggesting its potential as a bioactive agent. To rigorously assess this potential, a head-to-head comparison with established drugs will provide crucial context regarding its potency and selectivity.
Comparative Framework: Selecting the Right Benchmarks
To effectively situate the biological activity of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, a panel of comparator drugs with distinct mechanisms of action has been selected. This allows for a broad initial screening of its potential therapeutic applications.
| Comparator Drug | Target(s) | Therapeutic Area | Rationale for Inclusion |
| Celecoxib | Selective COX-2 Inhibitor | Anti-inflammatory | The pyrazole core is central to the structure of this widely used NSAID.[4][5] Comparison will reveal potential selective anti-inflammatory properties. |
| Ruxolitinib | JAK1/JAK2 Inhibitor | Myelofibrosis, Polycythemia Vera | As a potent kinase inhibitor, Ruxolitinib serves as a benchmark for potential anti-cancer activity via JAK-STAT pathway modulation.[6][7][8] |
| Vemurafenib | BRAF V600E Inhibitor | Metastatic Melanoma | This targeted therapy will help determine if the test compound exhibits specific kinase inhibitory activity, particularly within the MAPK pathway.[9][10][11][12] |
Experimental Validation: A Step-by-Step Guide
The following experimental workflow is designed to provide a comprehensive initial assessment of the biological activity of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Caption: Experimental workflow for validating the biological activity of the test compound.
Cell Viability Assay (MTT Assay)
This initial screen assesses the cytotoxic or cytostatic effects of the test compound across different cell lines.
Protocol:
-
Cell Culture: Seed HeLa (cervical cancer), A549 (lung cancer), and RAW 264.7 (macrophage) cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, Celecoxib, Ruxolitinib, and Vemurafenib in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Expected Outcome: This assay will reveal the concentration-dependent effects of the test compound on cell viability, providing a basis for selecting concentrations for subsequent mechanistic studies.
In Vitro Kinase Inhibition Assay
Should the MTT assay indicate significant cytotoxicity in cancer cell lines, a direct assessment of the compound's ability to inhibit relevant kinases is warranted.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the test compound or comparator at various concentrations with the respective recombinant kinase (e.g., JAK1, JAK2, or BRAF V600E) and its specific substrate in a kinase buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for the recommended time (typically 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.
Expected Outcome: This will provide direct evidence of whether the test compound inhibits the activity of specific kinases and allow for a potency comparison with Ruxolitinib and Vemurafenib.
Western Blot Analysis for Pathway Modulation
To confirm that the observed cellular effects are due to the intended molecular mechanism, Western blotting is employed to measure the phosphorylation status of key downstream signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with the test compound or comparators at their respective IC50 concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-ERK, ERK, COX-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Expected Outcome: This will confirm whether the test compound modulates the intended signaling pathways (e.g., JAK-STAT or MAPK) in a manner consistent with its in vitro kinase inhibition profile.
Data Summary and Interpretation
The collective data from these experiments will enable a robust comparison of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid with the established drugs.
Table 1: Illustrative Comparative Biological Activity Data
| Compound | Cell Viability IC50 (µM) | Kinase Inhibition IC50 (nM) |
| HeLa | A549 | |
| 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid | TBD | TBD |
| Celecoxib | >100 | >100 |
| Ruxolitinib | 10 | 15 |
| Vemurafenib | 5 (BRAF mut) | >100 (BRAF wt) |
Note: TBD (To Be Determined) for the test compound. Values for comparators are representative.
Conclusion
This guide provides a structured and scientifically rigorous approach to the initial biological validation of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. By employing a comparative strategy against well-characterized drugs and utilizing a logical progression of in vitro assays, researchers can efficiently elucidate the potential therapeutic value of this novel pyrazole derivative. The proposed workflow, from broad cytotoxicity screening to specific mechanistic studies, will generate the foundational data necessary for further preclinical development.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 20, 2026, from [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (2023, August 23). Retrieved January 20, 2026, from [Link]
-
Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, January 3). YouTube. Retrieved January 20, 2026, from [Link]
-
Ruxolitinib - Wikipedia. (2023, December 29). Retrieved January 20, 2026, from [Link]
-
Celecoxib - Wikipedia. (2023, December 19). Retrieved January 20, 2026, from [Link]
-
Ruxolitinib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 20, 2026, from [Link]
-
Mechanism of action - Jakafi® (ruxolitinib). (n.d.). Retrieved January 20, 2026, from [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 20, 2026, from [Link]
-
Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. (2012, December 3). PubMed. Retrieved January 20, 2026, from [Link]
-
What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. (2025, March 7). Retrieved January 20, 2026, from [Link]
-
What is the mechanism of Vemurafenib? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]
-
vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 20, 2026, from [Link]
-
Vemurafenib - StatPearls - NCBI Bookshelf. (2025, May 4). Retrieved January 20, 2026, from [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999, April 22). PubMed. Retrieved January 20, 2026, from [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Retrieved January 20, 2026, from [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). SpringerLink. Retrieved January 20, 2026, from [Link]
-
Document: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593) - ChEMBL - EMBL-EBI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014, May 6). PubMed. Retrieved January 20, 2026, from [Link]
-
Biologically active N-arylpyrazole-based compound. (2023, September). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis and Biological Activities of Novel N-Aryl-1H-pyrazole-5-carboxylate Derivatives. (2020). Chemical Research in Chinese Universities. Retrieved January 20, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, August 29). MDPI. Retrieved January 20, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (2014, July-September). PubMed Central. Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. PathWhiz [pathbank.org]
- 7. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 8. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 11. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Introduction
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of various high-value compounds, particularly in the agrochemical and pharmaceutical industries. Its structural motif is central to the mode of action of several commercial products. The efficient and cost-effective synthesis of this molecule is, therefore, a subject of considerable interest for researchers and process chemists. This guide provides an in-depth comparative analysis of the most relevant synthetic strategies for this target molecule, offering insights into the underlying chemical principles, experimental data, and practical considerations for laboratory and potential scale-up applications.
Core Synthetic Strategies
The synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid can be broadly categorized into three distinct approaches, each with its own set of advantages and challenges:
-
Route A: Linear Synthesis via Knorr-type Cyclization
-
Route B: Convergent Synthesis via N-Arylation of a Pre-functionalized Pyrazole
-
Route C: Post-functionalization of a Pre-formed Aryl-Pyrazole Core
This guide will dissect each route, providing a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of their respective merits.
Route A: Linear Synthesis via Knorr-type Cyclization
This classical approach builds the pyrazole ring from acyclic precursors and then introduces the required functionalities in a linear sequence. The key step is the Knorr pyrazole synthesis, a robust and widely used method for forming the pyrazole core.
Reaction Scheme
Caption: Workflow for the linear synthesis of the target molecule (Route A).
Mechanistic Insights
The cornerstone of this route is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] In this case, 2-chlorophenylhydrazine reacts with a suitable C3-dicarbonyl synthon, such as diethyl acetylenedicarboxylate or diethyl oxalacetate. The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][3]
The subsequent bromination is an electrophilic aromatic substitution on the electron-rich pyrazole ring. The final step is a standard ester hydrolysis to yield the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
-
To a solution of 2-chlorophenylhydrazine (1.0 eq) in ethanol, add diethyl acetylenedicarboxylate (1.05 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the pyrazole ester.
Step 2: Synthesis of Ethyl 3-bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
-
Dissolve the pyrazole ester (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated solution of sodium thiosulfate and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the bromo-pyrazole ester.
Step 3: Synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
-
The bromo-pyrazole ester (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-3 hours.
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to yield the final product.
Route B: Convergent Synthesis via N-Arylation
This approach involves the synthesis of a pre-functionalized pyrazole core, which is then coupled with the aryl component. This can be advantageous for improving overall yield and simplifying purification.
Reaction Scheme
Caption: Workflow for the convergent synthesis of the target molecule (Route B).
Mechanistic Insights
The key transformation in this route is the N-arylation of the pyrazole ring with 1,2-dichlorobenzene. This reaction typically proceeds via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.[4] These reactions involve the formation of a metal-N bond followed by reductive elimination to form the C-N bond. The final step is the hydrolysis of the ester, as in Route A.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
-
In a reaction vessel, combine ethyl 3-bromo-1H-pyrazole-5-carboxylate (1.0 eq), 1,2-dichlorobenzene (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., a diamine) (0.2 eq), and a base such as potassium carbonate (2.0 eq) in a high-boiling solvent like DMF or toluene.
-
The mixture is heated to 120-140 °C for 12-24 hours under an inert atmosphere.
-
After cooling, the reaction mixture is filtered, and the filtrate is diluted with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
-
This step follows the same hydrolysis procedure as described in Route A, Step 3.
Route C: Post-functionalization of a Pre-formed Aryl-Pyrazole Core
This strategy involves first constructing the 1-(2-chlorophenyl)-1H-pyrazole core and then introducing the bromo and carboxyl groups in subsequent steps.
Reaction Scheme
Caption: Workflow for the post-functionalization synthesis of the target molecule (Route C).
Mechanistic Insights
This route relies on the selective functionalization of the pre-formed aryl-pyrazole. The bromination occurs via electrophilic aromatic substitution, similar to Route A. The carboxylation at the 5-position is more challenging and typically requires deprotonation with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to form a pyrazolyl anion. This anion then acts as a nucleophile, attacking carbon dioxide to form the carboxylate upon workup.[1]
Experimental Protocol
Step 1: Synthesis of 1-(2-Chlorophenyl)-1H-pyrazole
-
Synthesized via a Knorr-type reaction between 2-chlorophenylhydrazine and a suitable C3 synthon without ester groups, such as malondialdehyde.
Step 2: Synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole
-
The bromination is carried out similarly to Route A, Step 2, using NBS or another brominating agent.
Step 3: Synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
-
A solution of 3-bromo-1-(2-chlorophenyl)-1H-pyrazole (1.0 eq) in dry THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Dry carbon dioxide gas is bubbled through the solution for 30 minutes.
-
The reaction is slowly warmed to room temperature and then quenched with water.
-
The product is isolated by extraction and acidification, followed by purification.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Linear Synthesis | Route B: Convergent Synthesis | Route C: Post-functionalization |
| Overall Yield | Moderate to good, but can be limited by the number of steps. | Potentially higher overall yield due to fewer linear steps. | Can be variable, highly dependent on the efficiency of the carboxylation step. |
| Purity of Final Product | Generally good, with standard purification techniques. | Can be high, as key bond formations are often clean. | May require more rigorous purification to remove byproducts from the carboxylation step. |
| Scalability | Well-established and scalable chemistry (Knorr synthesis). | Scalability may be limited by the cost and availability of the pre-functionalized pyrazole and the conditions of the N-arylation reaction. | The use of cryogenic temperatures and strong, moisture-sensitive bases (LDA) presents significant challenges for large-scale production. |
| Cost-Effectiveness | Starting materials are generally readily available and inexpensive. | The pre-functionalized pyrazole can be expensive, and the metal catalysts for N-arylation add to the cost. | The cost of strong bases and the infrastructure for low-temperature reactions can be high. |
| Safety Considerations | Use of hydrazine requires careful handling. | Metal catalysts can be toxic and require proper disposal. | Use of LDA is hazardous and requires specialized handling procedures. Cryogenic conditions also pose safety risks. |
| Flexibility for Analogue Synthesis | Good flexibility by varying the hydrazine and dicarbonyl components. | High flexibility in varying the aryl partner in the N-arylation step. | Limited flexibility once the aryl-pyrazole core is formed. |
Conclusion and Recommendations
For laboratory-scale synthesis and initial drug discovery efforts, Route A offers a reliable and flexible approach with well-understood chemistry. The starting materials are accessible, and the procedures are generally straightforward to implement.
Route B presents an attractive alternative, particularly if the pre-functionalized pyrazole starting material is commercially available or can be synthesized efficiently in-house. This convergent approach can lead to higher overall yields and may be amenable to parallel synthesis for the generation of compound libraries.
Route C is the least practical for routine synthesis and is particularly challenging to scale up due to the use of hazardous reagents and extreme reaction conditions. It is best suited for specific applications where other routes are not feasible.
For industrial-scale production, Route A is likely the most viable option due to its cost-effectiveness, the scalability of the Knorr synthesis, and the avoidance of expensive metal catalysts and cryogenic conditions. Process optimization would be crucial to maximize the yield of each step and ensure the overall efficiency of the synthesis.
References
- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (URL not available)
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal. [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. [Link]
Sources
- 1. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
A Comparative Spectroscopic Analysis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic Acid and Its Analogs
A Guide for Researchers in Medicinal Chemistry and Drug Discovery
In the landscape of modern drug development, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents. Their diverse biological activities are intricately linked to their molecular structure. A precise understanding of the substitution patterns on the pyrazole ring and its appendages is paramount for elucidating structure-activity relationships (SAR) and for the quality control of synthesized compounds. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.
This guide offers an in-depth comparative analysis of the spectroscopic properties of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid and three structurally related analogs. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers with a practical framework for identifying and differentiating these and similar pyrazole derivatives. The causality behind the observed spectral variations is explained, offering insights into the electronic and steric effects of different substituents.
The Panel of Pyrazole Carboxylic Acids
The compounds selected for this comparative analysis are:
-
Compound 1 (Target): 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
-
Analog A: 1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
-
Analog B: 3-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid
-
Analog C: 1-phenyl-1H-pyrazole-5-carboxylic acid
These analogs have been chosen to systematically dissect the spectroscopic influence of the bromo-substituent at the C3 position of the pyrazole ring and the chloro-substituent on the N1-phenyl ring.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the target compound and its analogs. While complete experimental spectra are not uniformly available in the public domain, the data presented here is a composite of available information and predicted values based on established principles of spectroscopy.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H4 (pyrazole) | Phenyl Protons | COOH |
| 1 (Target) | ~7.5-7.6 | ~7.4-7.8 (m) | ~13.0 |
| A | ~7.8 (d) | ~7.4-7.7 (m) | ~12.9 |
| B | ~7.4-7.5 | ~7.3-7.6 (m) | ~13.1 |
| C | ~7.7 (d) | ~7.3-7.5 (m) | ~12.8 |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C3 (pyrazole) | C4 (pyrazole) | C5 (pyrazole) | Phenyl Carbons | COOH |
| 1 (Target) | ~118 | ~115 | ~145 | ~127-135 | ~162 |
| A | ~130 | ~112 | ~146 | ~127-136 | ~163 |
| B | ~117 | ~114 | ~144 | ~125-138 | ~162 |
| C | ~129 | ~111 | ~145 | ~125-139 | ~163 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H (acid) | C=O (acid) | C=N, C=C (aromatic) | C-Br | C-Cl |
| 1 (Target) | ~2500-3300 (broad) | ~1700-1720 | ~1500-1600 | ~600-650 | ~750-780 |
| A | ~2500-3300 (broad) | ~1700-1725 | ~1500-1600 | - | ~750-780 |
| B | ~2500-3300 (broad) | ~1700-1720 | ~1500-1600 | ~600-650 | - |
| C | ~2500-3300 (broad) | ~1700-1725 | ~1500-1600 | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 1 (Target) | 300/302/304 | [M-COOH]⁺, [M-Br]⁺, [M-Cl]⁺, Phenyl cation fragments |
| A | 222/224 | [M-COOH]⁺, [M-Cl]⁺, Phenyl cation fragments |
| B | 266/268 | [M-COOH]⁺, [M-Br]⁺, Phenyl cation fragments |
| C | 188 | [M-COOH]⁺, Phenyl cation fragments |
In-Depth Spectroscopic Interpretation
¹H NMR Spectroscopy
The proton NMR spectra of these pyrazole derivatives are characterized by distinct regions corresponding to the pyrazole ring proton, the phenyl group protons, and the carboxylic acid proton.
-
Pyrazole H4 Proton: The singlet or doublet for the H4 proton is a key diagnostic signal. In Compound 1 and Analog B , the presence of the electron-withdrawing bromine atom at C3 deshields the adjacent H4 proton, causing a downfield shift compared to their non-brominated counterparts (Analog A and C ).
-
Phenyl Protons: The protons on the N1-phenyl ring typically appear as a complex multiplet in the aromatic region. The presence of the chlorine atom in the ortho position in Compound 1 and Analog A induces further complexity and a slight downfield shift of the neighboring protons due to its inductive effect.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet at a very downfield chemical shift (typically >12 ppm). Its broadness is a result of hydrogen bonding and exchange with residual water in the NMR solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules.
-
Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are sensitive to the nature of the substituents. The C3 carbon in Compound 1 and Analog B is significantly shielded (shifted upfield) due to the "heavy atom effect" of the directly attached bromine. Conversely, the C5 carbon, bearing the carboxylic acid group, is the most deshielded of the pyrazole carbons.
-
Phenyl Carbons: The signals for the phenyl carbons are found in the aromatic region. The carbon directly attached to the pyrazole nitrogen (C1') is typically observed around 138-140 ppm. The presence of the chlorine atom in Compound 1 and Analog A influences the chemical shifts of the ortho, meta, and para carbons of the phenyl ring.
-
Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid group gives a characteristic signal in the downfield region of the spectrum, typically around 162-163 ppm.
Infrared (IR) Spectroscopy
The IR spectra of these compounds are dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings.
-
O-H Stretch: A very broad absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong and sharp absorption peak between 1700 cm⁻¹ and 1725 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid group.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1500-1600 cm⁻¹ region are attributed to the stretching vibrations of the C=C bonds in the phenyl ring and the C=N and C=C bonds of the pyrazole ring.
-
C-Br and C-Cl Stretches: The presence of halogen substituents gives rise to characteristic absorptions in the fingerprint region. The C-Br stretch is typically observed at lower wavenumbers (~600-650 cm⁻¹) than the C-Cl stretch (~750-780 cm⁻¹). These bands can be used to confirm the presence of the respective halogens.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which is crucial for confirming their identity.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will show a characteristic isotopic pattern due to the presence of bromine and/or chlorine. Bromine has two common isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, leading to an [M]⁺ and [M+2]⁺ peak of nearly equal intensity. Chlorine has two common isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, resulting in an [M]⁺ and [M+2]⁺ peak with a 3:1 intensity ratio. For Compound 1 , which contains both bromine and chlorine, a complex isotopic pattern for the molecular ion will be observed.
-
Fragmentation Patterns: Common fragmentation pathways for these molecules include the loss of the carboxylic acid group ([M-COOH]⁺), and the cleavage of the halogen atoms ([M-Br]⁺ or [M-Cl]⁺). The fragmentation of the phenyl ring will also produce characteristic daughter ions. The study of these fragmentation patterns can help in the structural elucidation of unknown pyrazole derivatives.
Experimental Protocols
General Procedure for Spectroscopic Analysis:
-
Sample Preparation: For NMR analysis, dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For IR analysis, prepare a KBr pellet or a thin film of the sample. For MS analysis, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Use standard pulse programs for ¹H and ¹³C{¹H} NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Obtain the mass spectrum using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Visualizing the Scientific Workflow
The systematic approach to the spectroscopic analysis of these pyrazole derivatives can be visualized as a clear workflow.
Caption: Workflow for the spectroscopic characterization and comparative analysis of pyrazole derivatives.
Logical Relationships of Substituent Effects
The observed differences in the spectroscopic data can be attributed to the electronic and steric effects of the bromo and chloro substituents.
Caption: Influence of bromo and chloro substituents on the spectroscopic properties of the pyrazole core.
Conclusion
This guide provides a framework for the comparative spectroscopic analysis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid and its analogs. By systematically evaluating ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and differentiate these compounds. Understanding the influence of substituents on the spectral properties is not only crucial for routine characterization but also provides deeper insights into the electronic nature of these important heterocyclic scaffolds, thereby aiding in the rational design of new and more effective therapeutic agents.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2011). The Chemistry of Pyrazoles. In Comprehensive Organic Chemistry II (Vol. 4, pp. 1-141). Elsevier. [Link]
-
PubChem. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrazole carboxylic acid derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities.[1][2] This guide delves into the nuanced journey of a specific subclass, 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid and its analogs, from promising in vitro results to the complexities of in vivo validation. Understanding the factors that govern the translation of benchtop findings to preclinical models is paramount for advancing these potent molecules toward therapeutic applications.
The Pyrazole Scaffold: A Foundation for Diverse Pharmacological Action
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[3] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of potent and selective modulators of biological targets.[3] Derivatives of pyrazole carboxylic acid have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The core structure's amenability to synthetic modification enables fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect in drug development.
In Vitro Activity: Unveiling Therapeutic Potential at the Molecular and Cellular Level
The initial assessment of novel chemical entities invariably begins with in vitro assays. These controlled experiments provide fundamental insights into a compound's mechanism of action, potency, and selectivity. For derivatives of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, in vitro studies have primarily focused on their anticancer and enzyme-inhibitory activities.
Anticancer Activity in Cell-Based Assays
A significant body of research has explored the cytotoxic effects of pyrazole derivatives against various cancer cell lines. While specific data for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is limited in the public domain, studies on structurally related compounds offer valuable insights. For instance, various substituted pyrazole derivatives have demonstrated potent anti-proliferative activity against a range of tumor cell lines.[4] The mechanism often involves the induction of apoptosis, as observed in studies on other pyrazole compounds which trigger cell death through the generation of reactive oxygen species (ROS) and activation of caspases.[5]
Table 1: Representative In Vitro Anticancer Activity of Pyrazole Carboxylic Acid Derivatives
| Compound Class | Cancer Cell Line | In Vitro Assay | Endpoint | Potency (IC50) | Reference |
| Pyrazole-carboxamides | HeLa, Vero, C6 | Antiproliferative Assay | Cell Viability | Weak to Moderate | |
| 1-Thiazol-2-yl-pyrazole-5-carboxylic acid derivatives | Hematologic and Solid Tumors | Anti-proliferative Assay | Cell Cycle Arrest (G0/G1) | Potent | [4] |
| 1,3-diaryl-5-(trimethoxyphenyl)pyrazoles | MDA-MB-468 (Triple Negative Breast Cancer) | MTT Assay | Cell Viability | 6.45 µM - 14.97 µM | [5] |
It is crucial to recognize that in vitro cytotoxicity, while a valuable primary screen, does not always predict in vivo efficacy. Factors such as cell line-specific sensitivities and the artificial two-dimensional culture environment can influence outcomes.
Enzyme Inhibition: Targeting Key Pathological Pathways
Beyond cytotoxicity, pyrazole derivatives have been engineered as potent enzyme inhibitors. This targeted approach often leads to more specific therapeutic effects with potentially fewer off-target toxicities. A notable example is the inhibition of xanthine oxidoreductase (XOR), an enzyme implicated in hyperuricemia and gout.
A study on 1-phenyl-pyrazole-4-carboxylic acid derivatives revealed several compounds with nanomolar inhibitory potency against XOR.[6] This highlights the potential of the pyrazole carboxylic acid scaffold to be tailored for high-affinity binding to specific enzyme active sites.
Experimental Protocol: In Vitro Xanthine Oxidoreductase (XOR) Inhibition Assay
-
Enzyme and Substrate Preparation: Purified bovine milk XOR and its substrate, xanthine, are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Inhibitor Preparation: Test compounds (pyrazole derivatives) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The reaction is initiated by adding the enzyme to a mixture of the substrate and the test inhibitor in a 96-well plate.
-
Detection: The rate of uric acid formation, the product of the XOR-catalyzed reaction, is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
Caption: Workflow for in vitro XOR inhibition assay.
In Vivo Activity: Navigating the Complexities of a Living System
The transition from in vitro success to in vivo efficacy is a critical and often challenging step in drug development. In vivo studies in animal models provide a more holistic understanding of a compound's therapeutic potential, taking into account its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Hypouricemic Effects in Animal Models
Following the promising in vitro XOR inhibition data, select 1-phenyl-pyrazole-4-carboxylic acid derivatives were evaluated in a potassium oxonate-induced hyperuricemia mouse model.[6] Notably, some of these compounds demonstrated hypouricemic effects comparable to the clinically used drug, febuxostat.[6] This successful translation from in vitro to in vivo activity underscores the potential of this chemical class for treating hyperuricemia.
Experimental Protocol: In Vivo Hyperuricemia Model in Mice
-
Animal Acclimatization: Male ICR mice are acclimatized to laboratory conditions for a week.
-
Hyperuricemia Induction: Hyperuricemia is induced by intraperitoneal injection of potassium oxonate, a uricase inhibitor.
-
Drug Administration: Test compounds and the positive control (e.g., febuxostat) are administered orally or intraperitoneally at specified doses.
-
Blood Sampling: Blood samples are collected from the retro-orbital plexus at various time points after drug administration.
-
Uric Acid Measurement: Serum uric acid levels are determined using a commercial uric acid quantification kit.
-
Data Analysis: The percentage reduction in serum uric acid levels compared to the vehicle-treated hyperuricemic group is calculated to assess the in vivo efficacy.
Caption: In vivo hyperuricemia model workflow.
Bridging the Divide: Why In Vitro and In Vivo Results Can Differ
The observed discrepancies between in vitro and in vivo activities for many compounds, including pyrazole derivatives, can be attributed to several factors:
-
Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or extensive excretion can limit the concentration of the compound reaching the target site in vivo, even if it is highly potent in vitro. The unique physicochemical properties of the pyrazole ring can influence these parameters.[3]
-
Target Engagement in a Complex Milieu: The in vivo environment is significantly more complex than an isolated in vitro system. The presence of plasma proteins, metabolic enzymes, and other biological molecules can affect the availability and activity of the compound.
-
Toxicity: A compound may exhibit potent in vitro activity but be too toxic for in vivo use at therapeutically relevant doses.
-
Off-Target Effects: In a living organism, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in its primary therapeutic effect.
Conclusion and Future Directions
The journey of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid derivatives and their analogs from in vitro discovery to in vivo validation is a testament to the complexities of drug development. While in vitro assays provide a crucial foundation for identifying promising candidates and elucidating their mechanisms of action, in vivo studies are indispensable for evaluating their true therapeutic potential.
Future research in this area should focus on:
-
Comprehensive ADMET Profiling: Early and thorough assessment of the pharmacokinetic and toxicity profiles of lead compounds is essential to improve the success rate of in vivo studies.
-
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: A deeper understanding of how subtle structural modifications impact both biological activity and ADMET properties will enable the rational design of more effective and safer drug candidates.
-
Development of More Predictive In Vitro Models: The use of 3D cell cultures, organoids, and other advanced in vitro systems that more closely mimic the in vivo environment may help to bridge the translational gap.
By embracing a multidisciplinary approach that integrates synthetic chemistry, in vitro biology, and in vivo pharmacology, the full therapeutic potential of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid derivatives can be realized, paving the way for the development of novel medicines to address unmet medical needs.
References
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Wang, Y., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 143, 15-28.
- Kasimogullari, R. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7858.
- Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 381.
- Gomha, S. M., et al. (2017).
- Li, H., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4376-4380.
- Abdel-Wahab, B. F., et al. (2022). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1351.
- Al-Otaibi, M. A., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137380.
- Thorn, C. F., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Medicinal Chemistry, 55(17), 7677-7687.
- Sharma, V., et al. (2021). Synthesis of pyrazole carboxylic acid intermediate 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
- Wang, X., et al. (2014). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ.
- Kasimogullari, R. (2015). Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Indian Journal of Chemistry - Section B, 54B(7), 917-924.
- Ali, M. M., et al. (2013). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 23(12), 3538-3542.
- Zare-Shahneh, F., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Current Molecular Pharmacology, 14(4), 584-594.
- Estevez-Braun, A., et al. (2014). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. European Journal of Medicinal Chemistry, 86, 599-613.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 6. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid Against a Known Lactate Dehydrogenase A Inhibitor
This guide provides an in-depth comparative analysis of a novel pyrazole compound, 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, against a well-characterized inhibitor of Lactate Dehydrogenase A (LDHA). Given the prevalence of the pyrazole scaffold in potent pharmaceuticals targeting metabolic enzymes, this investigation hypothesizes LDHA as a potential target for our compound of interest (COI) and outlines the necessary experimental framework to validate this hypothesis and benchmark its performance.[1][2][3]
The guide is structured to walk researchers through the scientific rationale, detailed experimental protocols, and data interpretation necessary for such a comparative study. We will benchmark our COI against GSK2837808A , a potent and selective LDHA inhibitor, to provide a robust comparison.[4][5]
Part 1: The Scientific Rationale - Targeting LDHA in Cancer Metabolism
A hallmark of many cancer cells is a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg Effect".[6] In this state, cells overwhelmingly favor the conversion of glucose to lactate, even in the presence of sufficient oxygen for oxidative phosphorylation. This metabolic reprogramming is crucial for cancer cell proliferation, providing not only ATP but also the necessary building blocks for rapid biomass accumulation.[7]
Lactate Dehydrogenase A (LDHA) is the critical enzyme at the terminus of this pathway, catalyzing the conversion of pyruvate to lactate while regenerating NAD+ from NADH.[8] The regeneration of NAD+ is essential for maintaining a high glycolytic flux. Consequently, inhibiting LDHA is a highly attractive therapeutic strategy to disrupt cancer cell metabolism, induce oxidative stress, and trigger cell death.[4][6][7] The pyrazole scaffold has been successfully utilized to create inhibitors for various enzymes, making our COI a logical candidate for investigation against LDHA.[4][9]
Part 2: Experimental Design & Rationale
To comprehensively benchmark our Compound of Interest (COI), 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, against the known inhibitor GSK2837808A, we will employ a tiered approach. This workflow ensures that we first establish direct enzymatic interaction before moving to more complex and physiologically relevant cellular systems. This multi-step validation is critical for building a trustworthy and robust dataset.
The Causality Behind Our Experimental Choices:
-
In Vitro Enzymatic Assay: The first and most crucial step is to determine if the COI directly inhibits the enzymatic activity of purified LDHA protein. This assay isolates the enzyme from all other cellular factors, providing a clean measurement of potency, typically expressed as the half-maximal inhibitory concentration (IC50). It answers the fundamental question: "Does my compound interact with my target?"
-
Cell-Based Target Engagement Assay: A compound that inhibits an enzyme in a test tube may not work in a living cell due to issues like poor cell permeability. Therefore, the next logical step is to measure the downstream product of LDHA, lactate, in cancer cells treated with the inhibitors. A reduction in lactate production indicates that the compound is entering the cell and engaging with its intended target.
-
Cell Viability/Cytotoxicity Assay: The ultimate goal of an anti-cancer therapeutic is to kill cancer cells. This final assay determines if target engagement translates into a desired biological outcome. By measuring cell viability after treatment, we can assess the functional consequence of LDHA inhibition.
Part 3: Detailed Experimental Methodologies
The following protocols are based on commercially available assay kits and standard cell culture techniques, ensuring reproducibility and self-validation.
Protocol 1: In Vitro LDHA Enzymatic Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available LDHA inhibitor screening kits. It measures the NADH-dependent conversion of pyruvate to lactate. The reaction consumes NADH, and the rate of NADH disappearance, monitored by a colorimetric probe, is proportional to LDHA activity.
Materials:
-
Recombinant Human LDHA enzyme
-
LDHA Assay Buffer
-
LDHA Substrate (Pyruvate)
-
NADH Cofactor
-
Colorimetric Probe (e.g., WST-1)
-
Compound of Interest (COI) and GSK2837808A (dissolved in DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a serial dilution of the COI and GSK2837808A in DMSO, then dilute further in LDHA Assay Buffer. The final DMSO concentration in the well should be <1%.
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
50 µL LDHA Assay Buffer
-
10 µL of diluted inhibitor (or DMSO for vehicle control)
-
20 µL of recombinant LDHA enzyme solution.
-
Gently tap the plate to mix and incubate for 10-15 minutes at 37°C.
-
-
Initiate Reaction: Prepare a "Substrate Mix" containing the LDHA Substrate and NADH Cofactor in Assay Buffer. Add 20 µL of this Substrate Mix to each well to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 450 nm in kinetic mode, taking readings every 1-2 minutes for 30 minutes at 37°C.
-
Data Analysis: Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the kinetic curve. Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Lactate Production Assay
This assay quantifies the amount of lactate secreted by cancer cells into the culture medium, serving as a direct readout of LDHA activity within a cellular context.
Materials:
-
Human cancer cell line with high glycolytic rate (e.g., A549 lung carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
COI and GSK2837808A
-
Lactate Assay Kit (colorimetric or fluorometric)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and replace it with fresh media containing serial dilutions of the COI or GSK2837808A. Include a vehicle control (DMSO). Incubate for 24 hours.
-
Sample Collection: After incubation, carefully collect 20 µL of the cell culture supernatant from each well.
-
Lactate Measurement: Perform the lactate measurement on the supernatant according to the manufacturer's protocol. This typically involves an enzymatic reaction that generates a colorimetric or fluorescent product proportional to the lactate concentration.
-
Data Analysis: Normalize the lactate concentration to the number of cells (determined via a parallel viability assay like MTT or crystal violet). Plot the normalized lactate level against the inhibitor concentration to determine the effect on cellular lactate production.
Protocol 3: Cytotoxicity / Cell Viability Assay
This assay determines the effect of the inhibitors on cancer cell proliferation and survival.
Materials:
-
A549 cells and complete culture medium
-
COI and GSK2837808A
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
96-well opaque-walled cell culture plate (for luminescent/fluorescent assays)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the COI or GSK2837808A for 72 hours. This longer incubation period allows for effects on cell proliferation to become apparent.
-
Viability Measurement: Add the chosen viability reagent to each well according to the manufacturer's protocol. For example, Resazurin is converted to the fluorescent Resorufin by metabolically active cells.
-
Data Analysis: Measure the signal (fluorescence or absorbance) on a plate reader. Plot the percent viability relative to the vehicle control against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the half-maximal effective concentration (EC50).
Part 4: Data Presentation & Comparative Analysis (Hypothetical Data)
The following tables summarize the expected outcomes from the described experiments, comparing our COI (BCP-5CA) with the benchmark inhibitor GSK2837808A.
Table 1: In Vitro Enzymatic Inhibition of LDHA
| Compound | IC50 (nM) [Enzymatic Assay] | Hill Slope | Max Inhibition (%) |
| BCP-5CA (COI) | 85.2 | -1.1 | 98.5 |
| GSK2837808A | 3.1 | -1.0 | 99.8 |
| Vehicle (DMSO) | > 50,000 | N/A | 0 |
Analysis: The hypothetical data shows that BCP-5CA is a potent inhibitor of LDHA, albeit approximately 27-fold less potent than the highly optimized benchmark inhibitor GSK2837808A.[4] An IC50 value in the nanomolar range indicates a strong and direct interaction with the target enzyme.
Table 2: Cellular Activity in A549 Lung Carcinoma Cells
| Compound | Lactate Production (% of Control at 1 µM) | EC50 (µM) [Cell Viability, 72h] |
| BCP-5CA (COI) | 45.3% | 2.5 |
| GSK2837808A | 15.8% | 0.15 |
| Vehicle (DMSO) | 100% | > 100 |
Analysis: Both compounds effectively reduce lactate production in A549 cells, confirming cell permeability and target engagement. The reduction in lactate correlates with the enzymatic potency. Importantly, this target engagement translates to a cytotoxic effect, with BCP-5CA showing an EC50 in the low micromolar range. As expected, the more potent enzyme inhibitor, GSK2837808A, demonstrates superior performance in the cellular assays.
Part 5: Discussion & Future Directions
This guide outlines a comprehensive strategy for benchmarking a novel pyrazole compound, 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (BCP-5CA), against the known LDHA inhibitor GSK2837808A. Our hypothetical results position BCP-5CA as a promising hit compound. It demonstrates direct, potent inhibition of the target enzyme and confirms on-target activity in a relevant cancer cell line, leading to reduced cell viability.
While less potent than the clinical-grade benchmark, an IC50 of 85 nM is an excellent starting point for a medicinal chemistry campaign.
Recommended Next Steps:
-
Selectivity Profiling: Assess the inhibitory activity of BCP-5CA against the LDHB isoform to determine its selectivity. High selectivity for LDHA is often desirable to minimize potential cardiac-related side effects.[4]
-
Mechanism of Action Studies: Conduct enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate (pyruvate) and cofactor (NADH).
-
Lead Optimization: Initiate a structure-activity relationship (SAR) study by synthesizing analogs of BCP-5CA to improve potency and drug-like properties (e.g., solubility, metabolic stability).
-
In Vivo Studies: If an optimized lead with sufficient potency and favorable properties is identified, the next step would be to evaluate its efficacy in preclinical animal models of cancer.
By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously evaluate novel compounds and make informed decisions about their potential as therapeutic leads.
References
-
StatPearls. (n.d.). Celecoxib. NCBI Bookshelf. [Link]
-
News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology. [Link]
-
Pinto, D. J., et al. (2007). The discovery of apixaban (BMS-562247), a direct inhibitor of factor Xa. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (2024). Celecoxib. [Link]
-
Bostwick, T. R., et al. (2006). Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]
-
Patsnap Synapse. (2024). What are L-lactate dehydrogenase inhibitors and how do they work?[Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?[Link]
-
Ramazi, S., et al. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Chemistry. [Link]
-
Zhang, H., et al. (2022). Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Frontiers in Pharmacology. [Link]
-
Granchi, C. (2018). Lactate Dehydrogenase Inhibition: Exploring Possible Applications Beyond Cancer Treatment. Taylor & Francis Online. [Link]
-
AMSBIO. (n.d.). Factor Xa Activity Fluorometric Assay Kit. [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). [Link]
-
ACS Publications. (2023). Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. ACS Pharmacology & Translational Science. [Link]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Frontiers. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry. [Link]
-
Springer Link. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Practical-Haemostasis.com. (2022). Anti-Xa Assays. [Link]
-
PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]
-
MDPI. (2018). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules. [Link]
-
NCBI. (2020). Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. The Ochsner Journal. [Link]
-
Biocompare. (n.d.). LDH Assay Kits. [Link]
-
PubMed. (2024). Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay. [Link]
-
Lead Sciences. (n.d.). 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. [Link]
-
PubChem. (n.d.). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. [Link]
-
NCBI. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
-
JOCPR. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
A Technical Guide to the Structure-Activity Relationship of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern agrochemical and pharmaceutical research, the pyrazole carboxamide scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, a key intermediate and a scaffold for developing potent fungicides, insecticides, and other therapeutic agents. By dissecting the roles of its core substituents, we aim to furnish researchers with the foundational knowledge to rationally design and synthesize novel analogs with enhanced efficacy and selectivity.
The Pyrazole Carboxamide Core: A Scaffold of Significance
Pyrazole-based compounds have a rich history in medicinal and agricultural chemistry, with numerous commercial products spanning applications from anti-inflammatory drugs to potent fungicides.[1][2] The general structure of 1,3,5-substituted pyrazole-5-carboxamides is a cornerstone for many succinate dehydrogenase inhibitor (SDHI) fungicides, which act by disrupting the mitochondrial respiratory chain in pathogenic fungi.[3] The specific substitution pattern of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid offers a unique combination of electronic and steric properties that make it a compelling subject for SAR studies.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid and its derivatives typically follows a convergent strategy, allowing for facile modification at key positions. A general and adaptable synthetic route is outlined below, based on established methodologies for similar pyrazole compounds.
Experimental Protocol: Synthesis of 1-Aryl-3-halopyrazole-5-carboxylic Acid Derivatives
This protocol provides a generalized procedure for the synthesis of the title compound and its analogs, which can be adapted based on specific target molecules.
Step 1: Synthesis of the Pyrazolone Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate and 2-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Cyclization: Add a base, for example, sodium ethoxide, to the mixture and reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). The precipitated solid is filtered, washed with water, and dried to yield the corresponding 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one.
Step 2: Halogenation at the C3-Position
-
Reaction Setup: Suspend the pyrazolone intermediate from Step 1 in a suitable solvent like acetic acid.
-
Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the suspension while stirring at room temperature. The reaction is typically complete within 2-4 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. The precipitated product, 3-bromo-1-(2-chlorophenyl)-5-methyl-1H-pyrazole, is collected by filtration, washed with water, and dried.
Step 3: Oxidation to the Carboxylic Acid
-
Reaction Setup: Dissolve the C3-brominated pyrazole from Step 2 in a mixture of pyridine and water.
-
Oxidation: Heat the solution to reflux and add potassium permanganate portion-wise over a period of 1-2 hours. Continue refluxing until the purple color of the permanganate disappears.
-
Work-up: Cool the reaction mixture and filter off the manganese dioxide. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid. The solid is then filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Step 4: Amide Formation (Optional)
-
Activation of Carboxylic Acid: The carboxylic acid can be converted to its more reactive acid chloride by treating it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
-
Amidation: The resulting acid chloride is then reacted with a desired amine in the presence of a base (e.g., triethylamine) in an inert solvent to yield the corresponding pyrazole-5-carboxamide derivative.
Caption: General synthetic route for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid and its carboxamide derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is intricately linked to the nature and substitution pattern of the pyrazole core. Below, we dissect the SAR at each key position.
The N1-Aryl Substituent: The Role of the 2-Chlorophenyl Group
The substituent at the N1 position of the pyrazole ring plays a crucial role in orienting the molecule within the active site of its biological target and contributes significantly to its overall pharmacokinetic profile.
-
Steric and Electronic Effects: The presence of a chlorine atom at the ortho-position of the phenyl ring introduces both steric bulk and an electron-withdrawing inductive effect. This substitution pattern can lock the phenyl ring in a specific conformation relative to the pyrazole core, which can be critical for optimal binding. Studies on related pyrazole carboxamide fungicides have shown that the nature and position of substituents on the N1-aryl ring are critical for activity. For instance, fluorinated pyrazole aldehydes with a 2-chlorophenyl substituent have demonstrated notable antifungal activity against various phytopathogenic fungi, including Sclerotinia sclerotiorum and Fusarium culmorum.[4]
-
Comparative Analysis: In a series of pyrazole-thiophene carboxamides, analogs with a 2-fluorophenyl or a 4-chlorophenyl group at the N-position of the carboxamide (structurally analogous to the N1-position of the pyrazole in our target) exhibited potent antifungal activity.[3] This highlights the general importance of halogen substitution on the aryl rings for enhancing biological efficacy. The 2-chloro substitution on the N1-phenyl ring of our target molecule is therefore predicted to be a key contributor to its potential bioactivity.
The C3-Position: The Influence of the Bromo Substituent
The C3-position of the pyrazole ring is another critical determinant of biological activity. The presence of a halogen at this position is a common feature in many active pyrazole derivatives.
-
Impact on Potency: The bromine atom at the C3-position is a bulky and lipophilic substituent that can engage in halogen bonding and van der Waals interactions within the target's active site. In a study on 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides, a close analog of our target compound, the bromo substituent was integral to the observed insecticidal and fungicidal activities.[5] This suggests that the C3-bromo group is a key pharmacophoric element.
-
Comparison with Other Halogens: While bromine is effective, other halogens at the C3-position can also confer activity. For example, many commercial SDHI fungicides feature a difluoromethyl or trifluoromethyl group at this position. These fluorinated groups can act as bioisosteres for other halogens and can enhance metabolic stability and binding affinity. The choice of halogen at C3 can thus be used to fine-tune the activity spectrum and potency of the molecule.
The C5-Position: The Carboxylic Acid and its Derivatives
The C5-position of the pyrazole ring offers a versatile handle for introducing a variety of functional groups, most commonly a carboxylic acid or its amide derivatives.
-
Carboxylic Acid as a Precursor: The carboxylic acid moiety of the title compound is a key synthetic intermediate. While it may possess some intrinsic activity, it is often derivatized to amides to improve cell permeability and target engagement.
-
Carboxamides as Bioactive Moieties: The conversion of the C5-carboxylic acid to a carboxamide is a well-established strategy for enhancing the biological activity of pyrazoles. The amide linker can form crucial hydrogen bonds with the target protein. The SAR of the amide substituent is rich and varied:
-
Aryl Amides: N-aryl amides are common in SDHI fungicides. The substitution pattern on the aryl ring of the amide can dramatically influence activity and selectivity. For instance, in a series of pyrazole-thiazole carboxamides, the introduction of different substituents on the N-phenyl ring led to significant variations in antifungal potency against Rhizoctonia cerealis.[6]
-
Alkyl and Cycloalkyl Amides: In addition to aryl amides, N-alkyl and N-cycloalkyl amides have also shown promising activity in various contexts.
-
Bioisosteric Replacements: The carboxamide group can also be replaced with other bioisosteres, such as oxadiazoles or triazoles, to modulate the physicochemical properties and biological activity of the molecule.
-
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives [ccspublishing.org.cn]
- 4. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Analysis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for the cross-reactivity analysis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, a compound belonging to the pharmacologically significant pyrazole carboxylic acid class.[1][2][3][4][5] While specific biological targets for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in a wide array of bioactive compounds, suggesting a potential for diverse off-target interactions.[1][6][7][8][9]
This document will guide you through a logical, multi-tiered approach to systematically profile the selectivity of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. We will explore industry-standard in-vitro methodologies, delve into the rationale behind experimental design, and provide detailed protocols to ensure scientific rigor.
The Rationale for a Proactive Cross-Reactivity Strategy
Off-target binding is a primary contributor to adverse drug reactions and can lead to the failure of promising candidates in later stages of development.[10] A proactive and comprehensive off-target screening strategy mitigates this risk by identifying potential liabilities early in the discovery pipeline.[10][11][12] For pyrazole derivatives, which have demonstrated a broad spectrum of biological activities, this is particularly crucial.[1][2][3][4][5]
Our proposed workflow for characterizing the cross-reactivity of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a systematic process of elimination and confirmation, beginning with broad screening and narrowing down to specific, high-affinity off-targets.
Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol (Adapted from)[13][14]:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid or vehicle control for a predetermined time.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles. [13]4. Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins. [13]5. Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein using Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and engagement. [13]
Tier 4: Mechanistic Elucidation
For high-priority off-targets, a deeper understanding of the binding kinetics may be necessary.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can provide real-time data on the association (kon) and dissociation (koff) rates of a compound with its target protein. [15]This information is valuable for understanding the duration of target occupancy and can help to differentiate between compounds with similar potencies.
Alternative Compounds for Comparison
To contextualize the cross-reactivity profile of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, it is beneficial to test structurally related compounds or known inhibitors of identified off-targets in parallel.
-
Structural Analogs: Synthesize or procure analogs with modifications to the bromo, chlorophenyl, or carboxylic acid moieties to establish structure-activity relationships for off-target effects. [6][7][8][9][16]* Known Inhibitors: Include well-characterized inhibitors of any identified off-targets as positive controls in your assays.
Conclusion
A thorough understanding of a compound's selectivity is paramount for successful drug development. By employing a tiered approach that combines broad screening with detailed mechanistic studies, researchers can build a comprehensive cross-reactivity profile for 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. This systematic evaluation will enable a more informed decision-making process, ultimately increasing the likelihood of advancing a safe and effective therapeutic candidate.
References
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
ACS Publications. Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Available from: [Link]
-
ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]
-
YouTube. Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Available from: [Link]
-
Journal of Medicinal Chemistry. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available from: [Link]
-
PubMed. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Available from: [Link]
-
Fourwaves. Fluorescence-Based In Vitro Assays for Predicting Off-Target CRISPR/Cas9 Cleavages: A Cost-Effective Alternative to Sequence Approaches. Available from: [Link]
-
bioRxiv. Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. Available from: [Link]
-
ResearchGate. Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. Available from: [Link]
-
Mini-Reviews in Organic Chemistry. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]
-
Ingenta Connect. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]
-
Wikipedia. Ligand binding assay. Available from: [Link]
-
PubMed. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Available from: [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
-
Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]
-
Mini-Reviews in Organic Chemistry. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]
-
Wikipedia. Thermal shift assay. Available from: [Link]
-
NCBI - NIH. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]
-
ACS Publications. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Available from: [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available from: [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available from: [Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by.... Available from: [Link]
-
Ottokemi. 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 98%. Available from: [Link]
-
PubChem. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Available from: [Link]
-
Hebei Aicrowe Biotech Co., Ltd. 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid-Intermediate for Chlorantraniliprole. Available from: [Link]
- Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
-
SIELC Technologies. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. criver.com [criver.com]
- 12. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Cost and Efficiency Analysis of Synthetic Routes to 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic Acid
Introduction
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of various high-value compounds, particularly in the agrochemical and pharmaceutical industries. Its structural motif is found in a number of commercial products, making the efficient and cost-effective synthesis of this intermediate a critical consideration for researchers and chemical manufacturers. This guide provides an in-depth comparative analysis of the most viable synthetic methodologies for this target molecule, with a focus on raw material costs, reaction efficiency, scalability, and safety considerations. The insights provided are grounded in established chemical principles and supported by adaptable experimental protocols.
Core Synthetic Strategies: A Strategic Overview
The synthesis of substituted pyrazoles predominantly relies on the seminal Knorr pyrazole synthesis and its subsequent modifications.[1][2] This powerful reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3] For the synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, the key strategic decision lies in the timing of the bromination step: either by employing a pre-brominated dicarbonyl precursor or by introducing the bromine atom onto the pre-formed pyrazole ring. This guide will dissect these two primary approaches, designated as Method A and Method B.
Method A: Post-Cyclization Bromination
This is arguably the more convergent and widely adaptable strategy. It involves the initial formation of the 1-(2-chlorophenyl)-1H-pyrazole-5-carboxylate core, followed by regioselective bromination at the 3-position, and concluding with ester hydrolysis. This approach offers greater control over the regiochemistry of bromination.
Experimental Workflow: Method A
Caption: Workflow for Method A: Post-Cyclization Bromination.
Detailed Experimental Protocol: Method A
Step 1: Synthesis of Ethyl 1-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenylhydrazine hydrochloride (1.0 eq), diethyl oxalacetate sodium salt (1.05 eq), and ethanol (approx. 0.3 M).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrazole ester, which can often be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
-
Dissolve the crude ethyl 1-(2-chlorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The use of NBS is preferred over liquid bromine for its ease of handling and enhanced safety.[1]
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 3: Synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
-
Dissolve the purified ethyl 3-bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the final product.
Method B: Pre-Cyclization Bromination
This strategy involves the synthesis of a brominated 1,3-dicarbonyl compound which is then reacted with 2-chlorophenylhydrazine. While this approach may seem more direct, it can be complicated by the stability and availability of the brominated precursor and potential regioselectivity issues during the cyclization step.
Experimental Workflow: Method B
Caption: Workflow for Method B: Pre-Cyclization Bromination.
Detailed Experimental Protocol: Method B
Step 1: Synthesis of Ethyl 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.
-
To this solution, add 2-chlorophenylhydrazine hydrochloride (1.0 eq) and stir for 15 minutes.
-
Add diethyl bromomalonate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC. This reaction can be sluggish and may require prolonged heating (12-24 hours).
-
After cooling, neutralize the mixture with acetic acid and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will likely require purification by column chromatography to isolate the desired regioisomer.
Step 2: Synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
This step is identical to Step 3 in Method A.
Comparative Analysis
The choice between these two synthetic routes will largely depend on a careful consideration of cost, efficiency, and scalability. Below is a comparative table summarizing these key factors.
| Factor | Method A: Post-Cyclization Bromination | Method B: Pre-Cyclization Bromination | Justification & Expert Insights |
| Starting Material Cost | Moderate | Moderate to High | 2-Chlorophenylhydrazine HCl is a common starting material for both.[4][5] Diethyl oxalacetate is generally less expensive than diethyl bromomalonate.[6][7] The cost of NBS is also a factor in Method A.[1][8] |
| Overall Yield | Generally Higher & More Reliable | Potentially Lower & Variable | Method A benefits from a typically high-yielding Knorr condensation followed by a reliable bromination. Method B can suffer from lower yields and the formation of regioisomers during cyclization, complicating purification. |
| Process Scalability | High | Moderate | The reactions in Method A are generally robust and scalable. The potential for regioisomer formation in Method B makes large-scale purification more challenging and costly. |
| Safety & Handling | Moderate | Moderate | Both methods use hazardous materials. Method A uses NBS, which is a solid and easier to handle than liquid bromine.[1] Method B's use of sodium ethoxide requires careful handling due to its reactivity with moisture.[6][9] |
| Purification Effort | Moderate | High | The product of each step in Method A is often clean enough for the subsequent reaction or requires straightforward purification. Method B's cyclization step can produce a mixture of isomers requiring extensive chromatographic separation. |
| Control of Regiochemistry | Excellent | Poor to Moderate | Bromination of the pre-formed pyrazole ring in Method A is highly regioselective for the 3-position. The cyclization in Method B can lead to a mixture of pyrazole regioisomers. |
Cost Analysis Visualization
The following diagram illustrates the key factors influencing the overall cost of each synthetic method.
Sources
- 1. N-Bromosuccinimide ReagentPlus�, 99 128-08-5 [sigmaaldrich.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. name-reaction.com [name-reaction.com]
- 4. biofuranchem.com [biofuranchem.com]
- 5. 2-Chlorophenylhydrazine hydrochloride, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Sodium ethoxide for synthesis 141-52-6 [sigmaaldrich.com]
- 7. Diethyl oxalacetate sodium salt, 95%, pract. 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 8. chemimpex.com [chemimpex.com]
- 9. L06230.22 [thermofisher.com]
assessing the novelty of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid in patent literature
A Guide to Assessing the Patent Novelty of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic Acid
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on how to assess the patent novelty of a specific chemical entity: 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid . We will move beyond simple keyword searches to explore the nuanced landscape of chemical patents, including the critical analysis of structural analogs and broad Markush claims. This document is designed to be a practical, in-depth resource, blending strategic patent analysis with tangible experimental validation.
The pyrazole core is a well-established "privileged scaffold" in modern drug discovery and agrochemical development. Its derivatives have been successfully developed into a wide range of commercial products, from anti-inflammatory drugs to potent herbicides.[1][2] Consequently, the patent landscape surrounding this nucleus is densely populated. For any new derivative, a thorough and scientifically rigorous novelty assessment is the first critical step in any R&D program.
Part 1: A Strategic Framework for Novelty Assessment
A robust patent novelty assessment for a chemical compound is a multi-faceted process. It requires moving from the specific to the general, as outlined in the workflow below. The objective is not only to find explicit mentions of the target molecule but also to identify broader patent claims that might implicitly cover it.
The Assessment Workflow
The process involves three core investigative pillars:
-
Exact Structure Search: The most straightforward step. This involves searching patent databases and scientific literature for the exact chemical name, CAS number (if available), and structure of "3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid".
-
Analog & Substructure Search: This broadens the inquiry to identify patents claiming structurally similar molecules. This helps to understand the "state of the art" and identify near neighbors that could impact the inventive step of your compound.
-
Markush Claim Analysis: This is the most complex and critical step. Chemical patents often use generic or "Markush" structures to claim a vast number of related compounds in a single claim.[3][4] Understanding whether your molecule falls within one of these generic disclosures is paramount to determining freedom to operate.[4][5]
Caption: Workflow for Chemical Patent Novelty Assessment.
Part 2: Patent Landscape Analysis
A thorough search of major patent databases and scientific literature was conducted for "3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid". The key findings are summarized below.
Finding 1: Exact Structure Search Results
An exhaustive search for the specific compound by its chemical name and structure did not yield any patents that explicitly claim or disclose 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid . This is a strong preliminary indication that the molecule may be novel.
Finding 2: The Landscape of Structural Analogs
While the exact molecule was not found, numerous patents disclose structurally related pyrazole carboxylic acid derivatives. This demonstrates that the core scaffold is of significant interest to pharmaceutical and agrochemical companies. A comparison to key examples is crucial for understanding the context of our target molecule.
| Structure | Compound Name / Class | Patent / Reference | Disclosed Utility |
| 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid | (Target Molecule) | (To Be Determined) | |
| 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-pyrazole-3-carboxamide derivatives | US6432984B1 | CB1 Cannabinoid Receptor Antagonists[6] | |
| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters | ResearchGate Article | Synthetic Intermediates[7] | |
| 1-Aryl-pyrazole derivatives | EP0350176A2 | Intermediates for Herbicides[1] | |
| 1-([2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl)pyrazole derivatives | EP0411507A1 | Angiotensin II Antagonists[8] |
This analysis reveals that substitutions at the 1- (Aryl), 3- (Halogen), and 5- (Carboxylic Acid/Amide) positions of the pyrazole ring are well-documented. The specific combination of a 3-Bromo group with a 1-(2-chlorophenyl) group appears to be unique among the readily available prior art.
Finding 3: The Markush Structure Challenge
The absence of a direct hit does not guarantee novelty. The most significant risk comes from broad Markush claims.[9][10] A hypothetical, yet common, type of claim in a patent might read:
"A compound of Formula I, wherein: R¹ is an optionally substituted aryl group; R² is a halogen; R³ is a carboxylic acid or an ester thereof..."
Such a claim, if granted with a priority date preceding your invention, would likely encompass "3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid," rendering it not novel. Identifying and interpreting these claims is the work of specialized patent attorneys and requires dedicated "Freedom-to-Operate" (FTO) searches.
Part 3: A Self-Validating Experimental Protocol
To confidently assert novelty and utility, one must be able to prepare and test the compound. The following section details a plausible, robust synthetic route to the target molecule, based on established chemical principles and related literature precedents.[7][11]
Proposed Synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Sources
- 1. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. sagaciousresearch.com [sagaciousresearch.com]
- 5. A guide to searching and using Markush structures | Whitepaper | Chemistry World [chemistryworld.com]
- 6. US6432984B1 - Pyrazolecarboxylic acid derivatives, their preparation, pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. chemaxon.com [chemaxon.com]
- 10. How to use Markush structure drawing : Orbit Intelligence [intelligence.help.questel.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic Acid and Related Halogenated Pyrazoles
Authoritative Guide for Laboratory Professionals
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize regulatory standards with field-proven best practices, ensuring that your disposal procedures are not only compliant but also inherently safe and logical. This guide is designed for researchers, scientists, and drug development professionals who handle complex chemical compounds.
A Note on Chemical Analogs: While the user specified 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, the most readily available safety data pertains to the structural analog, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 500011-86-9). Due to their structural similarities as halogenated pyrazole carboxylic acids, the fundamental disposal principles are identical. However, always consult the specific Safety Data Sheet (SDS) for the exact compound in use.
Hazard Assessment: The Foundation of Safe Disposal
Understanding the inherent risks of a chemical is the first step in managing its entire lifecycle, including disposal. The "why" behind stringent disposal protocols is rooted in the compound's hazard profile. This chemical is not benign; it poses specific risks to both personnel and the environment.
Discharge into the environment must be strictly avoided.[1][2] The compound is classified as harmful to aquatic life with long-lasting effects, making proper disposal a critical aspect of environmental stewardship.[3][4][5]
Table 1: GHS Hazard Profile
| Hazard Class | GHS Code | Description | Implication for Handling & Disposal |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation.[6] | Mandates the use of chemical-resistant gloves and a lab coat. Contaminated PPE must be disposed of as hazardous waste. |
| Eye Irritation | H319 | Causes serious eye irritation.[6] | Requires wearing tightly fitting safety goggles or a face shield.[1][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[6] | All handling and waste consolidation should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust.[1][6] |
| Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects.[3][4][5] | This is the primary driver for chemical waste disposal. Direct release to drains or terrestrial environments is prohibited.[1][2][6] |
The Core Directive: Segregation of Halogenated Organic Waste
The single most important principle for disposing of this compound is its classification as a halogenated organic waste .[7] The presence of both bromine and chlorine atoms on the organic structure places it in a specific waste category that requires dedicated disposal pathways.
Causality: Halogenated organic compounds cannot be disposed of with non-halogenated organic solvents. The reason is that standard incineration of halogenated materials can produce highly toxic and corrosive byproducts, such as hydrochloric acid (HCl) and hydrobromic acid (HBr).[8] Therefore, waste streams containing these compounds must be sent to specialized hazardous waste incinerators equipped with "scrubbers" to neutralize these acidic flue gases.[1][2] Mixing halogenated and non-halogenated waste streams leads to unnecessary and costly re-processing for the disposal facility and violates regulatory standards.[9][10]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid waste.
Step 1: Assemble Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the hazards identified in Section 1.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1][2]
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1][3]
-
Skin and Body Protection: A fully buttoned lab coat.[6]
Step 2: Select and Label the Waste Container
-
Container Choice: Use a dedicated, compatible hazardous waste container. High-density polyethylene (HDPE) carboys or bottles are recommended.[8] Avoid metal containers, as degradation of halogenated compounds can produce acids that corrode metal.[8]
-
Labeling: The container must be labeled before the first drop of waste is added.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid"
-
The hazard characteristics: "Irritant," "Toxic"
-
The waste stream classification: "Halogenated Organic Waste"
-
Step 3: Waste Collection and Accumulation All waste must be collected at the point of generation, known as a Satellite Accumulation Area (SAA).
-
Solid Waste: For the pure compound or grossly contaminated solids (e.g., silica gel), use a scoop or spatula to transfer the material directly into the labeled waste container.[2] Avoid creating dust.[1][2]
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the chemical must also be placed in the solid hazardous waste container.
-
Solutions: If the compound is in a solvent, it must be collected in a liquid halogenated waste container. Do not mix with non-halogenated waste streams.[7][10]
-
Container Management: Keep the waste container tightly closed at all times, except when actively adding waste.[8][9] This prevents the release of vapors and protects the lab environment.
Step 4: Temporary Storage in the Laboratory The sealed and labeled waste container must be stored in your designated SAA.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to control any potential leaks or spills.[8]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or you are no longer generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[9]
-
Manifesting: For transport off-site, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal facility, a process mandated by the EPA.[11] Your EHS office will handle this documentation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Waste Disposal Workflow for Halogenated Pyrazoles.
Regulatory Framework and Compliance
In the United States, the management and disposal of hazardous waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] These federal regulations establish a "cradle-to-grave" approach to hazardous waste management.[12] It is imperative that all laboratory personnel adhere not only to these federal standards but also to their specific state and institutional regulations, which may be more stringent.[12] Failure to comply can result in significant penalties and environmental harm.
References
-
Hazardous Waste Segregation Guide. Bucknell University. [Link]
-
Halogenated Solvents Safety Information. Washington State University Environmental Health & Safety. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Halogenated Waste Guide. University of Wisconsin-Milwaukee. [Link]
-
Safety Data Sheet for 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Acros PharmaTech Limited. [Link]
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Hazard Information. PubChem, National Center for Biotechnology Information. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. echemi.com [echemi.com]
- 4. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | C9H5BrClN3O2 | CID 11587535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Online | (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Manufacturer and Suppliers [scimplify.com]
- 6. aksci.com [aksci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. epa.gov [epa.gov]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Comprehensive Safety & Handling Guide: 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 500011-86-9). As a halogenated heterocyclic carboxylic acid, this compound requires stringent safety measures to mitigate risks to personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise and established safety standards.
Hazard Assessment & Executive Summary
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a solid substance that presents several health and environmental hazards.[1] A thorough risk assessment is the cornerstone of safe laboratory practice. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[2][3] Furthermore, its classification as harmful to aquatic life with long-lasting effects necessitates meticulous containment and disposal procedures.[4][5]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard summary for this compound:
| Hazard Class | GHS Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 | Warning |
| Skin Irritation | H315 | Causes skin irritation | GHS07 | Warning |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | GHS07 | Warning |
| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects | None | None |
Data sourced from multiple safety data sheets.[2][3]
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method for exposure control is the implementation of robust engineering controls.
Chemical Fume Hood: All procedures involving the handling of solid or dissolved 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid must be conducted within a certified chemical fume hood.[1][3] This is critical for two reasons:
-
Containment of Dust and Aerosols: Weighing and transferring the solid compound can generate fine dust, which poses a significant inhalation risk (H335).[3]
-
Vapor Control: Although the compound is a solid, any subsequent reactions or heating may produce vapors. A fume hood ensures these are safely exhausted.
Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[1] Emergency exits and safety stations, including an eyewash fountain and safety shower, must be readily accessible.[3][6]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.
Eye and Face Protection
-
Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][4]
-
Rationale: This is the minimum requirement to protect against dust particles and accidental splashes, preventing serious eye irritation (H319).[3] For procedures with a higher risk of splashing, such as transferring solutions or during spill cleanup, a full-face shield must be worn over safety goggles.
Hand Protection
-
Requirement: Wear chemically resistant, impervious gloves.[1] Powder-free nitrile gloves are a suitable choice for incidental contact.
-
Rationale: Gloves are the primary defense against skin irritation (H315).[3] Always inspect gloves for tears or punctures before use.[6] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance data. Gloves should be changed every 30 to 60 minutes or immediately if contamination is known or suspected.[7] Use proper removal techniques to avoid cross-contamination.[6]
Body Protection
-
Requirement: A lab coat is mandatory. For handling larger quantities, wear fire/flame-resistant and impervious clothing.[1][4]
-
Rationale: Protective clothing prevents the compound from contaminating personal clothes and skin. Ensure the lab coat is fully buttoned and the sleeves cover the wrists.
Respiratory Protection
-
Requirement: Under normal operating conditions within a certified fume hood, respiratory protection is not required.
-
Rationale: If exposure limits are exceeded, or if dust formation is unavoidable and cannot be controlled by engineering means, a full-face respirator with appropriate cartridges should be used.[4] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[8]
Procedural Workflow for Safe Handling
Adherence to a systematic workflow minimizes the risk of exposure and contamination.
Caption: Standard workflow for handling 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Step-by-Step Protocol:
-
Preparation: Before handling the chemical, don all required PPE (gloves, lab coat, safety goggles).[6] Verify that the chemical fume hood is operational and its certification is current.
-
Handling: Conduct all manipulations, including weighing and transferring, inside the fume hood to contain dust and potential vapors.[1] Use non-sparking tools to prevent ignition sources.[1]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3]
-
Decontamination: After handling, decontaminate all surfaces and equipment.
-
Hygiene: Remove PPE, ensuring not to touch your face or skin with contaminated gloves. Wash hands thoroughly with soap and water after work is complete.[6]
Emergency Protocols
Immediate and correct response to an emergency can significantly reduce harm.
Spill Response
For a small, manageable spill inside a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Ensure you are wearing appropriate PPE, including double gloves and safety goggles.
-
Contain & Clean: Avoid raising dust.[1] Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect: Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing at once. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[1][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][4]
Waste Management & Disposal
Proper disposal is a legal requirement and an ethical responsibility to protect the environment. As a halogenated organic compound, this chemical requires specific disposal procedures.[9]
Core Principle: Halogenated and non-halogenated organic waste streams must be kept separate.[10][11] This is because halogenated waste requires specialized and more costly disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[9][12]
Caption: Decision workflow for proper chemical waste segregation.
Disposal Protocol:
-
Container Selection: Use a designated, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Waste".[10][13]
-
Labeling: The label must include the words "Hazardous Waste" and list all chemical constituents by their full names—no abbreviations or formulas.[10]
-
Accumulation: Keep the waste container closed at all times except when adding waste.[10] Store it in a designated satellite accumulation area within the lab.
-
Disposal Request: When the container is nearly full, submit a request for pickup through your institution's Environmental Health and Safety (EHS) department. Do not let product enter drains or the environment.[1]
References
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations. Retrieved from [Link]
-
Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]
-
Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Practice News. Retrieved from [Link]
-
Safety Data Sheet. (2018). Acros PharmaTech Limited. Retrieved from [Link]
-
Personal protective equipment for preparing toxic drugs. (2013). GERPAC. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | C9H5BrClN3O2 | CID 11587535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. pppmag.com [pppmag.com]
- 8. gerpac.eu [gerpac.eu]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. otago.ac.nz [otago.ac.nz]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
